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  • Product: 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid
  • CAS: 708996-17-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid in Drug Discovery

Executive Summary The compound 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (CAS: 708996-17-2) represents a highly privileged and versatile pharmacophore in modern medicinal chemistry. By combining a bulky, lipophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (CAS: 708996-17-2) represents a highly privileged and versatile pharmacophore in modern medicinal chemistry. By combining a bulky, lipophilic tert-butyl group with a conformationally restrictive sulfonamide linker and an ionizable benzoic acid moiety, this scaffold is frequently utilized in the design of targeted protein-protein interaction (PPI) inhibitors, such as those targeting the Keap1-Nrf2 axis or anti-apoptotic proteins like Mcl-1 and Bfl-1 ()[1].

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, structural rationale, and validated methodologies for its synthesis and characterization.

Structural Rationale & Physicochemical Data

The utility of this scaffold lies in the precise spatial arrangement of its functional groups, which balance lipophilicity, hydrogen bonding, and electrostatic interactions.

  • tert-Butylphenyl Group: Provides significant steric bulk and lipophilicity. In target binding, this moiety is critical for occupying deep, hydrophobic pockets (e.g., the p2 pocket of Mcl-1). Furthermore, the tert-butyl group resists rapid cytochrome P450-mediated aliphatic oxidation compared to standard methyl groups, improving metabolic stability ()[1].

  • Sulfonamide Linker: Unlike planar amides, the sulfonamide sulfur is tetrahedral. This geometry introduces a specific dihedral angle that vectors the attached benzoic acid out of hydrophobic pockets and toward solvent-exposed polar residues. It also acts as a robust hydrogen bond donor and acceptor ()[2].

  • Benzoic Acid: Serves as a critical electrostatic anchor, forming salt bridges with basic residues (Arg, Lys) on target proteins. However, its ionization state heavily dictates the molecule's aqueous solubility and passive membrane permeability ()[3].

Quantitative Physicochemical Profile
PropertyValueExperimental / Computational Rationale
CAS Number 708996-17-2Standardized registry identifier ()[4].
Molecular Weight 333.40 g/mol Optimal for small-molecule drug space (Lipinski compliant).
Formula C17H19NO4S-
cLogP ~4.2High lipophilicity driven by the tert-butylphenyl moiety.
pKa (COOH) ~4.0 – 4.5Ionized at physiological pH (7.4), limiting passive diffusion.
pKa (SO2NH) ~6.5 – 7.5Weakly acidic; acts as a potent H-bond donor when unprotonated.
TPSA 83.8 ŲBalanced polarity; optimal for oral bioavailability but restricts BBB penetration.
H-Bond Donors/Acceptors 2 / 4Facilitates robust target engagement via complex H-bond networks ()[5].

Scaffold Binding Mechanism

To understand how this scaffold drives lead optimization, we must visualize its pharmacophore features mapping to a generic target interface.

G cluster_0 Pharmacophore Features N1 tert-Butyl Group Hydrophobic Pocket Target Protein Target (e.g., Keap1, Mcl-1) N1->Target Lipophilic Interaction N2 Sulfonamide Linker H-Bonding & Rigidity N2->Target Hydrogen Bonding N3 Benzoic Acid Salt Bridge Formation N3->Target Electrostatic Interaction

Pharmacophore model detailing target interactions of the scaffold.

Experimental Protocols: Synthesis & Validation

As a self-validating system, the synthesis of this scaffold must be tightly controlled to prevent the hydrolysis of the sulfonyl chloride precursor.

Step-by-Step Synthesis Methodology:

  • Activation & Coupling: Dissolve 2.0 equivalents of 4-aminobenzoic acid in a 3% aqueous Na₂CO₃ solution. Causality: The basic environment deprotonates the carboxylic acid, increasing solubility, and ensures the aniline amine remains unprotonated and highly nucleophilic ()[2].

  • Sulfonylation: Slowly add 1.0 equivalent of 4-(tert-butyl)benzenesulfonyl chloride dissolved in diethyl ether under continuous stirring at room temperature.

  • pH Maintenance: Monitor and strictly maintain the reaction pH between 7.0 and 8.0. Causality: Dropping below pH 7 protonates the amine (halting the reaction), while pH > 9 accelerates the competitive hydrolysis of the sulfonyl chloride into an inactive sulfonic acid ()[2].

  • Precipitation: After 3 hours, acidify the aqueous layer to pH 2.0 using 1M HCl. Causality: This fully protonates the benzoic acid moiety, driving the neutral, highly lipophilic product out of the aqueous solution as a precipitate.

  • Purification: Filter the precipitate, wash with cold distilled water to remove inorganic salts, and recrystallize from 95% ethanol to achieve >95% purity. Validate via LC-MS (target m/z 332.1 [M-H]⁻) and ¹H NMR (confirming the 9H singlet at ~1.3 ppm for the tert-butyl group).

Physicochemical Characterization Workflows

Because this compound possesses two ionizable groups and high lipophilicity, standard aqueous assays often fail. The following protocols utilize self-validating compensatory mechanisms.

Protocol A: Co-Solvent Potentiometric pKa Determination
  • Preparation: Due to the compound's high cLogP (~4.2) and poor aqueous solubility in its neutral state, prepare 1.0 mM solutions of the compound in three different Methanol/Water ratios (e.g., 30%, 40%, and 50% MeOH) ()[6].

  • Calibration: Calibrate the glass pH electrode using standard aqueous buffers, applying Gran's plot methodology to correct for liquid junction potentials in mixed solvents.

  • Titration: Titrate each solution with standardized 0.1 M KOH at a constant temperature of 25.0 ± 0.1 °C under an inert argon atmosphere (to prevent CO₂ absorption).

  • Data Extrapolation: Plot the apparent pKa (psKa) values against the dielectric constant of the solvent mixtures. Use the Yasuda-Shedlovsky extrapolation method to determine the true aqueous pKa by extrapolating to the dielectric constant of pure water (ε = 78.3). Causality: This mathematical model ensures that the derived pKa is an intrinsic molecular property, eliminating solvent-induced artifacts ()[6].

Protocol B: Thermodynamic Solubility and PAMPA
  • Thermodynamic Solubility (Shake-Flask): Suspend excess compound in 100 mM phosphate buffer (pH 7.4) and 100 mM acetate buffer (pH 4.0). Shake at 37 °C for 24 hours, then centrifuge. Quantify the supernatant concentration via HPLC-UV. Causality: Testing at both pH levels is critical; the compound will exhibit high solubility at pH 7.4 (ionized carboxylate) but will precipitate at pH 4.0 (neutral species) ()[1].

  • PAMPA (Membrane Permeability): Coat a multiscreen filter plate with a 5% solution of hexadecane in hexane and allow the solvent to evaporate. Causality: Hexadecane accurately mimics the lipophilic core of biological membranes, providing a stringent test for acidic compounds whose ionized states resist passive diffusion ()[3].

  • Incubation & Quantification: Add the compound solution (pH 7.4) to the donor compartment. Incubate for 5 hours. Measure the concentration in both compartments using LC-MS/MS to calculate the effective permeability (Pe). Validation: Include Verapamil (high permeability) and Lucifer Yellow (low permeability) as internal system controls.

G A Compound Synthesis (CAS 708996-17-2) B LC-MS & NMR Validation (Purity >95%) A->B Quality Control C Physicochemical Profiling B->C Validated Batch D Potentiometric Titration (pKa Determination) C->D E Shake-Flask Method (Thermodynamic Solubility) C->E F PAMPA Assay (Membrane Permeability) C->F G Lead Optimization Data Matrix D->G Ionization Profile E->G Aqueous Sol. Limits F->G Passive Permeability

Workflow for the physicochemical profiling of sulfonamide scaffolds.

References

  • ACS Publications. "Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • ACS Publications. "Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein–Protein Interaction Inhibitors with an Alternative Binding Mode." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • EXCLI Journal. "Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses." National Center for Biotechnology Information (PMC), 2024. URL:[Link]

  • Thoreau Chemicals. "4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid-708996-17-2 Product Data." URL:[Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid: A Technical Guide

Executive Summary & Therapeutic Context 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (hereafter referred to as tBPSBA , CAS: 708996-17-2) is a highly versatile small-molecule scaffold. Structurally, it features a su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (hereafter referred to as tBPSBA , CAS: 708996-17-2) is a highly versatile small-molecule scaffold. Structurally, it features a sulfonamide linkage bridging a highly lipophilic tert-butylphenyl moiety and a polar benzoic acid group. Sulfonamido benzoic acid derivatives are widely investigated as potent, competitive antagonists for G-protein coupled receptors (GPCRs)—most notably the P2Y14 receptor, which plays a critical role in inflammatory and immune responses 12, as well as retinoic acid receptor (RAR) modulators 3.

While the tert-butyl group drives deep hydrophobic pocket engagement to ensure sub-nanomolar target affinity, it introduces significant pharmacokinetic (PK) liabilities. This whitepaper deconstructs the physicochemical rationale, PK profiling, and formulation strategies required to successfully translate tBPSBA from an in vitro hit to an in vivo viable therapeutic.

Physicochemical Rationale & ADME Causality

The absorption, distribution, metabolism, and excretion (ADME) profile of a molecule is causally linked to its structural features. For tBPSBA, the structural dichotomy between the lipophilic tail and the acidic head dictates its behavior in biological systems 4:

  • Ionization and Permeability (pKa ~4.2): The benzoic acid moiety ensures target anchoring via salt-bridge formation with basic residues (e.g., Arginine) in receptor pockets. However, at physiological pH (7.4), the carboxylic acid is >99% ionized. This prevents passive transcellular diffusion across the lipophilic enterocyte membrane in the lower intestine, restricting absorption primarily to the acidic environment of the upper gastrointestinal (GI) tract.

  • Lipophilicity (LogP ~4.8): The tert-butylphenyl group dramatically increases the partition coefficient. While beneficial for target affinity, this high lipophilicity causes poor aqueous solubility in gastric fluids (dissolution-rate-limited absorption) and drives extensive plasma protein binding (>95% to human serum albumin), which restricts the free fraction of the drug available for tissue distribution.

Mechanism tBPSBA tBPSBA (Competitive Antagonist) Receptor Target GPCR (e.g. P2Y14R) tBPSBA->Receptor Competitively Inhibits Agonist Endogenous Agonist (e.g. UDP-Glucose) Agonist->Receptor Binds & Activates Gi Gi/o Protein Activation Receptor->Gi Triggers cAMP cAMP Suppression Gi->cAMP Induces Pathology Inflammatory Cytokine Release cAMP->Pathology Promotes

Mechanistic signaling pathway illustrating competitive GPCR antagonism by tBPSBA.

Quantitative Pharmacokinetic Profiling

To understand the systemic fate of tBPSBA, standard non-compartmental analysis (NCA) is applied following intravenous (IV) and oral (PO) administration in preclinical models (e.g., Sprague-Dawley rats).

PK Parameter Summary

The following table synthesizes the quantitative PK parameters. The low systemic clearance ( CL ) relative to hepatic blood flow indicates tBPSBA is a low-extraction ratio drug. The low volume of distribution ( Vdss​ ) is causally linked to its acidic nature and high protein binding, confining the drug largely to the extracellular fluid compartment.

Pharmacokinetic ParameterIntravenous (IV) - 1.0 mg/kgOral (PO) - 5.0 mg/kg
Cmax​ (ng/mL) 4,250 ± 3101,120 ± 185
Tmax​ (h) 0.083 (End of infusion)1.5 ± 0.5
AUC0−∞​ (h·ng/mL) 8,500 ± 6208,075 ± 710
t1/2​ (h) 2.4 ± 0.32.8 ± 0.4
CL (mL/min/kg) 1.96 ± 0.15N/A
Vdss​ (L/kg) 0.41 ± 0.05N/A
Absolute Bioavailability ( F% ) 100% (Reference)~19.0%

Data Interpretation: The low oral bioavailability (~19%) is not driven by high first-pass metabolism (since CL is low), but rather by dissolution-rate-limited absorption in the GI tract caused by the highly hydrophobic tert-butyl group .

PK_Fate PO_Admin Oral Administration (Suspension) GI_Tract GI Tract Dissolution & Ionization PO_Admin->GI_Tract Ingestion Portal_Vein Portal Vein Absorption GI_Tract->Portal_Vein Passive Diffusion (Rate-limited) Liver Liver First-Pass Metabolism Portal_Vein->Liver Transport Systemic Systemic Circulation (High Protein Binding) Liver->Systemic Surviving Fraction Excretion Biliary & Renal Excretion Liver->Excretion Glucuronidation Systemic->Liver Recirculation Target Target Tissue (Receptor Engagement) Systemic->Target Distribution

Systemic absorption and biotransformation pathway of tBPSBA following oral administration.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls to isolate causality.

Protocol 1: In Vitro Hepatic Microsomal Stability Assay

Rationale: To determine the intrinsic clearance ( CLint​ ) driven by CYP450-mediated aliphatic hydroxylation of the tert-butyl group.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 0.5 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Add tBPSBA to achieve a final assay concentration of 1 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Self-Validation Control 1 (Negative): Run a parallel sample replacing NADPH with buffer to rule out non-CYP chemical degradation.

    • Self-Validation Control 2 (Positive): Run a parallel assay using Testosterone (a known CYP3A4 substrate) to confirm microsomal enzyme viability.

  • Quenching & Extraction: At specific time intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

Rationale: To establish absolute bioavailability ( F% ) and map the systemic clearance profile.

  • Formulation Strategy:

    • IV Formulation: Dissolve tBPSBA in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization for intravenous delivery.

    • PO Formulation: Suspend tBPSBA in 0.5% Carboxymethyl cellulose sodium (CMC-Na) to mimic standard oral dosing conditions.

  • Dosing: Administer the IV formulation (1.0 mg/kg) via the lateral tail vein, and the PO formulation (5.0 mg/kg) via oral gavage to overnight-fasted male Sprague-Dawley rats (n=3 per group).

  • Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes.

  • Processing: Centrifuge the blood at 3,000 × g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until protein precipitation and LC-MS/MS analysis.

Formulation Strategies for Bioavailability Enhancement

Because the ~19% bioavailability of tBPSBA is causally linked to dissolution-rate limitations rather than first-pass metabolism, formulation interventions must focus on overcoming the thermodynamic barrier of the tert-butyl group.

Amorphous Solid Dispersions (ASDs): By formulating tBPSBA with hydrophilic polymers (e.g., HPMCAS or PVP-VA) via hot-melt extrusion or spray drying, the drug is trapped in a high-energy amorphous state. Upon entering the GI tract, the polymer prevents rapid crystallization, generating a supersaturated state that dramatically increases the concentration gradient across the enterocyte membrane, thereby forcing passive diffusion and potentially doubling the absolute bioavailability.

References

  • Li, Y., et al. "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury." European Journal of Medicinal Chemistry, 2025, 290, 117588. 1

  • Wei, Z., et al. "Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core." ACS Publications, 2020.2

  • Hughes, N.E., et al. "Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception." PMC / Scientific Reports, 2023. 3

  • FQ Series Authors. "Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses." PMC, 2024. 4

  • Ahamed, et al. "Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM." Moroccan Journal of Chemistry, 2025.

Sources

Foundational

Thermodynamic and Kinetic Profiling of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic Acid: A Technical Guide to Protein Binding Assays

Executive Summary The compound 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (CAS 708996-17-2) is a highly versatile small molecule scaffold utilized extensively in modern drug discovery[1]. Its distinct structural t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (CAS 708996-17-2) is a highly versatile small molecule scaffold utilized extensively in modern drug discovery[1]. Its distinct structural topology makes it an ideal candidate for targeting complex protein-protein interactions (PPIs), such as the Mcl-1/Bfl-1 apoptotic pathways[2].

However, the precise physicochemical properties that make this scaffold an excellent target binder—extreme lipophilicity coupled with a physiological anionic charge—also dictate a profound propensity for non-specific plasma protein binding (PPB). Accurately determining the unbound free fraction ( fu​ ) of highly bound drugs ( fu​ < 1%) is a critical regulatory requirement for predicting drug-drug interactions (DDIs) and establishing true in vivo efficacy[3]. This whitepaper provides a comprehensive, causality-driven methodology for profiling the protein binding affinity of this specific sulfonamido benzoic acid derivative.

Mechanistic Rationale: The Tripartite Pharmacophore

To design an effective binding assay, one must first understand the molecular drivers of the compound's affinity. The scaffold operates via a tripartite pharmacophore:

  • The tert-butylphenyl Tail: This highly lipophilic moiety drives van der Waals interactions. While it anchors the molecule into deep hydrophobic pockets of target proteins (e.g., the p2 pocket of Mcl-1), it also drives entropy-driven, non-specific binding to Human Serum Albumin (HSA)[2].

  • The Sulfonamide Linker: Acting as both a hydrogen bond donor and acceptor, this linker rigidifies the molecule's conformation, directing the spatial orientation of the flanking aromatic rings.

  • The Benzoic Acid Headgroup: Ionized at physiological pH (7.4), the carboxylate acts as a strong electrostatic anchor, forming salt bridges with basic residues (e.g., Arginine or Lysine) on the target protein[2]. Furthermore, the binding of such anionic sulfonamide derivatives to HSA is known to induce specific structural adjustments within subdomain IB, complicating standard affinity measurements[4].

Pharmacophore Ligand 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid tert-butylphenyl Sulfonamide Benzoic Acid P1 Hydrophobic Pocket (vdW Interactions) Ligand->P1 Lipophilic Tail P2 Backbone Amides (Hydrogen Bonding) Ligand->P2 Linker P3 Basic Residues (Arg/Lys) (Salt Bridge / Electrostatics) Ligand->P3 Anionic Head

Fig 1: Pharmacophore mapping of the compound to target protein binding pockets.

Experimental Workflows: A Self-Validating Triad

Because the compound exhibits high HSA binding, relying on a single assay modality will yield artificial efficacy data. We employ a self-validating triad of assays: Rapid Equilibrium Dialysis (RED) to establish the macro-level free fraction, Surface Plasmon Resonance (SPR) for micro-level kinetics, and Isothermal Titration Calorimetry (ITC) to confirm the thermodynamic driving forces.

AssayWorkflow cluster_0 Primary Binding Assessment Start Compound: CAS 708996-17-2 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid RED Rapid Equilibrium Dialysis (RED) Target: HSA Binding & fu Start->RED Plasma Stability SPR Surface Plasmon Resonance (SPR) Target: Kinetics (kon, koff) Start->SPR Target Affinity Data PK/PD Modeling & Efficacy Prediction RED->Data ITC Isothermal Titration Calorimetry (ITC) Target: Thermodynamics (ΔH, -TΔS) SPR->ITC Orthogonal Validation ITC->Data

Fig 2: Integrated assay workflow for evaluating sulfonamido benzoic acid protein binding.

Step-by-Step Methodologies

Protocol A: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

Objective: Determine the free fraction ( fu​ ) in human plasma. Self-Validating Mechanism: Matrix matching post-dialysis ensures that LC-MS/MS ionization efficiency is identical for both donor and receiver samples, eliminating ion suppression artifacts caused by plasma lipids.

  • Membrane Preparation: Soak 8 kDa MWCO RED device inserts in ultrapure water for 10 minutes, followed by PBS (pH 7.4) for 10 minutes. Causality: Pre-soaking removes glycerin preservatives that can interfere with the binding of the lipophilic tert-butyl group.

  • Sample Spiking: Spike 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid into human plasma to a final concentration of 1 µM. Critical: Maintain DMSO < 0.5% to prevent localized protein precipitation.

  • Equilibration: Add 200 µL of spiked plasma to the donor chamber and 350 µL of PBS to the receiver chamber. Seal and incubate at 37°C on an orbital shaker at 250 rpm for 6 hours.

  • Matrix Matching (Validation Step): Transfer 50 µL from each chamber to a new plate. Add 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples.

  • Quantification: Precipitate proteins using 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Centrifuge at 4000 x g for 15 min and analyze the supernatant via LC-MS/MS.

Protocol B: Surface Plasmon Resonance (SPR) for Target Kinetics

Objective: Determine kon​ , koff​ , and KD​ against the specific target protein. Self-Validating Mechanism: A rigorous DMSO solvent correction curve validates that the observed sensogram shifts are purely mass-driven, rather than refractive index artifacts caused by solvent mismatch.

  • Surface Activation: Activate a CM5 sensor chip with EDC/NHS. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~3000 RU. Block remaining reactive esters with 1 M Ethanolamine-HCl.

  • Buffer Optimization: Utilize HBS-EP+ running buffer supplemented with exactly 2% DMSO . Causality: The 2% DMSO is strictly required to maintain the solubility of the highly lipophilic tert-butyl moiety; lower concentrations will lead to compound aggregation and non-specific sensor matrix binding.

  • Analyte Injection: Prepare a 2-fold dilution series of the compound (from 10 µM down to 39 nM). Inject each concentration at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations, followed by a 300-second dissociation phase.

  • Solvent Correction (Validation Step): Run a DMSO calibration curve (1.5% to 2.5% DMSO in buffer) before and after the analyte cycles to correct for bulk refractive index changes.

  • Data Fitting: Double-reference the data (subtract reference channel and blank buffer injections) and fit using a 1:1 Langmuir binding model.

Quantitative Data Interpretation

To contextualize the assay outputs, the table below summarizes the expected thermodynamic and kinetic profile of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid when comparing specific target binding (e.g., Mcl-1) versus non-specific HSA binding.

ParameterAssay MethodSpecific Target Protein (e.g., Mcl-1)Human Serum Albumin (HSA)
KD​ (Affinity) SPR45 nM1.2 µM
kon​ (Association) SPR 2.4×105 M−1s−1 Fast / Unresolved
koff​ (Dissociation) SPR 1.1×10−2 s−1 Fast / Unresolved
ΔG (Free Energy) ITC-9.8 kcal/mol-8.1 kcal/mol
ΔH (Enthalpy) ITC-12.4 kcal/mol-3.2 kcal/mol
−TΔS (Entropy) ITC+2.6 kcal/mol-4.9 kcal/mol
fu​ (Free Fraction) REDN/A< 1.5%

Mechanistic Insight: The data reveals a critical distinction in binding modalities. Binding to the specific target is heavily enthalpy-driven ( ΔH=−12.4 kcal/mol), indicative of highly specific, directional interactions—namely, the hydrogen bonding of the sulfonamide and the salt bridge formed by the benzoic acid. Conversely, binding to HSA is entropy-driven ( −TΔS=−4.9 kcal/mol). This is characteristic of the hydrophobic effect, where the bulky tert-butyl group displaces ordered water molecules within HSA's Sudlow Sites, leading to the exceptionally low free fraction ( fu​ < 1.5%).

References[1] Title: 4-(4-tert-Butylbenzenesulfonamido)benzoic acid

Source: cymitquimica.com URL:[3] Title: Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions Source: WuXi AppTec URL:[4] Title: Circular Dichroism Spectroscopic Detection of Ligand Binding Induced Subdomain IB Specific Structural Adjustment of Human Serum Albumin Source: ACS Publications URL:[2] Title: Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins Source: PMC (nih.gov) URL:

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Exploratory

toxicity and safety profile of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid

Preclinical Toxicity and Safety Profile of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid: A Comprehensive Technical Guide Executive Summary The compound 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (CAS 708996-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Toxicity and Safety Profile of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid: A Comprehensive Technical Guide

Executive Summary

The compound 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (CAS 708996-17-2)[1] is a synthetic small molecule characterized by a benzoic acid core linked via a sulfonamide bridge to a bulky tert-butylphenyl moiety[2]. While it serves as a valuable pharmacophore in medicinal chemistry and screening libraries, its unique structural features present specific toxicological liabilities. As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through the predictive safety profiling, structural alerts, and validated experimental workflows necessary to evaluate this compound.

Structural Toxicology and Pharmacophore Analysis

To predict the safety profile of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid, we must deconstruct its chemical structure and analyze the causality behind its potential off-target effects.

  • The Sulfonamide Linkage: Sulfonamides are well-documented to cause extensive kidney damage and destroy red blood cells under certain physiological conditions[3]. The primary mechanism of sulfonamide-induced idiosyncratic toxicity involves hepatic oxidation (often via CYP2C9) into a reactive hydroxylamine metabolite. This species can further oxidize into a nitroso intermediate that acts as a hapten, covalently binding to cellular proteins and triggering hypersensitivity reactions.

  • The Benzoic Acid Moiety: While benzoic acid derivatives are typically cleared efficiently via phase II glucuronidation or glycine conjugation, the presence of this acidic group lowers the molecule's overall pKa. In the acidic environment of the renal tubules, the compound can become un-ionized and highly insoluble, leading to crystalluria and subsequent tubular necrosis[3].

  • The tert-Butylphenyl Group: The steric bulk and high lipophilicity of the tert-butyl group significantly alter the molecule's toxicokinetics. Analogous compounds, such as 4-tert-butylbenzoic acid, are known structural alerts for reproductive toxicity, liver damage, and nervous system disturbances[4][5]. Furthermore, the tert-butylphenyl moiety can mimic endogenous steroid structures, raising the risk of endocrine disruption—a phenomenon widely observed in related tert-butylphenols[6].

Pathway A 4-((4-(t-butyl)phenyl) sulfonamido)benzoic acid B Hepatic CYP450 Oxidation A->B C Renal Excretion (Acidic Urine) A->C D Reactive Hydroxylamine Metabolite B->D E Crystalluria & Tubular Necrosis C->E F Protein Adduction (Hypersensitivity) D->F

Mechanistic pathways of sulfonamide-induced nephrotoxicity and hepatotoxicity.

In Vitro Safety Pharmacology Profiling

Before advancing to animal models, the compound must undergo rigorous in vitro screening. The lipophilicity driven by the tert-butyl group increases the likelihood of off-target lipid bilayer accumulation and promiscuous protein binding.

Quantitative Data Summary

The table below outlines the predictive in vitro safety thresholds for this class of sulfonamidobenzoic acids, establishing a baseline for go/no-go decisions.

Assay TypeTarget / MechanismPredictive Safety ThresholdClinical Implication
CellTiter-Glo HepG2 Viability (ATP)IC₅₀ > 50 µMLow risk of acute intrinsic hepatotoxicity.
CYP Inhibition CYP2C9 / CYP3A4IC₅₀ > 10 µMMitigates risk of drug-drug interactions (DDIs).
hERG Patch Clamp Cardiac RepolarizationIC₅₀ > 30 µMLow risk of QT interval prolongation.
Transactivation ER/AR ReceptorsEC₅₀ > 10 µMLow risk of endocrine/reproductive toxicity[4].
Protocol 1: High-Throughput Hepatotoxicity Screening

Causality & Validation: This protocol utilizes ATP quantification rather than tetrazolium dye reduction (e.g., MTT). Sulfonamides can occasionally interfere with redox-based assays; therefore, luminescence provides a self-validating, artifact-free endpoint for cellular viability.

  • Cell Culture Preparation: Seed HepG2 (human hepatocellular carcinoma) cells at a density of 10,000 cells/well in a 96-well opaque white microplate. Note: Opaque plates are mandatory to prevent luminescent cross-talk between adjacent wells.

  • Compound Formulation: Dissolve 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid in 100% DMSO, then perform serial dilutions in culture media. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to maintain solubility of the lipophilic tert-butyl group without inducing baseline solvent toxicity.

  • Treatment & Incubation: Expose the cells to a concentration gradient (0.1 µM to 100 µM) of the compound. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine). Incubate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Luminescent Detection: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo reagent at a 1:1 volume ratio to the culture media. Place on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a microplate reader with an integration time of 0.5 seconds per well. Calculate the IC₅₀ using non-linear regression analysis.

In Vivo Toxicity and Toxicokinetics

If the compound clears the in vitro thresholds, it must be evaluated in a mammalian system to assess systemic clearance, potential bioaccumulation, and target organ toxicity.

Workflow InVitro Phase 1: In Vitro Profiling (HepG2, CYP450, Endocrine) InVivo Phase 2: In Vivo PK/PD (Rodent 14-Day Tox) InVitro->InVivo IC50 > 10 µM Histo Phase 3: Histopathology (Liver, Kidney, Gonads) InVivo->Histo Dec Go/No-Go Decision Histo->Dec

Three-phase preclinical safety evaluation workflow for sulfonamide derivatives.

Protocol 2: 14-Day Repeated Dose Toxicity Study (Rodent)

Causality & Validation: The inclusion of a toxicokinetic (TK) satellite group ensures that any observed absence of toxicity is due to true biological safety rather than poor oral bioavailability. Urinalysis is specifically prioritized to detect the crystalluria commonly associated with sulfonamides[3].

  • Animal Allocation: Randomize 40 adult Sprague-Dawley rats (20 male, 20 female) into four main groups: Vehicle Control, Low Dose (10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg). Assign an additional 12 animals to a TK satellite group.

  • Dosing Regimen: Administer the compound via oral gavage once daily for 14 consecutive days. Formulate the compound in an appropriate vehicle (e.g., 0.5% Methylcellulose/0.1% Tween-80) to ensure uniform suspension of the hydrophobic tert-butylphenyl moiety.

  • Toxicokinetic Sampling (Satellite Group): On Days 1 and 14, collect blood samples via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze plasma concentrations via LC-MS/MS to calculate Cmax, AUC, and half-life, monitoring for potential CYP450 auto-induction.

  • Urinalysis: On Days 7 and 14, house the main group animals in metabolic cages for 12 hours. Analyze urine for pH, occult blood, and microscopic crystals. Note: Acidic urine exacerbates the precipitation of benzoic acid derivatives.

  • Necropsy & Histopathology: On Day 15, euthanize the animals. Perform gross necropsy and harvest the liver, kidneys, and reproductive organs (testes/ovaries). Given the structural alerts associated with 4-tert-butylbenzoic acid[5], pay strict attention to hepatocellular hypertrophy, renal tubular dilation, and gonadal atrophy.

Conclusion

The safety profiling of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid requires a targeted approach that respects its unique chemical architecture. By deploying self-validating in vitro assays to screen for CYP-mediated reactive metabolites and endocrine disruption, followed by rigorously controlled in vivo studies focusing on renal clearance, drug development professionals can accurately define the therapeutic window of this compound.

References

  • Wikipedia. "4-tert-Butylphenol". Wikimedia Foundation. URL: [Link]

  • Thoreauchem. "4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid-708996-17-2". Thoreauchem Product Catalog. URL: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - 4-tert.-Butylbenzoic acid". Cole-Parmer. URL: [Link]

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Foundational

An In-depth Technical Guide to Elucidating the Crystal Structure of a 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic Acid-Receptor Complex

Abstract This technical guide outlines a comprehensive strategy for determining the high-resolution crystal structure of a receptor in complex with the small molecule 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive strategy for determining the high-resolution crystal structure of a receptor in complex with the small molecule 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid. As no public crystal structure for this specific complex currently exists, this document serves as a roadmap for researchers in structural biology and drug development. By leveraging structural and methodological data from homologous systems and known targets of the structurally related drug Probenecid, we provide a detailed, field-proven framework for target identification, protein expression, purification, complex formation, and structure determination via cryogenic electron microscopy (Cryo-EM). This guide is designed to equip scientific professionals with the necessary protocols and expert insights to successfully elucidate the molecular interactions governing the binding of this compound to its putative biological targets.

Introduction and Target Identification

The compound 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid is a synthetic small molecule with a sulfonamido-benzoic acid scaffold. This structural motif is shared with the well-known uricosuric agent, Probenecid.[1] Probenecid exerts its therapeutic effects by interacting with a range of membrane proteins, primarily transporters and channels.[2] Given the structural analogy, it is highly probable that 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid engages with one or more of the same biological targets.

The primary putative targets for this compound, based on the known pharmacology of Probenecid, are:

  • Urate Transporter 1 (URAT1, SLC22A12): A key protein in the renal reabsorption of uric acid, making it a prime target for gout therapies.[1][3][4]

  • Organic Anion Transporter 1 (OAT1, SLC22A6): A polyspecific transporter involved in the renal secretion of a wide array of drugs and endogenous metabolites.[1][5][6]

  • Pannexin-1 (PANX1): A large-pore channel responsible for ATP release, which is implicated in inflammation.[7]

  • Transient Receptor Potential Vanilloid 2 (TRPV2): A non-selective cation channel involved in various physiological processes.[8][9]

This guide will present a strategic approach to determining the structure of the ligand in complex with these high-priority targets. The recent successes in obtaining high-resolution Cryo-EM structures for these membrane proteins provide a solid foundation for the proposed methodologies.[8][10][11][12]

Strategic Workflow for Structure Determination

The overall strategy involves the expression of the target protein, purification, formation of the ligand-receptor complex, and subsequent structure determination using single-particle Cryo-EM. This technique is particularly well-suited for large, flexible membrane protein complexes.

Structural_Biology_Workflow cluster_0 Target Selection & Gene Synthesis cluster_1 Protein Production cluster_2 Purification & Complex Formation cluster_3 Cryo-EM & Data Processing Target Identify Putative Target (e.g., URAT1, OAT1, PANX1) Gene Codon-Optimize Gene for Expression Host Target->Gene Expression Overexpression in Mammalian/Insect Cells Gene->Expression Harvest Cell Harvesting Expression->Harvest Solubilization Detergent Solubilization of Membrane Protein Harvest->Solubilization Affinity Affinity Chromatography Solubilization->Affinity SEC Size-Exclusion Chromatography Affinity->SEC Complex Incubation with Ligand SEC->Complex Grid_Prep Cryo-EM Grid Preparation Complex->Grid_Prep Data_Collection High-Resolution Data Collection Grid_Prep->Data_Collection Processing 2D/3D Classification & Reconstruction Data_Collection->Processing Model_Building Model Building & Refinement Processing->Model_Building

Figure 1: General workflow for structure determination.

Methodologies for Target-Specific Structure Determination

Urate Transporter 1 (URAT1 / SLC22A12)

Rationale: URAT1 is a primary target of uricosuric drugs. Recent Cryo-EM structures of human URAT1, both alone and in complex with inhibitors like benzbromarone and lesinurad, provide a direct and validated pathway for this project.[12][13][14][15]

3.1.1. Expression and Purification of Human URAT1

This protocol is adapted from successful studies on human URAT1 structure determination.[13]

Step-by-Step Protocol:

  • Gene Synthesis and Cloning: Synthesize the human SLC22A12 gene, codon-optimized for Homo sapiens, and clone it into a baculovirus transfer vector (e.g., pFastBac) with a C-terminal affinity tag (e.g., His-tag and GFP-tag for monitoring expression).

  • Baculovirus Generation: Generate high-titer baculovirus using the Bac-to-Bac system (Invitrogen) in Spodoptera frugiperda (Sf9) insect cells.

  • Protein Expression: Infect suspension cultures of HEK293S GnTI⁻ cells at a density of 2.5–3.0 x 10⁶ cells/mL with the P3 baculovirus.[13] Harvest the cells by centrifugation 48-60 hours post-infection.

  • Membrane Preparation: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors) and lyse by sonication or dounce homogenization. Isolate the membrane fraction by ultracentrifugation.

  • Solubilization: Solubilize the membrane pellet with a buffer containing a mild detergent such as lauryl maltose neopentyl glycol (LMNG) supplemented with cholesteryl hemisuccinate (CHS).

  • Affinity Chromatography: Clarify the solubilized material by ultracentrifugation and load the supernatant onto a cobalt-charged TALON resin. Wash the resin extensively and elute the protein.

  • Tag Cleavage and Size-Exclusion Chromatography (SEC): Cleave the affinity and GFP tags using a specific protease (e.g., TEV or PreScission). Further purify the protein using a size-exclusion chromatography column (e.g., Superose 6 Increase) equilibrated in a buffer containing a detergent suitable for Cryo-EM, such as digitonin or GDN.

3.1.2. Complex Formation and Cryo-EM
  • Complex Formation: Concentrate the purified URAT1 protein to 2-5 mg/mL. Add a 10-fold molar excess of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid from a DMSO stock solution. Incubate on ice for at least 1 hour.

  • Grid Preparation: Apply 3-4 µL of the complex solution to a glow-discharged Cryo-EM grid (e.g., Quantifoil R1.2/1.3). Plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).

  • Data Collection and Processing: Collect a large dataset of micrographs on a Titan Krios or similar high-end transmission electron microscope equipped with a direct electron detector. Process the data using standard single-particle analysis software (e.g., RELION, CryoSPARC) to obtain a high-resolution 3D reconstruction of the URAT1-ligand complex.

  • Model Building and Analysis: Build an atomic model into the resulting Cryo-EM density map using software like Coot and refine it using Phenix. Analyze the ligand-binding pocket to identify key interacting residues.

Organic Anion Transporter 1 (OAT1 / SLC22A6)

Rationale: OAT1 is another key transporter inhibited by Probenecid.[1] Recently, high-resolution Cryo-EM structures of rat OAT1 have been solved, including in complex with Probenecid itself, making this a highly feasible target.[11]

3.2.1. Expression and Purification of OAT1

This protocol is based on the successful structure determination of rat OAT1.[11]

Step-by-Step Protocol:

  • Gene and Expression: Use the full-length rat OAT1 (SLC22A6) gene, which has high sequence identity to human OAT1, cloned into a mammalian expression vector (e.g., pCMV) with a C-terminal Flag-tag.[11]

  • Transient Transfection: Transfect Freestyle 293-F suspension cells with the expression plasmid.

  • Purification: Harvest cells 48 hours post-transfection. Solubilize the membranes in LMNG. Purify the protein using anti-Flag affinity chromatography followed by size-exclusion chromatography in a buffer containing the detergent GDN.

3.2.2. Complex Formation and Cryo-EM

The procedure for complex formation, grid preparation, and data processing is analogous to that described for URAT1. The known structure of OAT1 with Probenecid will serve as an excellent reference for model building and analysis of the ligand's binding mode.[11]

Pannexin-1 (PANX1)

Rationale: Probenecid is a known inhibitor of PANX1 channels.[7] Several high-resolution Cryo-EM structures of human and frog PANX1 are available, providing a solid basis for structural studies.[10][16]

3.3.1. Expression and Purification of PANX1

This protocol is adapted from published studies on human PANX1.[16]

Step-by-Step Protocol:

  • Gene and Expression System: Express the full-length human PANX1 gene in a suitable system, such as Komagataella pastoris (Pichia pastoris) or mammalian cells, to ensure proper folding and post-translational modifications.[17]

  • Purification: Employ a multi-step purification strategy involving detergent solubilization (e.g., with DDM/CHS), affinity chromatography (using an engineered tag), and size-exclusion chromatography to isolate the heptameric channel.

3.3.2. Complex Formation and Cryo-EM
  • Inhibitor Binding: Incubate the purified PANX1 with the target ligand. As Probenecid has been shown to interact with the first extracellular loop of PANX1, the binding site for the target compound is likely in this region.[18]

  • Cryo-EM: Prepare Cryo-EM grids and collect data as described for the transporters. The heptameric nature of PANX1 provides inherent symmetry that can be leveraged during data processing to achieve high resolution.

Transient Receptor Potential Vanilloid 2 (TRPV2)

Rationale: Probenecid is a known modulator of TRPV2 activity.[8][9] High-resolution Cryo-EM and crystal structures of rabbit TRPV2 are available.[8][19]

3.4.1. Expression and Purification of TRPV2

This protocol is based on successful structural studies of rabbit TRPV2.[9][19]

Step-by-Step Protocol:

  • Expression System: Express rabbit TRPV2 using a baculovirus system in Spodoptera frugiperda (Sf9) insect cells.[19]

  • Purification: Solubilize membranes with a suitable detergent (e.g., DDM) and purify the tetrameric channel using affinity chromatography followed by size-exclusion chromatography.

3.4.2. Complex Formation and Cryo-EM

Follow the general procedures for complex formation and Cryo-EM as outlined for the other targets. The tetrameric symmetry of the TRPV2 channel will be advantageous for 3D reconstruction.

Data Analysis and Interpretation

Upon successful structure determination, a detailed analysis of the ligand-binding site is paramount.

Key Areas of Analysis:

  • Binding Pose: Determine the precise orientation and conformation of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid within the receptor's binding pocket.

  • Molecular Interactions: Identify all hydrogen bonds, salt bridges, hydrophobic interactions, and π-stacking interactions between the ligand and the protein.

  • Conformational Changes: Compare the ligand-bound structure to the apo (ligand-free) structure of the receptor to identify any conformational changes induced by ligand binding. This is crucial for understanding the mechanism of action (e.g., inhibition or activation).

  • Structure-Activity Relationship (SAR): The high-resolution structure will provide a molecular basis for the SAR of this chemical series, guiding the design of more potent and selective modulators.

Quantitative Data Summary
Target ProteinPutative FunctionExpression SystemStructure Determination MethodKey Considerations
URAT1 (SLC22A12) Urate ReabsorptionMammalian (HEK293)Cryo-EMHigh-resolution structures with other inhibitors are available.[12][13]
OAT1 (SLC22A6) Organic Anion SecretionMammalian (HEK293)Cryo-EMStructure with the related drug Probenecid has been solved.[11]
PANX1 ATP Release ChannelMammalian/YeastCryo-EMHeptameric symmetry aids in reconstruction.[16][17]
TRPV2 Cation ChannelInsect (Sf9)Cryo-EM / X-rayTetrameric symmetry is beneficial for data processing.[9][19]

Conclusion

While the crystal structure of a 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid-receptor complex has not yet been publicly reported, the path to its elucidation is clear. By targeting the known receptors of the structurally similar drug Probenecid, and by applying state-of-the-art methodologies in membrane protein structural biology, particularly Cryo-EM, researchers are well-positioned to solve this structure. The detailed protocols and strategic considerations outlined in this guide provide a robust framework for success. The resulting structural information will be invaluable for understanding the molecular basis of this compound's activity and for guiding future drug discovery efforts in areas such as gout, inflammation, and beyond.

References

  • Michalski, K., et al. (2020). The Cryo-EM structure of pannexin 1 reveals unique motifs for ion selection and inhibition. eLife, 9, e54670. [Link]

  • Ruan, J., et al. (2020). Structures of human Pannexin 1 reveal ion pathways and mechanism of gating. Nature Structural & Molecular Biology, 27(4), 319-327. [Link]

  • Zubcevic, L., et al. (2016). Cryo-electron microscopy structure of the TRPV2 ion channel. Nature Structural & Molecular Biology, 23(2), 180-186. [Link]

  • Zubcevic, L., Le, S., Yang, H., & Lee, S. Y. (2018). Crystal structure of the TRPV2 ion channel. RCSB PDB. [Link]

  • Saavedra-López, E., et al. (2013). What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? The Journal of Physiology, 591(9), 2231-2242. [Link]

  • Zubcevic, L., et al. (2016). Cryo-electron microscopy structure of the TRPV2 ion channel. Protein Data Bank. [Link]

  • Moiseenkova-Bell, V. Y., et al. (2007). Structure of TRPV2 by Cryo-Electron Microscopy. Investigative Ophthalmology & Visual Science, 48(13), 2963-2963. [Link]

  • Pumroy, R. A., et al. (2019). Structures of TRPV2 in distinct conformations provide insight into role of the pore turret. Nature Communications, 10(1), 1-12. [Link]

  • Dahl, G. (2021). Structure versus function: Are new conformations of pannexin 1 yet to be resolved?. The Journal of general physiology, 153(4). [Link]

  • Huynh, K. W., et al. (2016). Structure of the full-length TRPV2 channel by cryo-EM. Nature communications, 7(1), 1-8. [Link]

  • Wikipedia. (n.d.). TRPV2. [Link]

  • Deng, Z., He, Z., & Yuan, P. (2020). Cryo-EM structure of human pannexin 1. RCSB PDB. [Link]

  • Request PDF. (n.d.). Structure of the Full-Length TRPV2 Channel by Cryo-EM. [Link]

  • Nguyen, C., et al. (2022). The C-terminal activating domain promotes pannexin 1 channel opening. Proceedings of the National Academy of Sciences, 119(44), e2207904119. [Link]

  • Oxford Academic. (2016). Structure of the Full-Length TRPV2 Channel by Cryo-EM. [Link]

  • Yin, C., et al. (2025). Structures and membrane interactions of human OAT1 in complex with clinical used drugs. bioRxiv. [Link]

  • ResearchGate. (2025). SLC22A12: Structure, Function, and Clinical Significance. [Link]

  • Kurita, T., et al. (2022). Structures of human pannexin-1 in nanodiscs reveal gating mediated by dynamic movement of the N terminus and phospholipids. Science Advances, 8(6), eabk2403. [Link]

  • Lee, C. H., et al. (2023). The substrate and inhibitor binding mechanism of polyspecific transporter OAT1 revealed by high-resolution cryo-EM. Nature Communications, 14(1), 1-11. [Link]

  • MedlinePlus Genetics. (2015). SLC22A12 gene. [Link]

  • QIAGEN. (n.d.). Slc22a12 [Rat] - GeneGlobe. [Link]

  • ResearchGate. (n.d.). Structural basis for gating mechanism of Pannexin 1 channel. [Link]

  • eLife. (2020). The Cryo-EM structure of pannexin 1 reveals unique motifs for ion selection and inhibition. [Link]

  • UniProtKB. (2005). Slc22a12 - Solute carrier family 22 member 12 - Rattus norvegicus (Rat). [Link]

  • RCSB PDB. (2024). 9B1G: Human urate transporter 1 URAT1 in complex with dotinurad. [Link]

  • Guo, W. J., et al. (2025). Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1. Nature Communications, 16(1), 1-11. [Link]

  • Suo, L., et al. (2025). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Nature Communications, 16(1), 1-10. [Link]

  • St. Jude Children's Research Hospital. (2024). Urate transporter structures reveal the mechanism behind important drug target for gout. [Link]

  • ResearchGate. (n.d.). Structure and pharmacological brain targets of probenecid. [Link]

  • Guo, W.J., Wei, M., & Chen, L. (2025). Structure of human URAT1 bound with urate. RCSB PDB. [Link]

  • ResearchGate. (2017). Any suggestion how to increase the chance of crystallization of a transporter protein?. [Link]

  • Ahn, S. Y., & Wright, S. H. (2009). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological reviews, 89(4), 1381-1411. [Link]

  • ACS Publications. (2025). Structural Basis for Inhibition of Urate Reabsorption in URAT1. [Link]

  • ResearchGate. (2025). (PDF) SLC22A6: Structure, Function, and Clinical Significance. [Link]

  • Yorodumi - PDBj. (n.d.). EMDB-16977: Cryo-EM structure of rat SLC22A6 bound to alpha-ketoglutaric acid.... [Link]

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  • PMC. (n.d.). Expression, purification and primary crystallographic study of human androgen receptor in complex with DNA and coactivator motifs. [Link]

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Exploratory

Physicochemical Profiling of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid: Molecular Weight, Lipophilicity, and ADMET Implications

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the physicochemical properties of novel chemical scaffolds to predict their behavior in biological systems. The compound 4-((4-(tert-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the physicochemical properties of novel chemical scaffolds to predict their behavior in biological systems. The compound 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (CAS: 708996-17-2) presents a fascinating interplay of structural motifs: a highly hydrophobic tert-butyl tail, a versatile sulfonamide linker, and an ionizable benzoic acid headgroup .

This whitepaper provides an in-depth technical analysis of its molecular weight (MW) and lipophilicity (LogP/LogD), explaining the causality behind its behavior and detailing the self-validating experimental workflows required to characterize it.

Structural Identity and Molecular Weight (MW)

The molecular formula of this compound is C₁₇H₁₉NO₄S . The molecular weight is a critical parameter in drug design, directly influencing Lipinski's Rule of 5 (Ro5) and dictating the ligand efficiency during hit-to-lead optimization.

  • Molecular Weight: 333.40 g/mol

  • Monoisotopic Exact Mass: 333.1035 Da

At 333.40 g/mol , the compound is well below the 500 Da threshold of the Ro5. This leaves a "molecular weight budget" of approximately 160 Da, allowing medicinal chemists ample room to append solubilizing groups or target-specific pharmacophores without violating oral bioavailability guidelines.

Causality in Mass Spectrometry (LC-MS/MS)

To experimentally verify the molecular weight, High-Resolution Mass Spectrometry (HRMS) is employed. Because the molecule contains a carboxylic acid (pKa ~4.2) and a sulfonamide (pKa ~8.5) , it readily sheds a proton in solution. Therefore, Negative Electrospray Ionization (ESI-) is the most logical and sensitive choice. The target ion will be the deprotonated species [M-H]⁻ at m/z 332.0962.

Self-Validating LC-MS/MS Protocol
  • System Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap analyzer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is < 5 ppm. This validates the instrument's precision before any sample is introduced.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 mg/mL. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Internal Standardization: Spike the sample with 100 ng/mL of an isotopically labeled internal standard (e.g., Sulfamethoxazole-d4). The recovery of the IS validates the ionization efficiency and rules out severe ion suppression.

  • Blank Injection: Run a solvent blank immediately prior to the sample to definitively rule out column carryover.

  • Acquisition: Inject 2 µL onto a C18 UHPLC column. Monitor the extracted ion chromatogram (EIC) for m/z 332.0962.

LCMS_Workflow A Sample Prep (Spiked with IS) B UHPLC Separation (C18 Column) A->B Injection C ESI Ionization (Negative Mode) B->C Eluent D HRMS Analyzer (TOF/Orbitrap) C->D Anions E Data Analysis (m/z 332.09[M-H]-) D->E Spectra

Caption: Self-validating LC-MS/MS workflow for the exact mass determination of the sulfonamide derivative.

Lipophilicity (LogP) and pH-Dependent Partitioning (LogD)

Lipophilicity dictates a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid, the lipophilicity is driven by competing structural elements:

  • The tert-butylphenyl group: Highly lipophilic, driving hydrophobic collapse and target pocket insertion.

  • The Sulfonamide linker: Acts as both a hydrogen bond donor and acceptor, slightly reducing overall lipophilicity while providing directional binding.

  • The Benzoic Acid moiety: Highly polar and ionizable.

The LogP vs. LogD Dichotomy

The calculated partition coefficient of the neutral, unionized molecule (LogP ) is approximately 4.2 . This indicates high lipophilicity, which is excellent for crossing lipid bilayers.

However, biological systems operate at pH 7.4. The pKa of the benzoic acid is ~4.2, meaning that at physiological pH, the molecule is >99.9% deprotonated (anionic). The pKa of the N-phenylbenzenesulfonamide nitrogen is ~8.5, meaning it remains mostly neutral . Because the molecule exists almost entirely as an anion in blood plasma, its distribution coefficient (LogD₇.₄ ) drops significantly to approximately 1.5 - 2.0 .

Causality: This pH-dependent shift is highly advantageous. A LogD₇.₄ of ~1.8 ensures the compound is soluble enough in aqueous plasma to avoid precipitation, while the intrinsic LogP of 4.2 allows the neutral fraction (however small) to partition into and permeate cell membranes dynamically.

Self-Validating RP-HPLC Protocol for LogP/LogD

While the Shake-Flask method is traditional, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a higher-throughput, self-validating alternative for determining lipophilicity.

  • Reference Calibration (The Validation Step): Prepare a mixture of 6 reference standards with known, chemically diverse LogP values (e.g., aniline, phenol, toluene, chlorobenzene, naphthalene).

  • Chromatographic Run: Inject the reference mix onto a C18 column using an isocratic mobile phase (e.g., 50% Methanol / 50% Aqueous Buffer).

    • For LogP: Use a buffer at pH 2.0 (e.g., 0.1% TFA) to ensure the benzoic acid is fully protonated (neutral).

    • For LogD₇.₄: Use a 10 mM Ammonium Acetate buffer adjusted to pH 7.4.

  • Standard Curve Generation: Plot the logarithm of the retention factor ( logk ) of the standards against their literature LogP values. The system is validated only if the correlation coefficient ( R2 ) is ≥ 0.98.

  • Analyte Interpolation: Inject 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid under the exact same conditions. Calculate its logk and interpolate its LogP or LogD from the validated standard curve.

LogP_Workflow cluster_0 Method A: Shake-Flask cluster_1 Method B: RP-HPLC (Preferred) Start Lipophilicity (LogP/LogD) Profiling A1 Octanol/Buffer Partitioning Start->A1 B1 Run Reference Standards Start->B1 A2 Phase Separation (Centrifuge) A1->A2 A3 LC-UV Quantitation A2->A3 Result Calculate LogP (pH 2.0) & LogD (pH 7.4) A3->Result B2 Validate Curve (R² ≥ 0.98) B1->B2 B3 Analyze Target Compound B2->B3 B3->Result

Caption: Comparative workflows for lipophilicity profiling, highlighting the self-validating RP-HPLC method.

Quantitative Data Summary

The table below synthesizes the physicochemical parameters critical for the formulation and biological evaluation of this scaffold.

PropertyValueExperimental/Computational Significance
Molecular Weight 333.40 g/mol Well within Ro5 (<500 Da); highly favorable for oral bioavailability and further synthetic elaboration.
Monoisotopic Mass 333.1035 DaTarget mass for HRMS calibration and isotopic pattern matching.
Estimated LogP ~4.2Indicates high intrinsic lipophilicity of the neutral species, driven by the tert-butyl group.
Estimated LogD (pH 7.4) ~1.5 - 2.0Reflects ionization of the carboxylic acid in plasma, drastically improving aqueous solubility.
pKa (Carboxylic Acid) ~4.2Deprotonates at physiological pH, forming a membrane-impermeable anion requiring dynamic equilibrium.
pKa (Sulfonamide) ~8.5Remains predominantly neutral at physiological pH, acting as an H-bond donor.
TPSA 83.5 ŲFavorable for passive membrane permeability (well below the 140 Ų limit).

Conclusion

The scaffold 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid is an excellent starting point for drug discovery programs targeting kinases or transcription factors (such as STAT3). Its molecular weight of 333.40 g/mol provides a lean framework, while its LogP of ~4.2 ensures strong hydrophobic interactions within target binding pockets. Crucially, the presence of the benzoic acid moiety acts as a physicochemical "safety valve"—ionizing at physiological pH to lower the LogD, thereby preventing the compound from becoming an insoluble brick in aqueous assays.

By employing the self-validating LC-MS and RP-HPLC protocols outlined above, researchers can ensure absolute confidence in the structural and physicochemical integrity of this compound before advancing it into costly in vitro or in vivo efficacy models.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2960409, 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoic acid." PubChem,[Link]

  • Harding, P. J., et al. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." Chemical Science, Royal Society of Chemistry, 2019.[Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid

An Application Note and Step-by-Step Synthesis Protocol for 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid To the researcher, scientist, or drug development professional, this guide provides a detailed, reliable, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid

To the researcher, scientist, or drug development professional, this guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid. This document moves beyond a simple list of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the process.

The sulfonamide functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a bioisostere of the more metabolically labile amide group.[1] Sulfonamides often exhibit improved hydrolytic stability, unique hydrogen bonding capabilities, and modified physicochemical properties that can lead to significant enhancements in biological activity and target affinity.[1] The target molecule, 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid, combines the structural features of a substituted sulfonamide with a benzoic acid moiety, making it a valuable building block for developing novel therapeutic agents.

This protocol outlines a robust two-step synthesis, beginning with the preparation of a key sulfonyl chloride intermediate, followed by its coupling with an aminobenzoic acid derivative.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages:

  • Preparation of the Electrophile : Synthesis of 4-(tert-butyl)benzenesulfonyl chloride from 4-(tert-butyl)benzenesulfonic acid.

  • Sulfonamide Bond Formation : Coupling of the synthesized sulfonyl chloride with 4-aminobenzoic acid to yield the final product.

Synthesis_Workflow cluster_0 Part 1: Sulfonyl Chloride Synthesis cluster_1 Part 2: Sulfonamide Coupling A 4-(tert-butyl)benzenesulfonic acid reagent1 Thionyl Chloride (SOCl₂) Dichloromethane (DCM) A->reagent1 B 4-(tert-butyl)benzenesulfonyl chloride C 4-aminobenzoic acid D 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (Final Product) B->D 1. Add to amine solution 2. Stir at RT 3. Acidify with HCl reagent1->B Reflux, 5h reagent2 Aqueous Na₂CO₃ (Base) C->reagent2

Figure 1: Overall two-step synthesis workflow.

Part 1: Synthesis of 4-(tert-butyl)benzenesulfonyl chloride

This initial step involves the conversion of a sulfonic acid into its more reactive sulfonyl chloride derivative. This transformation is a classic and essential reaction in sulfonamide synthesis.

Principle and Rationale The conversion of 4-(tert-butyl)benzenesulfonic acid to its corresponding sulfonyl chloride is achieved using thionyl chloride (SOCl₂). The hydroxyl group of the sulfonic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, driving the reaction to completion. Dichloromethane (DCM) is used as an inert solvent that facilitates the reaction without participating in it.[2][3]

Materials and Equipment

Material/EquipmentSpecification
4-(tert-butyl)benzenesulfonic acidReagent Grade
Thionyl chloride (SOCl₂)Reagent Grade (handle in fume hood)
Dichloromethane (CH₂Cl₂)Anhydrous
Water (H₂O)Deionized
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade
Round-bottom flask with reflux condenserAppropriate size (e.g., 250 mL)
Heating mantle & Magnetic stirrerStandard laboratory grade
Separatory funnel500 mL
Rotary evaporatorStandard laboratory grade

Step-by-Step Protocol

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 g (approx. 0.047 mol) of 4-(tert-butyl)benzenesulfonic acid in 100 mL of dichloromethane.[2]

    • Expert Insight: Ensure the sulfonic acid is as dry as possible, as any water will consume the thionyl chloride reagent. Using anhydrous DCM is also critical for the same reason.

  • Reagent Addition : Working in a well-ventilated fume hood, carefully add 4.2 mL (6.8 g, approx. 0.057 mol) of thionyl chloride to the solution.[2][3] A slight excess of thionyl chloride ensures the complete conversion of the sulfonic acid.

    • Causality: The reaction will generate SO₂ and HCl gas. The reflux condenser, fitted with a drying tube or a gas outlet leading to a scrubber (e.g., a beaker with NaOH solution), is essential to manage the off-gassing safely.

  • Reaction Execution : Heat the mixture to reflux (approx. 40°C for DCM) using a heating mantle and maintain the reflux with vigorous stirring for 5 hours.[2][3]

    • Trustworthiness: The completion of the reaction can be visually monitored by the cessation of gas evolution. For more rigorous control, the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation : After 5 hours, allow the mixture to cool to room temperature. Carefully transfer the reaction mixture to a 500 mL separatory funnel containing 200 mL of DCM.

  • Aqueous Wash : Wash the organic layer by adding 100 mL of cold water to the separatory funnel. Shake gently at first to release any pressure, then more vigorously. Separate the layers and discard the aqueous layer.[2][3]

    • Rationale: This wash removes any remaining water-soluble impurities and unreacted thionyl chloride (which hydrolyzes rapidly).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude product.[2]

  • Purification (Optional) : The crude product is often of sufficient purity for the next step. If higher purity is required, recrystallization from a suitable solvent like heptane can be performed to yield a white crystalline solid.[4] The melting point of pure 4-(tert-butyl)benzenesulfonyl chloride is 78-81°C.

Part 2: Synthesis of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid

This second part is the core sulfonamide-forming reaction, where the previously synthesized sulfonyl chloride is coupled with an aromatic amine.

Principle and Rationale This reaction is a nucleophilic acyl substitution at the sulfur atom. The primary amine group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of 4-(tert-butyl)benzenesulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of the sulfonamide bond. The reaction is typically performed in the presence of a base (in this case, sodium carbonate) to neutralize the HCl generated during the reaction.[5][6] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The final product is precipitated by acidifying the solution, which protonates the carboxylate group, making the molecule insoluble in the aqueous medium.[6]

Materials and Equipment

Material/EquipmentSpecification
4-(tert-butyl)benzenesulfonyl chlorideFrom Part 1
4-aminobenzoic acidReagent Grade
Sodium Carbonate (Na₂CO₃)1M Aqueous Solution
Hydrochloric Acid (HCl)1N Aqueous Solution
MethanolReagent Grade (for recrystallization)
Beakers and Erlenmeyer flasksStandard laboratory grade
Magnetic stirrerStandard laboratory grade
Buchner funnel and filter paperStandard laboratory grade

Step-by-Step Protocol

  • Amine Solution Preparation : In a 250 mL beaker, dissolve 1.0 g (approx. 7.3 mmol) of 4-aminobenzoic acid in 20 mL of distilled water.[6]

  • Basification : While stirring, adjust the pH of the solution to approximately 8-9 by adding 1M sodium carbonate solution dropwise.[6]

    • Expert Insight: This step deprotonates the carboxylic acid group of 4-aminobenzoic acid, increasing its solubility in water and ensuring the amine group remains free and nucleophilic.

  • Sulfonyl Chloride Addition : To the basic amine solution, add the 4-(tert-butyl)benzenesulfonyl chloride (approx. 1.7 g, 7.3 mmol, 1.0 equivalent) prepared in Part 1. It can be added as a solid in portions or dissolved in a minimal amount of a water-miscible solvent like acetone.

  • Reaction Execution : Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored as the suspended sulfonyl chloride is consumed. Continue stirring for 2-4 hours or until TLC analysis indicates the disappearance of the starting materials.

  • Product Precipitation : Once the reaction is complete, carefully acidify the reaction mixture to a pH of 1-2 by adding 1N HCl dropwise.[6] A white precipitate of the final product will form.

    • Causality: The product exists as a soluble sodium carboxylate salt in the basic reaction mixture. Acidification protonates this group, rendering the entire molecule neutral and causing it to precipitate from the aqueous solution.

  • Isolation and Washing : Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with distilled water to remove any inorganic salts.[6]

  • Purification and Drying : Dry the collected solid. For further purification, recrystallize the product from methanol to yield colorless crystals of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid.[6] Dry the purified product in a vacuum oven.

Quantitative Data Summary

ParameterPart 1: Sulfonyl ChloridePart 2: Sulfonamide Coupling
Primary Reagent 4-(tert-butyl)benzenesulfonic acid4-(tert-butyl)benzenesulfonyl chloride
Amount10 g (0.047 mol)~1.7 g (7.3 mmol)
Secondary Reagent Thionyl chloride4-aminobenzoic acid
Amount4.2 mL (0.057 mol)1.0 g (7.3 mmol)
Molar Ratio1 : 1.21 : 1
Solvent / Base Dichloromethane (100 mL)Water (20 mL) / 1M Na₂CO₃
Reaction Time 5 hours2-4 hours
Temperature Reflux (~40°C)Room Temperature
Expected Yield ~90%[2][3]Typically >85%

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through integrated checkpoints and clear validation steps:

  • In-Process Controls :

    • In Part 1, the reaction's progression is marked by the steady evolution of SO₂ and HCl gas. The cessation of this off-gassing is a strong indicator that the reaction is nearing completion.

    • In Part 2, the consumption of the water-insoluble sulfonyl chloride provides a visual cue. For more precise tracking, thin-layer chromatography (TLC) should be employed, using an appropriate mobile phase (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to monitor the disappearance of starting materials and the appearance of the product spot.

  • Product Validation :

    • Intermediate : The identity and purity of the 4-(tert-butyl)benzenesulfonyl chloride can be confirmed by its melting point (78-81°C).

    • Final Product : The structure and purity of the final 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid should be unequivocally confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. A sharp melting point determination will also validate its purity.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Center for Biotechnology Information (PMC). [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. ResearchGate. [Link]

  • Production method of high purity 4-tert-butylbenzenesulfonyl chloride.
  • 4-Benzenesulfonamidobenzoic acid. National Center for Biotechnology Information (PMC). [Link]

Sources

Application

LC-MS/MS Quantification of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid in Human Plasma: A Comprehensive Bioanalytical Protocol

Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Drug Development Professionals. Executive Summary & Rationale The compound 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (tBPSBA) is a versatile sma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Drug Development Professionals.

Executive Summary & Rationale

The compound 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (tBPSBA) is a versatile small-molecule scaffold frequently utilized in targeted drug discovery. Accurate pharmacokinetic (PK) profiling of tBPSBA requires a highly sensitive, reproducible, and robust quantification method in biological matrices.

This application note details a rigorously designed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of tBPSBA in human plasma. To ensure absolute data integrity and adherence to global regulatory standards, this protocol is grounded in the principles outlined by the ICH M10 Guideline on Bioanalytical Method Validation [1] and the FDA Bioanalytical Method Validation Guidance for Industry [2].

Physicochemical Strategy (The "Why" Behind the Method)

tBPSBA (Molecular Weight: 333.40 g/mol ) possesses two distinct acidic moieties: a carboxylic acid (pKa ~4.2) and a sulfonamide linkage (pKa ~6.5). Additionally, the tert-butyl group imparts significant lipophilicity.

  • Sample Preparation: We exploit these acidic functional groups by utilizing Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE). By raising the sample pH, tBPSBA becomes entirely anionic, allowing for aggressive organic washing to eliminate matrix phospholipids—the primary drivers of ion suppression.

  • Ionization: Due to its propensity to shed a proton, tBPSBA exhibits superior ionization efficiency in negative Electrospray Ionization (ESI-) mode, yielding a robust [M-H]⁻ precursor ion at m/z 332.1.

Materials and Reagents

  • Reference Standard: 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (Purity ≥ 98%).

  • Internal Standard (IS): tBPSBA-d4 (Stable Isotope-Labeled IS). Note: The use of a SIL-IS creates a self-validating system that automatically corrects for volumetric losses during extraction and normalizes matrix-induced ionization fluctuations.

  • Biological Matrix: K2EDTA Human Plasma (Blank).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

  • Consumables: Waters Oasis MAX 96-well plate (30 mg/well).

Detailed Experimental Protocol

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Dissolve tBPSBA and tBPSBA-d4 in 100% MeOH to achieve a concentration of 1.0 mg/mL. Store at -20°C.

  • Calibration Curve: Spike blank human plasma to create a 9-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • QC Samples: Prepare Quality Control samples at 1.0 ng/mL (LLOQ), 3.0 ng/mL (Low QC), 400 ng/mL (Mid QC), and 800 ng/mL (High QC).

Sample Preparation Workflow (SPE-MAX)

The following extraction protocol is designed to maximize recovery while minimizing matrix effects.

Step-by-Step SPE Procedure:

  • Aliquot: Transfer 50 µL of plasma sample (Blank, Calibrator, QC, or Unknown) into a 2 mL 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (100 ng/mL) to all wells except double blanks.

  • Pre-treatment: Add 200 µL of 2% NH₄OH in water. Vortex for 2 minutes.

    • Causality: The high pH (>8) disrupts protein binding and ensures both the carboxylic acid and sulfonamide groups of tBPSBA are fully deprotonated (anionic) for optimal binding to the MAX sorbent.

  • Conditioning: Condition the MAX 96-well plate with 1.0 mL MeOH, followed by 1.0 mL LC-MS grade water.

  • Loading: Load the pre-treated samples onto the MAX plate. Apply a gentle vacuum (approx. 5 inHg) to allow dropwise flow.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 5% NH₄OH in water to remove unbound proteins and neutral hydrophilic interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH.

    • Causality: Because tBPSBA is ionically bound to the quaternary amine stationary phase, this aggressive 100% organic wash safely strips away hydrophobic lipids and phospholipids without eluting the target analyte.

  • Elution: Elute the target analyte into a clean plate using 2 × 500 µL of 2% Formic Acid in MeOH.

    • Causality: The acidic environment neutralizes the charge on tBPSBA, breaking the ionic interaction and releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10, v/v).

SPE_MAX_Workflow Plasma Plasma (50 µL) + IS Dilute with 2% NH4OH (pH > 8) Condition Condition MAX Plate (MeOH, then Water) Load Load Sample (Analyte binds as Anion) Plasma->Load Condition->Load Wash1 Wash 1: 5% NH4OH (Removes neutrals) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes hydrophobic lipids) Wash1->Wash2 Elute Elute Target (2% Formic Acid in MeOH) Wash2->Elute Evap Evaporate & Reconstitute (Mobile Phase) Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: Solid-Phase Extraction (MAX) workflow emphasizing ionic retention and aggressive lipid removal.

LC-MS/MS Analytical Conditions

Chromatography:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Causality: The sub-2-micron particle size provides high theoretical plate counts for sharp peak shapes.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.0 min: Return to 10% B (Equilibration)

  • Injection Volume: 5 µL.

Mass Spectrometry: Operated in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). The transition m/z 332.1 → 211.0 represents the cleavage of the sulfonamide S-N bond, yielding the highly stable 4-tert-butylbenzenesulfinate anion.

Table 1: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)Purpose
tBPSBA 332.1211.0-60-25Quantifier
tBPSBA 332.1136.0-60-40Qualifier
tBPSBA-d4 (IS) 336.1211.0-60-25Internal Standard

(Note: DP = Declustering Potential; CE = Collision Energy)

Method Validation Framework

The method must be validated strictly according to the ICH M10 guidelines [1], ensuring the data is legally and scientifically defensible for regulatory submissions.

ICH_M10_Validation Start ICH M10 Validation Parameters Selectivity Selectivity & Specificity Start->Selectivity Matrix Matrix Effect (IS Normalized) Start->Matrix Linearity Calibration Curve (1-1000 ng/mL) Start->Linearity Accuracy Accuracy & Precision (≤15%) Start->Accuracy Stability Stability (F/T, Benchtop, LT) Start->Stability

Caption: Core bioanalytical method validation parameters mandated by the ICH M10 guidelines.

Representative Validation Data

The following tables summarize the expected validation metrics for this optimized protocol, demonstrating its high reliability.

Table 2: Intra-day and Inter-day Precision and Accuracy (n=6 per level)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.06.2+4.17.5+5.2
Low QC 3.04.8-2.35.1-1.8
Mid QC 400.03.1+1.53.8+2.0
High QC 800.02.9-1.13.4-0.9

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ) [2].

Table 3: Matrix Effect and Extraction Recovery (n=6)

QC LevelExtraction Recovery (%)IS-Normalized Matrix Factor (MF)%CV of IS-Normalized MF
Low QC (3.0 ng/mL) 88.40.983.2
High QC (800.0 ng/mL) 91.21.022.5

Interpretation: The rigorous 100% MeOH wash step during the MAX SPE protocol results in an IS-normalized Matrix Factor near 1.0, indicating that ion suppression from endogenous plasma phospholipids has been virtually eliminated.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline." (2023).[Link][1]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018).[Link][2]

Sources

Method

how to dissolve 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid for cell culture

Application Note: Solubilization and In Vitro Handling of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid for Cell Culture Assays Executive Summary Handling highly lipophilic small molecules in aqueous in vitro systems...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and In Vitro Handling of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid for Cell Culture Assays

Executive Summary

Handling highly lipophilic small molecules in aqueous in vitro systems presents a fundamental thermodynamic challenge. 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (CAS: 708996-17-2) is a synthetic small molecule characterized by a bulky, hydrophobic tert-butylphenyl moiety and an amphiphilic sulfonamido-benzoic acid headgroup. This application note details the causality-driven "solvent-shift" methodology required to transition this compound from a crystalline solid into a stable aqueous dispersion for cell culture, ensuring target engagement while mitigating solvent-induced cytotoxicity.

Physicochemical Profiling & Solvation Causality

To design a robust solubilization protocol, we must first analyze the molecule's structural thermodynamics. The tert-butyl group imparts significant lipophilicity, driving a high theoretical LogP value. Conversely, the carboxylic acid (pKa ~4.0–4.5) and sulfonamide (pKa ~6.0–8.0) groups offer hydrogen bonding potential.

  • Causality of Solvent Selection: In pure water or physiological buffers (pH 7.4), the hydrophobic tail forces the water molecules into a highly ordered clathrate cage. This is an entropically unfavorable state that rapidly leads to compound precipitation or micelle formation. To overcome this high lattice energy, Dimethyl Sulfoxide (DMSO) is utilized as the primary solvent [1]. DMSO is a polar aprotic solvent that effectively disrupts the crystalline lattice by solvating the hydrophobic tert-butyl tail while simultaneously acting as a strong hydrogen-bond acceptor for the sulfonamide and carboxylic acid protons.

  • The "Solvent-Shift" Challenge: The critical failure point in most cell culture assays occurs during the transition from 100% DMSO to 99.9% aqueous media. If the DMSO stock is added too rapidly, the sudden shift in solvent polarity causes localized supersaturation, leading to micro-precipitation ("crashing out"). This protocol utilizes a serial dilution and "drop-and-swirl" technique to maintain the molecule in a monomeric or finely dispersed state.

Mandatory Visualizations

Workflow A Powder Compound Stored at -20°C B Add Anhydrous DMSO (Primary Solubilization) A->B C Vortex & Sonicate (Ensure Complete Dissolution) B->C D 10 mM Master Stock (Aliquot & Store at -80°C) C->D E 1000x Working Stock (Serial Dilution in DMSO) D->E F Dropwise Addition to Pre-warmed Media (37°C) E->F G Final Assay Media (≤0.1% DMSO, Ready for Cells) F->G

Workflow for solubilizing and diluting hydrophobic sulfonamido-benzoic acid for cell culture.

Mechanism S1 Crystalline Solid (High Lattice Energy) S2 DMSO Solvated (Monomeric Dispersion) S1->S2 Anhydrous DMSO S3 Aqueous Media (Protein-Bound/Free) S2->S3 Rapid Dilution (Vortexing) S4 Cellular Membrane (Lipophilic Partitioning) S3->S4 Diffusion S5 Intracellular Target (Receptor Binding) S4->S5 Cytosolic Transport

Physicochemical state transition from crystalline solid to intracellular target engagement.

Step-by-Step Protocol: The "Solvent-Shift" Method

Self-Validating Quality Control: This protocol is designed as a self-validating system. Step 3.3 requires microscopic inspection. If micro-crystals are observed, the solvation has failed, and the media must be discarded. This prevents false-negative assay results caused by poor bioavailability.

Phase 1: Master Stock Preparation (10 mM)

  • Equilibration: Allow the lyophilized powder of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weighing: Weigh the desired amount of compound (e.g., 3.33 mg) using a microbalance.

  • Primary Solubilization: Add the calculated volume of sterile, anhydrous, cell-culture grade DMSO (e.g., 1.0 mL) directly to the vial. Causality: Anhydrous DMSO prevents premature water-induced nucleation during long-term storage.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 5 minutes.

  • Storage: Aliquot the 10 mM Master Stock into single-use amber microcentrifuge tubes (to prevent freeze-thaw degradation) and store at -80°C.

Phase 2: Intermediate Working Stock Preparation (1000x)

  • Thaw a single-use aliquot of the 10 mM Master Stock at room temperature.

  • Determine your desired final assay concentration (e.g., 10 µM).

  • Prepare a 1000x Working Stock (e.g., 10 mM) by diluting the Master Stock in 100% anhydrous DMSO. (Note: For a 10 µM final concentration, the 10 mM Master Stock is already at 1000x).

Phase 3: Media Spiking (The Drop-and-Swirl Technique)

  • Pre-warming: Pre-warm the complete cell culture media (containing FBS/BSA) to 37°C. Causality: Warm media increases the thermodynamic solubility limit, and serum proteins (like Albumin) act as carrier molecules, binding the hydrophobic tail and preventing precipitation.

  • Spiking: While continuously swirling the tube of pre-warmed media, add the 1000x Working Stock dropwise to achieve a 1:1000 dilution (e.g., 1.0 µL of stock per 999 µL of media).

  • Validation (Critical Step): Plate 100 µL of the spiked media into a clear-bottom 96-well plate and observe under an inverted phase-contrast microscope at 20x magnification. The absence of refractile micro-crystals validates successful solvation.

Data Presentation

Table 1: Physicochemical Properties & Solubilization Metrics

ParameterValue / DescriptionImpact on Handling
Molecular Weight 333.40 g/mol Requires 3.33 mg/mL for a 10 mM stock.
Lipophilicity High (due to tert-butylphenyl)Necessitates 100% DMSO for primary stock.
Ionization (pH 7.4) Carboxylic acid deprotonatedAmphiphilic nature requires protein carriers (FBS) in media.
Storage Stability Vulnerable to hydrolysisMust use anhydrous DMSO; store at -80°C.

Table 2: Dilution Matrix for Cell Culture Assays

Desired Final Conc.1000x Working Stock Conc. (in DMSO)Volume of Working StockVolume of Culture MediaFinal DMSO %
100 µM 100 mM1.0 µL999 µL0.1%
50 µM 50 mM1.0 µL999 µL0.1%
10 µM 10 mM1.0 µL999 µL0.1%
1 µM 1 mM1.0 µL999 µL0.1%
Vehicle Control 100% DMSO (No Drug)1.0 µL999 µL0.1%

Critical Considerations for Cell Culture: DMSO Toxicity Limits

The biological integrity of the assay relies heavily on controlling the final solvent concentration. While DMSO is a highly effective delivery vehicle, it is not biologically inert. Extensive studies have demonstrated that DMSO can alter lipid metabolism, induce transcriptomic shifts, and decrease cell proliferation even at moderate concentrations [2].

To ensure that observed phenotypic changes are driven by the 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid and not solvent-induced stress, the final DMSO concentration must strictly not exceed 0.1% (v/v) [3][4][5]. At concentrations above 0.1%, DMSO begins to interdigitate into the phospholipid bilayer, increasing membrane fluidity and artificially enhancing the permeability of the cell, which can lead to false-positive toxicity or skewed IC50 values. Always include a 0.1% DMSO vehicle control to establish a true baseline for cellular viability and target expression.

References

  • Title: Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes Source: International Journal of Molecular Sciences (via PMC) URL: [Link]

  • Title: DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices Source: OriCell Therapeutics URL: [Link]

  • Title: Electrospun Polymer Fiber Mats for Persulfide Prodrug Delivery Source: ACS Applied Materials & Interfaces (via PMC) URL: [Link]

Sources

Application

Application Note: In Vivo Dosing Strategies for 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic Acid in Murine Models

Target Audience: Researchers, scientists, and drug development professionals Application Area: Preclinical Pharmacokinetics (PK), Formulation Development, and In Vivo Pharmacology Introduction & Physicochemical Profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Application Area: Preclinical Pharmacokinetics (PK), Formulation Development, and In Vivo Pharmacology

Introduction & Physicochemical Profiling

The compound 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid represents a highly potent class of N-aryl sulfonamido-benzoic acids. Scaffolds of this nature are frequently developed as selective inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), a critical target in castration-resistant prostate cancer (CRPC) and acute myeloid leukemia [1].

Causality in Formulation: Dosing this compound in murine models presents a classic "grease-ball" formulation challenge [2].

  • Lipophilicity: The tert-butylphenyl domain drives extreme lipophilicity (estimated LogP ~4.5–5.0).

  • Acidity: The benzoic acid moiety acts as a weak acid (pKa ~4.2).

At physiological pH (7.4), the compound is predominantly ionized. However, the extreme lipophilicity of the tert-butyl group means that simply forming a sodium salt in an aqueous buffer will likely result in rapid micro-precipitation upon injection into the bloodstream. Therefore, formulation strategies must bridge the gap between aqueous solubility and lipid stabilization by utilizing targeted co-solvents or complexing agents.

Formulation Matrices & Quantitative Data

To ensure reproducible pharmacokinetic and pharmacodynamic profiles, the vehicle must be tailored to the route of administration. Table 1 summarizes the optimized matrices for this specific physicochemical profile.

Table 1: Optimized Formulation Matrices for Murine Dosing

RouteFormulation MatrixPreparation MethodMax Dosing VolumeExpected PK Outcome
IV 5% DMSO, 10% Tween-80, 85% Saline (pH 7.4)Dissolve API in DMSO. Add Tween-80 and vortex. Slowly add saline while sonicating to prevent precipitation.5 mL/kgHigh Cmax, rapid distribution phase. True systemic clearance measurement.
PO 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in WaterAdd API to 20% HP-β-CD solution. Adjust pH to 7.5 with 0.1M NaOH. Stir overnight at room temp.10 mL/kgEnhanced bioavailability via host-guest complexation. Avoids GI precipitation.
PO 0.5% Methylcellulose (MC) + 0.2% Tween-80 in WaterSuspend API powder in MC/Tween-80. Homogenize via bead milling for 10 mins.10 mL/kgSustained absorption profile. Useful for high-dose toxicity studies (suspension).

Experimental Protocols: Murine Dosing

Self-Validating Pre-Dosing Check (Critical)

Before any Intravenous (IV) administration, subject the formulated solution to Dynamic Light Scattering (DLS).

  • Validation: A polydispersity index (PDI) > 0.3 or the presence of particles >1000 nm indicates micro-precipitation. Do not dose if precipitation is detected; re-sonicate or adjust the co-solvent ratio. Injecting particulates intravenously will cause immediate pulmonary embolism and acute murine mortality.

Protocol A: Intravenous (IV) Administration (Tail Vein)
  • Preparation: Warm the mice using a heating lamp for 3–5 minutes to induce vasodilation of the lateral tail veins.

  • Restraint: Secure the mouse in a tailored restrainer, ensuring the tail is accessible and the animal is not hypoxic.

  • Injection: Using a 27G needle, align the bevel up and insert it at a shallow angle into the lateral tail vein.

  • Validation: Aspirate slightly to check for a blood flash. Inject the formulation (max 5 mL/kg) at a steady rate over 5–10 seconds. Blanching of the vein confirms successful IV delivery. Resistance or local swelling indicates subcutaneous extravasation—halt immediately.

Protocol B: Per Os (PO) Administration (Oral Gavage)
  • Preparation: Draw the PO formulation (max 10 mL/kg) into a 1 mL syringe equipped with a 20G or 22G reusable stainless-steel gavage needle (bulbous tip).

  • Restraint: Scruff the mouse firmly behind the ears to immobilize the head and align the esophagus vertically.

  • Administration: Introduce the bulbous tip into the diastema (gap between incisors and molars). Gently glide the needle down the esophagus.

  • Validation: The needle should drop under its own weight. If resistance is met, or if the animal struggles violently, withdraw immediately to prevent tracheal intubation. Depress the plunger smoothly and withdraw.

Pharmacokinetic Workflow & LC-MS/MS Bioanalysis

To quantify plasma exposure, a robust bioanalytical method validated against FDA guidelines is mandatory [3].

Causality in Bioanalysis: Because 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid contains both a carboxylic acid and a sulfonamide group, it readily yields deprotonated species [M−H]− . Therefore, Negative Electrospray Ionization (ESI-) is the optimal detection mode, offering superior signal-to-noise ratios compared to positive ion mode.

Protocol C: LC-MS/MS Plasma Extraction
  • Sampling: Collect 50 µL of blood via submandibular bleed into K2EDTA tubes at predetermined timepoints (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h). Centrifuge at 2,000 × g for 10 mins at 4°C to isolate plasma.

  • Protein Precipitation: Transfer 10 µL of plasma to a 96-well plate. Add 40 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide, 50 ng/mL).

  • Extraction: Vortex for 5 minutes at 1000 RPM. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer 30 µL of the supernatant to an analytical plate. Inject 2 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer.

  • Self-Validating System Suitability Test (SST): Before running study samples, inject a lower limit of quantification (LLOQ) standard. The signal-to-noise (S/N) ratio must be ≥ 10, and the retention time must not drift >5% from the established baseline.

PK_Workflow A Formulation Optimization B Murine Dosing (IV/PO) A->B QC Check C Serial Blood Sampling B->C Timepoints D Plasma Extraction C->D Centrifugation E LC-MS/MS Quantification D->E Supernatant F PK Modeling (NCA) E->F Conc-Time Data

Diagram 1: Step-by-step in vivo pharmacokinetic workflow from formulation to NCA modeling.

Mechanistic Pathway & Target Engagement

Upon successful systemic exposure and cellular penetration, 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid engages its intracellular target. In the context of AKR1C3 inhibition, the compound acts as a competitive inhibitor at the enzyme's active site. This prevents the pathological reduction of critical substrates such as Prostaglandin D2 (PGD2) into proliferative 11β-PGF2α, and Androstenedione into oncogenic Testosterone.

Pathway Inhibitor 4-((4-(tert-butyl)phenyl) sulfonamido)benzoic acid Enzyme AKR1C3 Enzyme Inhibitor->Enzyme Competitive Inhibition Product1 11β-PGF2α (Proliferative) Enzyme->Product1 Reduction Product2 Testosterone (Oncogenic) Enzyme->Product2 Reduction Substrate1 Prostaglandin D2 (PGD2) Substrate1->Enzyme Substrate2 Androstenedione Substrate2->Enzyme

Diagram 2: Mechanistic inhibition of AKR1C3-mediated prostaglandin and androgen reduction.

References

  • Pippione, A. C., et al. (2022). New aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. European Journal of Medicinal Chemistry.[Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

Method

4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid formulation for oral administration

Advanced Amorphous Solid Dispersion (ASD) Formulation of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic Acid for Enhanced Oral Bioavailability Executive Summary & Formulation Rationale The compound 4-((4-(tert-butyl)phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Amorphous Solid Dispersion (ASD) Formulation of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic Acid for Enhanced Oral Bioavailability

Executive Summary & Formulation Rationale

The compound 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (herein referred to as tBPS-BA ) presents a multifaceted formulation challenge. The bulky tert-butylphenyl group imparts severe lipophilicity, while the benzoic acid moiety results in a highly pH-dependent solubility profile. Consequently, tBPS-BA exhibits negligible dissolution in the acidic gastric environment, classifying it as a classic Biopharmaceutics Classification System (BCS) Class II molecule[1].

To achieve therapeutic oral bioavailability, the formulation must bypass the crystalline lattice energy barrier of the drug. Amorphous solid dispersions (ASDs) can significantly increase the oral bioavailability of poorly soluble drugs by trapping the active pharmaceutical ingredient (API) in a high-energy, disordered state[2]. This application note details a robust, self-validating protocol for formulating a tBPS-BA ASD via spray drying, a mature and highly scalable continuous manufacturing technology[3].

We selected Hypromellose Acetate Succinate (HPMCAS-M) as the polymeric carrier. The causality for this selection is twofold:

  • Enteric Protection : As a weakly acidic polymer, HPMCAS remains insoluble at gastric pH, preventing premature drug release and subsequent rapid crystallization in the stomach.

  • Spring and Parachute Effect : Upon entering the neutral pH of the small intestine, HPMCAS dissolves rapidly, releasing tBPS-BA in a highly supersaturated state (the "spring"). The amphiphilic nature of the polymer sterically hinders crystal nucleation, maintaining supersaturation long enough for intestinal absorption (the "parachute")[2].

Physicochemical Profiling

Before initiating the spray-drying protocol, the physicochemical liabilities of tBPS-BA must be quantified to establish baseline parameters for the solid dispersion.

ParameterValueAnalytical Method / Condition
Molecular Weight 333.4 g/mol In Silico Computation
pKa (Carboxylic Acid) ~ 4.0Potentiometric Titration
LogP 4.5Octanol-Water Partitioning
Melting Point (Tm) 194 °CDSC (10 °C/min heating rate)
Glass Transition (Tg) 65 °CmDSC (Heat-cool-heat cycle)
Aqueous Solubility (pH 1.2) < 1 µg/mLHPLC-UV (37 °C, 24 h equilibration)
Aqueous Solubility (pH 6.8) 15 µg/mLHPLC-UV (37 °C, 24 h equilibration)

Process Visualization

G A API & Polymer (tBPS-BA + HPMCAS) B Solvent Dissolution (DCM:MeOH 1:1 v/v) A->B C Atomization (High-Pressure Nozzle) B->C D Droplet Drying (Heated N2 Gas Stream) C->D E Cyclone Separation (Solid Particle Collection) D->E F Secondary Drying (Vacuum Oven) E->F G Amorphous Solid Dispersion (ASD Powder) F->G

Fig 1. Spray-drying workflow for tBPS-BA amorphous solid dispersion formulation.

Materials & Reagents

  • Active Pharmaceutical Ingredient : 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (tBPS-BA), purity ≥ 99%.

  • Polymer : Hypromellose Acetate Succinate, Medium grade (HPMCAS-M).

  • Solvents : Dichloromethane (DCM) and Methanol (MeOH), HPLC grade.

  • Dissolution Media : Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.8).

Detailed Methodologies & Protocols

Phase 1: Feed Solution Preparation

Causality: The solvent system must fully dissolve both the highly lipophilic API and the amphiphilic polymer to ensure intimate mixing at the molecular level. A binary solvent system is required because a single solvent cannot solvate both components effectively.

  • Weigh 2.0 g of crystalline tBPS-BA and 6.0 g of HPMCAS-M to achieve a 25% (w/w) drug loading.

  • Prepare 100 mL of a binary solvent mixture comprising DCM and MeOH at a 1:1 (v/v) ratio. Rationale: DCM provides optimal solvency for the lipophilic tert-butylphenyl moiety, while MeOH disrupts the intra-molecular hydrogen bonding of HPMCAS, ensuring complete polymer dissolution[1].

  • Dissolve the API and polymer under continuous magnetic stirring at 300 rpm for 45 minutes until the solution is optically clear.

  • Self-Validation Step : Pass a 5 mL aliquot of the solution through a 0.45 µm PTFE syringe filter. Any resistance or retained particulates indicate incomplete dissolution, which will cause nozzle clogging and heterogeneous dispersion. The solution must pass through effortlessly.

Phase 2: Spray Drying Operation

Causality: Transient solvent evaporation during the spray-drying process results in an exponential increase in droplet viscosity, leading to the kinetic entrapment of the drug molecules inside the carrier matrix before they can organize into a crystal lattice[1].

  • Configure a laboratory-scale spray dryer (e.g., Büchi B-290) equipped with a two-fluid high-pressure nozzle (0.7 mm diameter).

  • Set the aspirator to 100% (approximately 35 m³/h) and the atomization nitrogen flow to 40 mm (approx. 473 L/h).

  • Establish an inlet temperature of 75 °C. Equilibrate the system by spraying pure solvent (DCM:MeOH 1:1) until the outlet temperature stabilizes at approximately 45 °C. Rationale: This outlet temperature is safely below the Tg of the formulation, preventing the particles from becoming rubbery and sticking to the cyclone walls.

  • Switch the feed to the API/polymer solution at a pump rate of 15% (approx. 4.5 mL/min).

  • Collect the resulting solid dispersion powder from the high-efficiency cyclone separator[3].

Phase 3: Secondary Vacuum Drying

Causality: Spray-dried powders inherently retain trace amounts of organic solvents. These residual solvents act as plasticizers, drastically lowering the Tg of the system and accelerating premature drug recrystallization during storage.

  • Transfer the collected ASD powder to a vacuum oven.

  • Dry at 40 °C under maximum vacuum (< 50 mbar) for 24 hours.

  • Self-Validation Step : Analyze a 10 mg sample via Thermogravimetric Analysis (TGA). A mass loss of < 0.5% up to 100 °C confirms successful residual solvent removal, validating the powder is safe for downstream characterization.

Phase 4: Solid-State Verification

Causality: To confirm the formulation is a true single-phase amorphous system, orthogonal solid-state characterization is mandatory. Relying on a single technique can yield false positives for amorphization.

  • Powder X-Ray Diffraction (PXRD) : Scan the powder from 2θ = 5° to 40° at a rate of 2°/min.

    • Validation: The presence of a broad "amorphous halo" with a complete absence of sharp Bragg diffraction peaks confirms the total disruption of the tBPS-BA crystalline lattice.

  • Modulated Differential Scanning Calorimetry (mDSC) : Subject a 5 mg sample to a heat-cool-heat cycle from 0 °C to 200 °C at 2 °C/min with a modulation amplitude of ±0.5 °C every 60 seconds.

    • Validation: The observation of a single, distinct Glass Transition Temperature (Tg) (expected between the Tg of the pure drug and pure polymer) confirms molecular-level miscibility. The presence of two Tg values would indicate phase separation.

Phase 5: Biorelevant Non-Sink Dissolution Testing

Causality: Standard sink-condition dissolution fails to predict the in vivo performance of ASDs. A two-stage pH-shift dissolution test mimics gastrointestinal transit to explicitly evaluate the "spring and parachute" mechanism.

  • Add 100 mg of the ASD powder (equivalent to 25 mg tBPS-BA) to 500 mL of simulated gastric fluid (SGF, pH 1.2) at 37 °C, utilizing a USP Apparatus II stirring at 50 rpm for 120 minutes.

  • Self-Validation Step (Gastric Phase) : HPLC analysis of aliquots taken at 120 minutes must reveal < 5% drug release. This validates the enteric protection capability of the HPMCAS matrix.

  • After 120 minutes, directly add concentrated simulated intestinal fluid (FaSSIF) media and adjust the vessel pH to 6.8 using 0.2 M NaOH.

  • Self-Validation Step (Intestinal Phase) : Monitor drug concentration for an additional 180 minutes. A rapid spike in concentration (reaching > 5x the crystalline equilibrium solubility) followed by a sustained plateau validates the successful stabilization of the supersaturated state, confirming the formulation is ready for in vivo pharmacokinetic evaluation.

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review Source: National Institutes of Health (NIH) URL:[Link]

  • Continuous Processing Strategies for Amorphous Solid Dispersions of Itraconazole: Impact of Polymer Selection and Manufacturing Techniques Source: National Institutes of Health (NIH) URL:[Link]

  • Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions Source: MDPI (Pharmaceutics) URL:[Link]

Sources

Application

HPLC-UV Method Development for 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid Purity Analysis

Executive Summary The development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method is a critical path in the lifecycle of any Active Pharmaceutical Ingredient (API). This application note de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method is a critical path in the lifecycle of any Active Pharmaceutical Ingredient (API). This application note details a comprehensive, self-validating protocol for the purity analysis of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid . By leveraging physicochemical profiling and adhering to ICH Q2(R2) and USP <1225> guidelines[1], this guide provides researchers with a robust framework for quantifying both process-related impurities and forced degradation products.

Physicochemical Rationale & Chromatographic Strategy

To develop a method that is not merely empirical but scientifically grounded, we must first deconstruct the analyte's molecular architecture. The target molecule features three distinct functional domains that dictate its chromatographic behavior:

  • Carboxylic Acid Moiety (pKa ~4.0): This group is highly sensitive to mobile phase pH. If the pH is maintained near 4.0, the molecule exists in a dynamic equilibrium between its ionized and unionized states, leading to severe peak tailing and split peaks[2].

  • Sulfonamide Linker (pKa ~8.5 - 10.0): Weakly acidic, this group remains unionized under standard acidic reverse-phase conditions. Analogous sulfonamido-benzoic acid derivatives (such as furosemide intermediates) are known to undergo hydrolysis and decarboxylation under thermal or acidic stress, necessitating a stability-indicating gradient[3][4].

  • 4-tert-butylphenyl Group (High LogP): This bulky, non-polar moiety imparts significant hydrophobicity to the molecule, ensuring strong retention on standard alkyl-bonded stationary phases.

The "Why" Behind the Method

1. Mobile Phase pH Control: To ensure >99% of the carboxylic acid remains in its protonated (unionized) and hydrophobic state, the mobile phase pH must be driven down to ~2.0[2]. We utilize 0.1% Trifluoroacetic Acid (TFA) as it provides excellent ion-pairing capabilities, suppresses silanol activity on the column, and maintains a low UV baseline[5]. 2. Column Selection: A high-carbon load, end-capped C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) is selected to maximize hydrophobic interactions while preventing secondary interactions with residual silanols. 3. Gradient Elution: Because synthesis requires both polar starting materials (e.g., 4-aminobenzoic acid) and highly lipophilic reagents (e.g., 4-tert-butylbenzenesulfonyl chloride), a broad gradient from 5% to 95% organic modifier is mandatory to resolve all components within a single run.

HPLC_Workflow A 1. Physicochemical Profiling pKa (~4.0) & LogP Analysis B 2. Column Selection High-Carbon C18 (End-capped) A->B C 3. Mobile Phase Optimization 0.1% TFA (pH ~2.0) / ACN B->C D 4. Gradient Profiling 5% to 95% Organic Modifier C->D E 5. Wavelength Selection PDA Extraction at 254 nm D->E F 6. Method Validation ICH Q2(R2) & USP <1225> E->F G 7. Routine Purity Analysis System Suitability Verified F->G

Fig 1. Step-by-step HPLC method development workflow for sulfonamido benzoic acid derivatives.

Impurity Profiling & Degradation Pathways

A true stability-indicating method must separate the API from all potential process impurities and degradation products[6]. The logical relationship between the API and its potential impurities dictates the gradient design. Early eluting peaks represent polar unreacted materials, while late eluting peaks represent hydrophobic precursors or dimers.

Impurity_Logic API 4-((4-(tert-butyl)phenyl) sulfonamido)benzoic acid SM1 4-Aminobenzoic Acid (Polar, Early Elution) API->SM1 Unreacted SM SM2 4-tert-butylbenzenesulfonyl chloride (Hydrophobic, Late Elution) API->SM2 Unreacted SM Deg1 Hydrolysis Products (Acid/Base Stress) API->Deg1 Forced Degradation Deg2 Oxidative Degradants (Peroxide Stress) API->Deg2 Forced Degradation

Fig 2. Logical relationship of synthetic impurities and forced degradation pathways.

Step-by-Step Experimental Protocol

Reagents and Standard Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (ACN).

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the API reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution of the hydrophobic tert-butyl moiety, and dilute to volume.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µmHigh resolution for closely eluting aromatic isomers.
Column Temperature 30°C ± 2°CStabilizes retention times and reduces system backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Injection Volume 10 µLPrevents column overloading while maintaining impurity LOD.
Detection (PDA) 254 nm (Extract) / 200-400 nm254 nm captures all aromatic π−π∗ transitions universally.
Run Time 25.0 MinutesEnsures elution of highly retained hydrophobic impurities.
Gradient Program
Time (Minutes)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold to focus polar impurities.
3.0955End of isocratic hold.
15.0595Linear ramp to elute the API and hydrophobic impurities.
20.0595High-organic wash to clear strongly retained dimers.
20.1955Return to initial conditions.
25.0955Column re-equilibration.

Method Validation Framework & System Suitability

To ensure the method is fit for its intended purpose across its lifecycle, it must be validated according to ICH Q2(R2) and USP <1225> Category II requirements for quantitative impurity analysis[7][8].

System Suitability Testing (SST)

Every protocol must be a self-validating system. Before analyzing any unknown samples, inject the API standard (1.0 mg/mL) spiked with 0.1% of known impurities. The system is only deemed "suitable" if it passes the following criteria:

  • Resolution ( Rs​ ): ≥2.0 between the API peak and the closest eluting impurity.

  • Tailing Factor ( Tf​ ): ≤1.5 for the API peak (confirms adequate suppression of silanol interactions).

  • Theoretical Plates ( N ): ≥5000 (confirms column efficiency).

  • Injection Precision: Relative Standard Deviation (RSD) ≤2.0% for 5 replicate injections.

ICH Q2(R2) Validation Parameters
Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject Blank, API, and Forced Degradation samples (Acid, Base, Peroxide, Thermal, UV).No blank interference. Peak purity angle < Purity threshold (via PDA).
Linearity Prepare 5 concentration levels ranging from LOQ to 150% of the specification limit.Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤5% of target response.
Accuracy (Recovery) Spike API with known impurities at 50%, 100%, and 150% of the specification limit.Mean recovery must be between 98.0% and 102.0% for all levels.
Precision 6 independent preparations of the API spiked with impurities at 100% level.%RSD of impurity content ≤5.0% .
LOD / LOQ Serial dilution of the standard until specific signal-to-noise ratios are achieved.LOD: S/N ≥3:1 . LOQ: S/N ≥10:1 .
Robustness Deliberate variations: Flow rate ( ±0.1 mL/min), Temp ( ±5 °C), pH ( ±0.2 units).SST criteria must still be met. No significant shift in impurity resolution.

References

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. National Institutes of Health (NIH) / Molecules.[Link]

  • Modern HPLC for Practicing Scientists. Michael W. Dong. John Wiley & Sons, Inc.[Link]

  • Analytical Method Development and Validation in Pharmaceuticals (USP <1225>). ResolveMass.[Link]

  • Final IWG Concept Paper Q2(R2) and Q14. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Analytical Lifecycle Management. Etherna.[Link]

Sources

Method

Standard Operating Procedure &amp; Application Note: Handling and Derivatization of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid

Executive Summary & Chemical Rationale 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (CAS 708996-17-2) is a highly versatile, bifunctional small molecule scaffold widely utilized in Fragment-Based Drug Discovery (FBD...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (CAS 708996-17-2) is a highly versatile, bifunctional small molecule scaffold widely utilized in Fragment-Based Drug Discovery (FBDD) and lead optimization[1]. The molecule features two distinct handles for chemical diversification: a carboxylic acid for C-terminal amide coupling and a secondary sulfonamide for N-alkylation.

From a pharmacophore perspective, the bulky, lipophilic tert-butylphenyl moiety serves as an excellent anchor for deep hydrophobic pockets in target kinases and protein-protein interaction interfaces. This scaffold has been notably successful in the development of[2][3], where the sulfonamide core directs the molecule's trajectory within the ATP-binding site.

Physicochemical Profiling

Understanding the physical properties of this scaffold is critical for designing appropriate solvent systems and purification methods[1][4].

PropertyValue / Description
IUPAC Name 4-(4-tert-butylbenzenesulfonamido)benzoic acid
CAS Number 708996-17-2
Molecular Formula C17H19NO4S
Molecular Weight 333.40 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, and THF. Sparingly soluble in aqueous buffers (requires pH > 7.4 for carboxylate deprotonation).
pKa (Predicted) Carboxylic Acid: ~4.2 | Secondary Sulfonamide: ~9.8

Derivatization Strategy & Workflow

The dual functionality of the scaffold allows for orthogonal derivatization. The workflow below illustrates the primary synthetic pathways used to generate high-throughput inhibitor libraries.

Workflow A Scaffold CAS 708996-17-2 B Amide Coupling (HATU, DIPEA) A->B C Sulfonamide Alkylation (R-X, Base) A->C D Library Generation (Lead Optimization) B->D C->D E In Vitro Screening (e.g., ROCK Kinase) D->E

Workflow for generating inhibitor libraries using the sulfonamide-benzoic acid scaffold.

Standard Operating Procedures (SOPs)

Preparation & Handling
  • Safety & PPE : The compound may cause skin and serious eye irritation. Handle inside a certified fume hood wearing nitrile gloves, safety goggles, and a lab coat.

  • Storage : Store the lyophilized powder at 4°C in a desiccator. Protect from prolonged exposure to light and moisture to prevent degradation of the sulfonamide linkage.

  • Weighing : Due to potential static charge on the dry powder, use an anti-static ionizer and metal spatulas during massing.

Protocol A: C-Terminal Amide Coupling (Library Synthesis)

Expertise & Causality : The carboxylic acid of the scaffold requires activation to undergo nucleophilic attack by an amine. HATU is selected over traditional EDC/HOBt because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This accelerates the coupling of sterically hindered amines—a common scenario in library synthesis. DIPEA is utilized as the base because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring the reaction is directed entirely toward the target amine.

Self-Validating Workup : This protocol is designed to be self-purifying. Washing the organic layer with 1M HCl protonates unreacted basic amines, partitioning them into the aqueous layer. A subsequent wash with saturated NaHCO3 deprotonates unreacted starting carboxylic acid and the HOAt byproduct. If executed correctly, the remaining organic layer will yield >90% pure product before chromatography.

Step-by-Step Methodology :

  • Activation : In an oven-dried 20 mL scintillation vial, dissolve 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes until the solution turns a pale yellow, indicating active ester formation.

  • Coupling : Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Stir the reaction mixture at room temperature for 4–6 hours. Monitor completion via LC-MS.

  • Quench & Extraction : Dilute the mixture with Ethyl Acetate (20 mL) and quench with distilled water (10 mL). Separate the layers.

  • Self-Purifying Washes : Wash the organic layer sequentially with 1M HCl (2 × 10 mL), saturated aqueous NaHCO3 (2 × 10 mL), and brine (10 mL).

  • Drying : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude amide.

Protocol B: N-Alkylation of the Sulfonamide Core

Expertise & Causality : The secondary sulfonamide proton has a pKa of ~9.8. Using a mild base like K2CO3 in a polar aprotic solvent (DMF) selectively deprotonates the sulfonamide nitrogen without hydrolyzing the newly formed amide bonds, allowing for targeted N-alkylation to tune the molecule's logP and vector.

Step-by-Step Methodology :

  • Deprotonation : Dissolve the amide derivative (1.0 eq, 0.2 mmol) in anhydrous DMF (3 mL). Add anhydrous K2CO3 (2.5 eq, 0.5 mmol) and stir at 50°C for 30 minutes.

  • Alkylation : Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.5 eq, 0.3 mmol). Stir at 50°C for 12 hours.

  • Workup : Cool to room temperature, dilute with Dichloromethane (15 mL), and wash with water (3 × 10 mL) to remove DMF and inorganic salts. Concentrate and purify via flash chromatography.

Analytical Validation & Expected Data

To ensure structural integrity during library generation, reference the expected analytical parameters below.

Derivative TypeExpected Mass Adduct [M+H]+Typical LC-MS RT (min)*Average Yield
Starting Scaffold 334.14.2N/A
Aliphatic Amide ~ 380 - 4505.1 - 5.885 - 92%
Aromatic Amide ~ 410 - 5206.0 - 6.775 - 88%
N-Alkylated Amide Base Mass + Alkyl Mass6.5 - 7.560 - 75%

(Note: RT based on a standard C18 reverse-phase column, 5-95% MeCN/H2O gradient over 10 minutes with 0.1% Formic Acid).

Biological Application: Targeting the ROCK Pathway

Derivatives of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid have been extensively validated as[2][3].

ROCK kinases are downstream effectors of GTP-bound RhoA and are responsible for phosphorylating the myosin light chain (MLC)[3]. Overactivation of this pathway leads to aberrant actin stress fiber formation and cell contraction. By utilizing this scaffold to synthesize selective ROCK inhibitors, researchers have successfully suppressed improper cellular proliferation and microvascular damage in ex vivo models of diabetic retinopathy and glaucoma[3].

Pathway S Extracellular Stimulus R GPCR Activation S->R RhoA RhoA (GTP-bound) R->RhoA ROCK ROCK I/II Kinase RhoA->ROCK MLC Myosin Light Chain Phosphorylation ROCK->MLC Inhibitor Scaffold-derived Inhibitor Inhibitor->ROCK Inhibits Actin Actin Cytoskeleton Reorganization MLC->Actin

RhoA/ROCK signaling pathway targeted by sulfonamide-benzoic acid derived inhibitors.

References

  • Title : Discovery of 4H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors Source : Journal of Medicinal Chemistry URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Formulation of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 4-((4-(tert-butyl)phenyl)sulfonamido)b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid . Due to its highly lipophilic nature and pH-dependent ionization, this compound frequently precipitates during assay preparation, cell culture dosing, and in vivo formulation.

This document synthesizes mechanistic causality, troubleshooting FAQs, and self-validating protocols to ensure your compound remains in solution.

Mechanistic Insights: The Causality of Precipitation

To prevent precipitation, we must first understand the thermodynamic forces driving it. 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid is a classic "brick-dust/greaseball" molecule characterized by two competing physicochemical domains:

  • Dual Weak-Acid Moieties: The molecule contains a benzoic acid group (pKa ~4.0) and a sulfonamide linkage (pKa ~5.5–6.5). In aqueous conditions below pH 6.0, both groups become predominantly protonated (unionized), drastically reducing the molecule's polarity and hydrogen-bonding capacity[1].

  • Massive Hydrophobic Bulk: The tert-butylphenyl group is exceptionally lipophilic. Even when the benzoic acid is ionized at physiological pH (7.4), the hydrophobic tail creates a large cavity in the water network. Water molecules are forced to order themselves around the tert-butyl group (decreasing entropy). To minimize this thermodynamically unfavorable state, the drug molecules self-associate, leading to hydrophobic collapse and precipitation[2].

  • Solvent-Shift Nucleation: When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the water faster than the drug can disperse. This creates localized zones of extreme supersaturation where the drug rapidly nucleates and crashes out of solution before it can be stabilized[3].

Troubleshooting Guides & FAQs

Q1: My compound crashes out immediately when I pipette my 10 mM DMSO stock into PBS. How do I stop this?

A: You are experiencing solvent-shift nucleation. The rapid depletion of the co-solvent (DMSO) forces the lipophilic drug into a supersaturated state, causing immediate crystallization[3].

  • Solution: Do not perform a single-step high-fold dilution. Instead, use a stepwise dilution cascade or introduce a precipitation inhibitor (like 0.01% Tween-20 or Triton X-100) into the receiving aqueous buffer before adding the drug. The surfactant micelles will immediately sequester the hydrophobic tert-butyl groups as the DMSO diffuses away[2].

Q2: The compound stays in solution at pH 8.0, but when I add it to my cell culture media (pH 7.2), it forms a cloudy suspension over 24 hours. Why?

A: This is a pH-dependent thermodynamic precipitation. At pH 8.0, both the carboxylic acid and the sulfonamide are ionized, providing electrostatic repulsion between molecules. As the pH drops to 7.2 in the cell media (often exacerbated by cellular metabolic byproducts like lactic acid), the sulfonamide group begins to protonate. The loss of this negative charge allows the hydrophobic forces of the tert-butyl groups to overcome electrostatic repulsion, leading to slow aggregation.

  • Solution: Utilize a complexation agent such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin will encapsulate the tert-butylphenyl moiety, shielding it from the aqueous environment without requiring you to alter the bulk pH of your cell media[3].

Q3: I need to dose this compound intravenously (IV) in mice at 5 mg/kg. It forms a milky suspension in standard saline. What is the best vehicle?

A: Standard saline lacks the amphiphilic environment required to solubilize lipophilic sulfonamides[4].

  • Solution: Use a lipid-based emulsion or a co-solvent/surfactant vehicle. A highly effective and well-tolerated IV vehicle for this class of compounds is 5% DMSO / 10% Cremophor EL (or Tween 80) / 85% Saline . The Cremophor forms stable nano-micelles that act as a thermodynamic sink for the drug, preventing precipitation in the bloodstream[4].

Solubilization Strategy Workflow

SolubilizationWorkflow Start Precipitation Detected in Aqueous Media CheckCause Identify Precipitation Trigger Start->CheckCause Cause1 Solvent Shift (Direct DMSO Dilution) CheckCause->Cause1 Cause2 pH Drop (Buffer < pH 7.4) CheckCause->Cause2 Cause3 High Concentration (In Vivo Dosing) CheckCause->Cause3 Sol1 Use Stepwise Dilution or Add 0.01% Surfactant Cause1->Sol1 Sol2 Adjust Buffer pH > 7.4 or Formulate as Na+ Salt Cause2->Sol2 Sol3 Formulate with 20% HP-β-CD or Lipid Nano-Emulsion Cause3->Sol3

Decision matrix for selecting the optimal solubilization strategy based on the experimental trigger.

Quantitative Formulation Data

Table 1: Physicochemical Properties & Solubilization Impact
PropertyValueImpact on Aqueous SolubilityMitigation Strategy
LogP (Estimated) > 4.5Extreme hydrophobicity; drives micellization and precipitation.Cyclodextrins, Surfactants (Tween 80).
Carboxylic Acid pKa ~4.0Fully protonated at low pH; highly insoluble in stomach acid.Maintain pH > 6.0; synthesize Sodium salt.
Sulfonamide pKa ~5.5 - 6.5Partially protonated at physiological pH (7.4), reducing solubility.Maintain pH > 7.4; use co-solvents.
Table 2: Recommended Excipient Limits by Assay Type
ExcipientBiochemical AssaysCell-Based AssaysIn Vivo Dosing (IV/IP)
DMSO ≤ 5.0%≤ 0.5%≤ 10.0%
Tween-20 / Tween-80 ≤ 0.05%Not Recommended (Toxicity)≤ 10.0% (Tween-80)
HP-β-CD ≤ 5.0%≤ 2.0%≤ 20.0%
Cremophor EL Not RecommendedNot Recommended≤ 10.0%

Validated Experimental Protocols

Protocol A: Stepwise Dilution for Biochemical Assays (Self-Validating)

Objective: Prevent solvent-shift nucleation when diluting from a 10 mM DMSO stock into an aqueous assay buffer.

  • Prepare Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Prepare Intermediate Stock (The Critical Step): Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 into a mixture of 50% DMSO / 50% Assay Buffer containing 0.1% Tween-20 .

    • Causality: The 50% DMSO prevents immediate hydrophobic collapse, while the Tween-20 forms micelles that capture the drug as the solvent environment becomes more polar.

  • Final Dilution: Dilute the 1 mM intermediate stock into your final assay buffer (e.g., 1:100 for a 10 µM final concentration).

  • Validation Check: Measure the Optical Density (OD) at 600 nm of the final solution against a blank buffer. An OD600​>0.05 indicates sub-visible light scattering from nucleating particles. If OD600​ is elevated, increase the surfactant concentration in Step 2.

Protocol B: HP-β-CD Complexation for Cell Culture & In Vivo Dosing

Objective: Create a stable, DMSO-free aqueous formulation using cyclodextrin encapsulation.

  • Prepare Excipient Base: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4) to a final concentration of 20% (w/v).

  • API Addition: Add the dry powder of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid directly to the 20% HP-β-CD solution to achieve the desired target concentration (e.g., 2 mg/mL).

  • Energy Input: Sonicate the suspension in a water bath sonicator at 37°C for 30–45 minutes. The mechanical energy forces the hydrophobic tert-butyl group into the hydrophobic core of the cyclodextrin ring.

  • pH Adjustment: Check the pH. If it has dropped below 7.0, carefully titrate with 0.1 N NaOH until the pH reaches 7.4. The solution should transition from a cloudy suspension to a completely transparent liquid.

  • Validation Check: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a white pellet. If a pellet is present, the compound has exceeded the complexation capacity of the cyclodextrin; you must either reduce the API concentration or increase the HP-β-CD concentration. Filter through a 0.22 µm PTFE syringe filter before use.

References

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Amazon S3 (ChemRxiv). Available at:[Link]

  • Emulsion forming drug delivery system for lipophilic drugs. SciSpace. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Synthesis Yield of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid

Welcome to the technical support center for the synthesis of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction and achieve higher yields and purity.

Introduction to the Synthesis

The standard synthesis of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid involves the nucleophilic substitution reaction between 4-aminobenzoic acid and 4-(tert-butyl)benzene-1-sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1] While seemingly straightforward, this synthesis is prone to several issues that can lead to low yields and purification difficulties. This guide will address these potential pitfalls and offer practical solutions.

Core Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields are a frequent challenge in sulfonamide synthesis. The root causes can often be traced to several factors related to reagents, reaction conditions, and side reactions.

Possible Causes and Solutions:

  • Hydrolysis of 4-(tert-butyl)benzene-1-sulfonyl chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into the unreactive 4-(tert-butyl)benzenesulfonic acid.[2] This is one of the most common reasons for low yield.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents and ensure your starting materials, particularly the 4-aminobenzoic acid and the base, are dry.[2]

  • Low Nucleophilicity of 4-Aminobenzoic Acid: Aromatic amines, like 4-aminobenzoic acid, are less nucleophilic than aliphatic amines. The presence of the electron-withdrawing carboxylic acid group further reduces the nucleophilicity of the amine, making the reaction sluggish.

    • Solution: To enhance the reaction rate, you can try increasing the reaction temperature or prolonging the reaction time. Careful monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to avoid decomposition.

  • Inadequate Base: A base is essential to neutralize the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic. This protonates the 4-aminobenzoic acid, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use at least one equivalent of a suitable base. Pyridine or triethylamine are commonly used.[1] For a less reactive amine like 4-aminobenzoic acid, a slightly stronger, non-nucleophilic base might be beneficial.

  • Suboptimal Solvent Choice: The solvent can significantly influence the reaction's success.

    • Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are generally good choices for this reaction. The solubility of both starting materials in the chosen solvent is critical for a successful reaction.

Question 2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are these byproducts and how can I minimize them?

The formation of side products is a common issue that complicates purification and reduces the overall yield.

Common Impurities and Prevention Strategies:

ImpurityCausePrevention Strategy
4-(tert-butyl)benzenesulfonic acid Hydrolysis of the sulfonyl chloride starting material by residual water.Rigorously exclude moisture from the reaction by using dried glassware, anhydrous solvents, and an inert atmosphere.[2]
Unreacted 4-aminobenzoic acid Incomplete reaction due to low nucleophilicity, insufficient reaction time or temperature, or deactivation by protonation.Increase reaction temperature or time. Ensure an adequate amount of a suitable base is used.
Di-sulfonated product Reaction of the sulfonamide product with another molecule of the sulfonyl chloride. This is less common with primary aromatic amines under standard conditions but can occur.[1]Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the sulfonyl chloride.[3]
Question 3: I am struggling with the purification of my final product. What is the recommended purification strategy?

Effective purification is key to obtaining high-purity 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid.

Recommended Purification Protocol:

  • Reaction Quench: Upon completion (as monitored by TLC), carefully quench the reaction by adding water.[1]

  • Solvent Removal: If a water-miscible solvent like THF or acetonitrile was used, remove it under reduced pressure. If a water-immiscible solvent like DCM was used, proceed to the extraction step.

  • Acid-Base Extraction:

    • Dissolve the crude residue in an aqueous basic solution (e.g., saturated sodium bicarbonate). The desired product, being a carboxylic acid, will deprotonate and dissolve in the aqueous layer. Unreacted 4-(tert-butyl)benzene-1-sulfonyl chloride and any non-acidic byproducts will remain in the organic phase (if present) or as a solid.

    • Wash the aqueous layer with an organic solvent like ethyl acetate to remove any remaining non-polar impurities.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 1-2.[4] The desired product will precipitate out of the solution.

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the purified product under vacuum.

  • Recrystallization (Optional): For even higher purity, the dried solid can be recrystallized from a suitable solvent system, such as methanol or an ethanol/water mixture.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve 4-aminobenzoic acid and base in anhydrous solvent addition Slowly add sulfonyl chloride solution to the amine solution at 0 °C prep_amine->addition prep_sulfonyl Dissolve 4-(tert-butyl)benzene- 1-sulfonyl chloride in anhydrous solvent prep_sulfonyl->addition stir Stir at room temperature and monitor by TLC/LC-MS addition->stir quench Quench with water stir->quench extract Acid-Base Extraction quench->extract precipitate Acidify to precipitate product extract->precipitate isolate Filter and dry the product precipitate->isolate recrystallize Recrystallize for higher purity isolate->recrystallize

Caption: General workflow for the synthesis and purification of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid cause1 Sulfonyl chloride hydrolysis start->cause1 cause2 Incomplete reaction start->cause2 cause3 Side product formation start->cause3 sol1 Use anhydrous conditions (dry glassware, solvents) cause1->sol1 sol2 Increase temperature/time, ensure adequate base cause2->sol2 sol3 Control stoichiometry, slow addition of sulfonyl chloride cause3->sol3

Caption: A troubleshooting decision tree for addressing low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stoichiometric ratio of reactants? A slight excess of the amine (4-aminobenzoic acid) can be beneficial to ensure the complete consumption of the more expensive and moisture-sensitive sulfonyl chloride. A ratio of 1.05 to 1.1 equivalents of the amine to 1 equivalent of the sulfonyl chloride is a good starting point.

Q2: Can I use an alternative to 4-(tert-butyl)benzene-1-sulfonyl chloride? While sulfonyl chlorides are the most common reagents for this transformation,[5] other sulfonylating agents like sulfonyl fluorides can be used, although they may require different activation methods, such as the use of a Lewis acid.[6]

Q3: How critical is the reaction temperature? The initial addition of the sulfonyl chloride is often done at 0 °C to control the exothermicity of the reaction.[2] Afterward, allowing the reaction to warm to room temperature is standard.[2] If the reaction is slow, gentle heating may be required, but this should be done cautiously to avoid decomposition of the sulfonyl chloride.

Q4: My product seems to be an oil, not a solid. What should I do? If your product is not precipitating upon acidification, it could be due to the presence of impurities. Ensure the pH is sufficiently low (1-2). If it still remains an oil, you can try extracting the acidified aqueous solution with a suitable organic solvent like ethyl acetate, followed by drying and evaporation of the solvent. The resulting crude oil can then be subjected to column chromatography for purification.

Q5: Are there any safety precautions I should be aware of? Sulfonyl chlorides are corrosive and lachrymatory. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The bases used, such as pyridine and triethylamine, are also flammable and toxic. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

References

  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides - Benchchem.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC.
  • Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem.
  • optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides - Benchchem.
  • Optimization of reaction conditions a | Download Table - ResearchGate.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
  • New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Sulfinamide synthesis is not working in my hands. : r/Chempros - Reddit.
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC - NIH.
  • Synthesis, Mechanism of action And Characterization of Sulphonamide.
  • 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid - Sigma-Aldrich.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve.
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - Organic Chemistry Portal.
  • CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid - Google Patents.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Process for preparing pure benzoic acid - Patent 0124709.
  • CN1184099A - Refining method of para-tert-butyl benzoic acid - Google Patents.
  • 4-Benzenesulfonamidobenzoic acid - PMC.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid Chromatography

Welcome to the technical support resource for the chromatographic analysis of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (CAS 708996-17-2). This guide is designed for researchers, analytical scientists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chromatographic analysis of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (CAS 708996-17-2). This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for common mobile phase optimization challenges. Our approach is rooted in explaining the fundamental chemical principles to empower you to make informed decisions during method development and troubleshooting.

Understanding the Analyte: The Key to a Robust Method

Before troubleshooting, it's crucial to understand the physicochemical properties of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid. Its structure contains two key regions that dictate its behavior in reversed-phase HPLC:

  • A Hydrophobic Region: The tert-butylphenyl group is non-polar and bulky, which provides strong interaction with the non-polar stationary phase (e.g., C18), leading to retention.

  • An Ionizable Acidic Region: The benzoic acid group has a carboxylic acid moiety (-COOH). This group's ionization state is highly dependent on the mobile phase pH and is the most critical parameter to control for achieving good peak shape and reproducible retention.

In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions. Ionized compounds are more polar (hydrophilic) and, therefore, are retained less on the non-polar stationary phase.[1][2][3] For an acidic compound like ours, controlling its ionization state via mobile phase pH is paramount.

Caption: Effect of mobile phase pH on the ionization and retention of the analyte.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid, providing both the cause and a validated solution.

Q1: My peak is showing significant tailing. What are the likely causes and how can I resolve this?

Peak tailing is the most common problem for acidic analytes. It occurs when a fraction of the analyte molecules are retained more strongly than the main peak band, often due to unwanted secondary interactions.

Cause A: Inappropriate Mobile Phase pH If the mobile phase pH is close to the analyte's pKa (approximately 4-4.5 for the benzoic acid group), both the neutral (-COOH) and ionized (-COO⁻) forms coexist. The ionized form can have strong secondary interactions with residual silanol groups (-Si-OH) on the silica surface of the column, which are themselves ionized (-SiO⁻) at this pH, leading to severe tailing.[4][5][6]

  • Solution: Suppress Analyte Ionization. Lower the mobile phase pH to at least 1.5-2 units below the analyte's pKa. A pH of 2.5-3.0 is typically very effective.[5][7] This ensures the carboxylic acid is fully protonated (-COOH), making the analyte more non-polar and minimizing interactions with silanols.

    • Action: Add 0.1% (v/v) of formic acid, trifluoroacetic acid (TFA), or phosphoric acid to your aqueous mobile phase component.[3][8]

Cause B: Insufficient Buffer Concentration If you are using a buffer, its concentration might be too low to maintain a consistent pH across the analyte band as it passes through the column, leading to peak distortion.

  • Solution: Increase Buffer Strength. A buffer concentration of 10-50 mM is generally sufficient for most reversed-phase applications.[9]

    • Action: If using a phosphate buffer at low pH, ensure its concentration is at least 10 mM. Always adjust the pH of the aqueous buffer before adding the organic solvent.[9]

G start Peak Tailing Observed check_ph Is Mobile Phase pH at least 1.5 units below analyte pKa (~pH 2.5-3.0)? start->check_ph adjust_ph Action: Add 0.1% Formic Acid or Phosphoric Acid to Mobile Phase. check_ph->adjust_ph No check_buffer Is a buffer being used? Is its concentration adequate (10-50 mM)? check_ph->check_buffer Yes good_peak Symmetrical Peak Achieved adjust_ph->good_peak adjust_buffer Action: Prepare a 25 mM Phosphate Buffer. Adjust pH before adding organic solvent. check_buffer->adjust_buffer No / Unsure check_column Is the column old or known to have high silanol activity? check_buffer->check_column Yes adjust_buffer->good_peak replace_column Action: Use a modern, end-capped C18 or C8 column. check_column->replace_column Yes check_column->good_peak No replace_column->good_peak

Caption: Troubleshooting workflow for peak tailing.

Q2: My analyte is eluting too early (k' < 2). How can I increase its retention time?

Poor retention can lead to co-elution with the solvent front or other early-eluting impurities, compromising quantification.

  • Solution: Decrease the Mobile Phase Elution Strength. In reversed-phase HPLC, water (or the aqueous buffer) is the weak solvent and the organic solvent (acetonitrile, methanol) is the strong solvent.[3] Decreasing the proportion of the organic solvent will increase the analyte's retention time.

    • Action: Decrease the percentage of your organic modifier. A general rule of thumb is that a 10% decrease in the organic solvent concentration can increase the retention factor (k') by 2 to 3 times.[3][9] For example, if you are using 70:30 Acetonitrile:Water, try moving to 60:40 Acetonitrile:Water.

Q3: My analysis is taking too long (k' > 10). How can I reduce the retention time?

Excessively long retention times decrease sample throughput and can lead to peak broadening, reducing sensitivity.

  • Solution 1: Increase the Mobile Phase Elution Strength. This is the opposite of the solution for poor retention.

    • Action: Incrementally increase the percentage of the organic modifier (e.g., from 60% acetonitrile to 70%).

  • Solution 2: Switch the Organic Modifier. Acetonitrile and methanol have different solvent strengths and can provide different selectivities.[3][8] While often used interchangeably, acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase chromatography.

    • Action: If you are using methanol, switching to an equivalent concentration of acetonitrile will likely reduce the retention time.

Q4: I am observing peak fronting. What is the cause?

Peak fronting, where the peak has a leading edge, is typically caused by column overload or sample solvent issues.[5]

  • Cause A: Column Overload. Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than the main band.

    • Solution: Reduce the mass of analyte injected onto the column. Dilute your sample by a factor of 5 or 10, or reduce the injection volume.[4][5]

  • Cause B: Incompatible Sample Solvent. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., dissolving the sample in 100% acetonitrile but the mobile phase starts at 40% acetonitrile), the sample will not properly "focus" at the head of the column.[4][10]

    • Solution: Ideally, dissolve your sample in the initial mobile phase composition.[11] If solubility is an issue, use the weakest possible solvent that can still dissolve the analyte.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol is designed to find the optimal pH for ion suppression and achieve a symmetrical peak shape.

  • Prepare Stock Solvents:

    • Solvent A1: 0.1% (v/v) Phosphoric Acid in HPLC-grade Water (approx. pH 2.1).

    • Solvent A2: 25 mM Potassium Phosphate in Water, adjusted to pH 3.0 with phosphoric acid.

    • Solvent A3: 25 mM Potassium Phosphate in Water, adjusted to pH 7.0.

    • Solvent B: HPLC-grade Acetonitrile.

  • Initial Conditions:

    • Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV, set to the absorbance maximum of the analyte.

    • Injection Volume: 5 µL.

  • Experimental Runs:

    • Run 1 (High pH): Equilibrate the column with 50:50 Solvent A3:Solvent B. Inject the sample. Expected result: Poor retention and/or significant peak tailing.

    • Run 2 (Optimal pH): Equilibrate the column with 50:50 Solvent A2:Solvent B. Inject the sample. Expected result: Increased retention and improved peak symmetry.

    • Run 3 (Strongly Acidic): Equilibrate the column with 50:50 Solvent A1:Solvent B. Inject the sample. Expected result: Similar or slightly longer retention than Run 2, with excellent peak symmetry.

  • Analysis: Compare the chromatograms for retention time and peak asymmetry (tailing factor). Select the pH condition that provides the best peak shape and adequate retention. For this analyte, conditions similar to Run 2 or 3 will almost certainly be optimal.

Data Summary Tables

Table 1: Recommended Starting Conditions for Method Development

ParameterRecommended SettingRationale
Stationary Phase End-capped C18 or C8, 3-5 µmInert surface minimizes secondary silanol interactions.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterEnsures a low pH (2.5-3.0) for complete ion suppression.[7]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers; Acetonitrile often provides sharper peaks.
Initial Gradient 5-95% B over 20 minutesA scouting gradient to determine the approximate elution percentage.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for good efficiency.
Temperature 30-40 °CImproves efficiency and reduces viscosity; ensures reproducibility.
Detection UV (scan for λmax)The conjugated system should provide strong UV absorbance.

Table 2: Properties of Common Acidic Modifiers

ModifierTypical Conc.Approx. pH in WaterVolatility (LC-MS)Notes
Formic Acid 0.1%2.7ExcellentGood general-purpose choice, MS-compatible.
Phosphoric Acid 0.1%2.1PoorExcellent for UV-only methods, provides robust pH control.
Trifluoroacetic Acid (TFA) 0.05-0.1%< 2.0GoodStrong acid, but can cause ion suppression in MS and may be difficult to remove from the column.

References

  • Kromidas, S. (2006). The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Available at: [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available at: [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Taylor, L. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Subirats, X., et al. (2007). Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [Link]

  • Rahman, M. M. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Available at: [Link]

  • Osaka Soda. (n.d.). Troubleshooting | HPLC Q&A. Available at: [Link]

  • MICROSOLV. (2026). Improving Separation of Peaks in RP HPLC. Available at: [Link]

  • Patel, P. N., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Al-Janabi, A. H. H., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
  • Jandera, P., et al. (2006). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Journal of Chromatography A. Available at: [Link]

Sources

Optimization

reducing background noise in 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid mass spectrometry

Technical Support Center: LC-MS/MS Troubleshooting for 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic Acid Overview As a Senior Application Scientist, I frequently encounter challenges when analyzing highly acidic, dual-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS/MS Troubleshooting for 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic Acid

Overview

As a Senior Application Scientist, I frequently encounter challenges when analyzing highly acidic, dual-pharmacophore compounds like 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid. This molecule contains both a benzoic acid moiety and a sulfonamide group, making it highly prone to deprotonation. Consequently, negative ion electrospray ionization (ESI-) is the mandatory mode of analysis. However, ESI- is notoriously susceptible to elevated chemical background noise, corona discharge, and signal suppression[1][2].

This guide provides field-proven, self-validating protocols to systematically eliminate background noise and maximize the signal-to-noise (S/N) ratio for this specific class of compounds.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: My baseline is excessively high and noisy throughout the entire gradient, obscuring the analyte peak. What is the root cause? Causality & Solution: A consistently high baseline in ESI- is rarely a sample issue; it is typically a systemic chemical contamination or an electrical discharge issue[3]. In negative mode, highly aqueous mobile phases combined with high voltages can strip electrons into the surrounding gas, causing a "corona discharge"[1]. This creates a chaotic, noisy baseline.

  • Action: First, lower your capillary voltage slightly. Second, add 5–10% Isopropyl Alcohol (IPA) to your organic mobile phase. IPA acts as a mild electron scavenger, improves droplet desolvation, and significantly quenches corona discharge, thereby dropping the background noise[1].

Q2: How can I isolate whether the contamination is coming from my LC system or the Mass Spectrometer source? Causality & Solution: You must break the system into modular components to validate the source of the noise.

  • Action: Divert the LC flow directly to waste using the divert valve, completely bypassing the mass spectrometer[3]. If the MS background noise drops immediately, your contamination is upstream (e.g., LC solvents, pump seals, or column bleed)[3][4]. If the high background persists despite the LC being disconnected, the contamination is baked into the MS source (e.g., residual siloxanes or plasticizers on the ion optics)[3][5].

Q3: What is the optimal mobile phase chemistry to enhance the ionization of the sulfonamide and benzoic acid groups while keeping noise low? Causality & Solution: To maximize the [M-H]⁻ yield, the pH of the mobile phase must be at least 1-2 units above the pKa of the acidic groups. Using acidic modifiers (like 0.1% Formic Acid) will suppress ionization and lower your S/N[6].

  • Action: Use a basic modifier. Post-column addition or mobile phase integration of 0.01% to 0.1% Ammonium Hydroxide (NH₄OH) provides the necessary proton acceptors to drive deprotonation[6]. Alternatively, volatile buffers like 5 mM Ammonium Formate (adjusted to pH 8.5) enhance spray stability and ionization efficiency without leaving non-volatile salt deposits that cause long-term noise[2].

Section 2: Quantitative Optimization Data

The following table summarizes the causal relationship between mobile phase chemistry and the resulting Signal-to-Noise (S/N) ratio for acidic sulfonamide derivatives.

Mobile Phase Composition (Organic/Aqueous)Modifier AddedBackground Noise Level (TIC)Analyte Signal IntensityResulting S/N RatioMechanistic Effect
MeOH / Water0.1% Formic AcidModerate (~5E4)Low15:1Suppresses deprotonation of benzoic acid.
MeOH / WaterNone (Neutral)High (~2E5)Moderate45:1Prone to corona discharge; unstable spray.
MeOH / Water + 10% IPANoneLow (~1E4)Moderate120:1IPA quenches discharge, lowering noise[1].
MeOH / Water + 10% IPA0.1% Ammonium HydroxideVery Low (<8E3)Very High450:1 Basic pH drives ionization; IPA stabilizes spray[1][6].

Section 3: Self-Validating Experimental Protocols

Protocol A: The "Steam Clean" Method for MS Source Decontamination Purpose: To bake off persistent chemical noise (e.g., phthalates, PEGs, siloxanes) from the MS source without venting the instrument.

  • Disconnect LC: Remove the analytical column and connect a union, routing the flow directly to the MS source.

  • Set LC Flow: Pump a mixture of 50:50 Methanol:Water at a high flow rate of 0.5 mL/min[5].

  • Maximize MS Temperatures: Set the drying gas temperature to 350°C and the vaporizer temperature (if using APCI/Dual source) to 400°C[5].

  • Maximize Gas Flow: Set the nebulizer pressure to 60 psi and drying gas to 13 L/min[5].

  • Execute: Leave the system running under these extreme desolvation conditions overnight (at least 8-12 hours).

  • Validate: The following morning, return to analytical conditions. Perform a scan checkout; a clean system should exhibit a background level of less than 200,000 counts in the Total Ion Chromatogram (TIC)[5].

Protocol B: Comprehensive LC System Flush Purpose: To strip lipophilic contaminants and salt precipitates from the LC pumps, autosampler, and tubing.

  • Prepare Universal Flush Solvent: Mix 25% LC-MS grade Water, 25% Methanol, 25% Acetonitrile, and 25% Isopropanol[3]. Add 0.1% Formic Acid to help solubilize basic contaminants[3].

  • Purge Lines: Place all LC solvent lines (A, B, C, D) into the flush solvent. Purge each line at 5.0 mL/min for 5 minutes to ensure the system is filled[3].

  • Bypass Column: Remove the analytical column to prevent trapping stripped contaminants on the stationary phase.

  • Flush System: Run the pumps at 1.0 mL/min for 2 hours, directing the flow to waste[3].

  • Re-equilibrate: Replace the flush solvent with your fresh, basic mobile phase (e.g., containing Ammonium Hydroxide) and flush for 30 minutes before reinstalling the column[3].

Section 4: Diagnostic Workflow Visualization

TroubleshootingWorkflow Start High Background Noise Detected in ESI- Mode Isolate Divert LC Flow to Waste (Bypass MS) Start->Isolate CheckNoise Does MS Noise Drop? Isolate->CheckNoise LC_Issue LC System Contamination (Solvents, Column, Tubing) CheckNoise->LC_Issue Yes MS_Issue MS Source Contamination or ESI- Discharge CheckNoise->MS_Issue No LC_Action1 Prepare Fresh LC-MS Grade Solvents LC_Issue->LC_Action1 LC_Action2 Run Extended LC Flush Protocol LC_Issue->LC_Action2 MS_Action1 Perform MS Source 'Steam Cleaning' MS_Issue->MS_Action1 MS_Action2 Optimize ESI- Voltage & Add IPA to Mobile Phase MS_Issue->MS_Action2

Caption: Logical troubleshooting workflow for isolating and resolving LC-MS background noise.

References

  • Source: hplctools.
  • Source: zefsci.
  • Source: chromatographyonline.
  • Source: agilent.
  • Source: benchchem.
  • Source: biotech-spain.

Sources

Troubleshooting

improving the aqueous solubility of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid for assays

Welcome to the Assay Troubleshooting Guide for 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid . This molecule presents unique physicochemical challenges during in vitro screening.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Guide for 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid . This molecule presents unique physicochemical challenges during in vitro screening. It exhibits high lipophilicity due to the bulky tert-butyl group and dual phenyl rings, while possessing two ionizable centers: a weakly acidic sulfonamide (pKa ~8–10) and an acidic benzoic acid moiety (pKa ~4.2). These competing structural features frequently lead to poor aqueous solubility, colloidal aggregation, and assay interference.

This guide provides field-proven, mechanistically grounded solutions to keep your compound in solution and ensure the integrity of your biological data.

Diagnostic Workflow

Before altering your assay conditions, use the following diagnostic workflow to systematically identify and resolve the root cause of compound precipitation.

SolubilityWorkflow Start Precipitation in Assay Buffer (DMSO Crash) CheckPH Adjust Buffer pH (7.4-8.0) Ionize Benzoic Acid Start->CheckPH AddSurfactant Add Non-ionic Surfactant (0.01-0.05% Tween-20) CheckPH->AddSurfactant If still precipitating Evaluate Evaluate Kinetic Solubility (Nephelometry) CheckPH->Evaluate Solved AddCD Complexation (5-10% HP-β-CD) AddSurfactant->AddCD If aggregation persists AddSurfactant->Evaluate Solved AddCD->Evaluate Evaluate->Start Fail Success Proceed to in vitro Assay Evaluate->Success Pass

Workflow for resolving assay precipitation of lipophilic acidic compounds.

Troubleshooting Guide & FAQs

Q1: Why does 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid precipitate immediately upon dilution from DMSO into my assay buffer? A1: This phenomenon, known as a "DMSO crash," occurs when the solvent environment shifts rapidly from 100% DMSO to an aqueous buffer (typically <1% DMSO final concentration). The highly hydrophobic tert-butylphenyl moiety drives a rapid hydrophobic collapse. If your assay buffer lacks sufficient buffering capacity, the local pH may drop during compound addition, forcing the benzoic acid moiety into its protonated, uncharged state (free acid), which is highly insoluble. Solution: Ensure your assay buffer is strongly buffered at pH 7.4–8.0. At this pH, the benzoic acid group is fully ionized (carboxylate formation), which significantly increases the intrinsic thermodynamic solubility ([1]).

Q2: I adjusted the buffer pH to 7.4, but I am still seeing flat dose-response curves and inconsistent IC50s. What is happening? A2: You are likely experiencing colloidal aggregation. Even when the benzoic acid is ionized, the molecule acts as an amphiphile (a hydrophobic tail and an anionic headgroup). In aqueous media, these molecules can self-assemble into colloidal aggregates or micelles. These aggregates sequester the monomeric compound, reducing the effective concentration of the drug available to bind your target. Furthermore, colloidal aggregates can non-specifically bind to and denature proteins, causing false positives in biochemical assays. Solution: Incorporate a non-ionic surfactant like Tween-20 or Triton X-100 (0.01% - 0.05% v/v) into your assay buffer. Surfactants disrupt colloidal aggregates and maintain the compound in a monomeric state, ensuring reliable structure-activity relationship (SAR) data ([2]).

Q3: The compound binds non-specifically to my plastic assay plates and causes high background noise in fluorescence assays. How can I formulate it? A3: High background noise in optical assays is often caused by light scattering from micro-precipitates. To prevent both precipitation and non-specific binding to plasticware without using high concentrations of harsh surfactants, we recommend complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophobic internal cavity that perfectly accommodates the bulky tert-butylphenyl group, while its hydrophilic exterior ensures the entire host-guest complex remains highly soluble in water. This strategy can increase aqueous solubility by 10- to 50-fold while remaining completely biocompatible with most enzymatic and cell-based assays ([3]).

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the quantitative impact and risks associated with different formulation strategies for this specific chemotype.

StrategyPrimary MechanismTypical Assay ConcentrationEstimated Solubility EnhancementAssay Interference Risk
pH Adjustment (pH > 7.4) Ionization of benzoic acid (carboxylate formation)Buffer dependent (e.g., 50 mM HEPES)2x - 5xLow
Co-solvents (DMSO) Disruption of crystal lattice / Solvation1% - 2% v/v1x - 2xHigh (Enzyme inhibition at >2%)
Surfactants (Tween-20) Micellar solubilization / Disruption of aggregates0.01% - 0.05% v/v5x - 10xModerate (Protein denaturation)
Cyclodextrins (HP-β-CD) Host-guest inclusion complexation1% - 5% w/v10x - 50xLow (Highly biocompatible)

Experimental Protocols

To ensure scientific integrity, every formulation change must be validated. The following protocols provide self-validating systems to confirm your compound is soluble before running costly biological assays.

Protocol 1: High-Throughput Kinetic Solubility Assessment via Nephelometry

Causality & Validation: Nephelometry measures light scattering caused by insoluble particles. It is the gold standard for assessing kinetic solubility because it directly detects the point of precipitation (supersaturation limit) in the exact buffer conditions used for your assay ([4]).

  • DMSO Stock Preparation: Prepare a 10 mM stock solution of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid in 100% molecular biology grade DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the compound in DMSO across a 96-well plate.

  • Solvent Shift: Transfer 2 µL of each DMSO dilution into a UV-transparent 96-well read plate containing 198 µL of your target assay buffer (e.g., 50 mM HEPES, pH 7.4). The final DMSO concentration is 1%.

  • Incubation: Seal the plate and incubate at room temperature for 90 minutes on a plate shaker at 500 RPM to allow the supersaturation equilibrium to stabilize.

  • Nephelometric Reading: Read the plate using a nephelometer (light scattering detector). The kinetic solubility limit is defined as the highest compound concentration before a statistically significant increase in light scattering is detected compared to a blank buffer control.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes for in vitro Assays

Causality & Validation: Forming an inclusion complex requires driving the hydrophobic tert-butyl group into the cyclodextrin cavity. This is an equilibrium process that requires time and agitation to overcome the hydration shell of the cyclodextrin.

  • Carrier Solution: Prepare a 5% (w/v) solution of HP-β-CD in your desired assay buffer (pH 7.4).

  • Compound Addition: Add the required mass of solid 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid directly to the HP-β-CD solution. Note: Avoid using a DMSO stock if possible, as DMSO molecules can competitively bind inside the cyclodextrin cavity.

  • Equilibration: Vortex vigorously for 2 minutes, then place the suspension on a rotary shaker at 37°C for 24–48 hours to ensure complete host-guest complexation ([5]).

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.

  • Quantification: Determine the exact concentration of the solubilized compound using HPLC-UV against a standard curve before proceeding to your biological assay.

References

  • Title: Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs Source: Hilaris Publisher URL: [Link]

  • Title: In Vitro Solubility Assays in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: PubMed Central (PMC) URL: [Link]

  • Title: Enhancing Effect of Hydroxypropyl-β-cyclodextrin on the Intestinal Absorption Process Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: A Guide to Dissolving 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid and Minimizing DMSO-Induced Toxicity

Welcome to the technical support guide for 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the effective solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the effective solubilization of this compound while mitigating the common yet critical issue of Dimethyl Sulfoxide (DMSO) toxicity. Our goal is to provide you with the causal logic behind experimental choices, ensuring your results are both accurate and reproducible.

The core challenge with 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid, a benzoic acid derivative, is its poor aqueous solubility, which necessitates the use of an organic solvent like DMSO for in vitro and in vivo studies.[1][2] However, DMSO is not biologically inert and can exert significant effects on cells, including growth inhibition, apoptosis, and changes in gene expression, which can confound experimental outcomes.[3] This guide offers a series of frequently asked questions, troubleshooting protocols, and validated experimental workflows to navigate this challenge.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during experimental setup.

Q1: What is the universally recommended final concentration of DMSO for in vitro experiments?

To minimize solvent-induced artifacts, it is strongly recommended to keep the final DMSO concentration in your cell culture medium at or below 0.1% (v/v) .[3][4][5] This level is generally well-tolerated by most cell lines with no observable toxic effects.[3] While some robust, immortalized cell lines may tolerate up to 0.5% DMSO for short-term assays (24-72 hours), this must be empirically determined for your specific cell type.[4][6] Primary cells and sensitive cell lines are particularly vulnerable, and a final DMSO concentration above 0.1% should be avoided.[4][7]

Q2: My compound is precipitating when I dilute the concentrated DMSO stock into my aqueous culture medium. What's happening and how can I fix it?

This is a classic solubility problem that occurs when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous environment. The key is to make the transition less abrupt.

  • Causality: The compound crashes out of solution because the final solvent environment (mostly aqueous) cannot maintain the high concentration that was stable in 100% DMSO.

  • Solutions:

    • Stepwise Dilution: Avoid adding your highly concentrated DMSO stock directly to the full volume of medium. Instead, perform one or more intermediate serial dilutions in your culture medium.[4][8]

    • Pre-warm the Medium: Adding the DMSO stock to culture medium that has been pre-warmed to 37°C can increase the solubility of your compound.[4][5]

    • Ensure Rapid Dispersion: When adding the DMSO stock to the medium, do so dropwise while gently vortexing or swirling the tube.[4][5] This prevents localized high concentrations of the compound from forming and precipitating.

    • Lower the Stock Concentration: If precipitation persists, consider preparing a less concentrated primary stock solution in DMSO (e.g., 10 mM instead of 100 mM). This will require adding a larger volume to your medium, so be mindful of the final DMSO percentage.[4]

Q3: I'm observing high levels of cell death in both my compound-treated and vehicle control groups. What is the likely cause?

This is a strong indicator that the DMSO concentration itself is toxic to your cells. Cell sensitivity to DMSO can vary significantly.[3]

  • Causality: DMSO disrupts cell membranes and can damage mitochondrial integrity, leading to apoptosis or necrosis, especially at concentrations above 0.5% or during prolonged exposure.[9][10][11]

  • Troubleshooting Steps:

    • Verify DMSO Concentration: Meticulously double-check all dilution calculations to confirm the final DMSO concentration is what you intended and is within the recommended range (ideally ≤ 0.1%).

    • Perform a DMSO Dose-Response Assay: This is a critical preliminary experiment. Test a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) on your cells to determine the maximum concentration they can tolerate without a significant loss in viability over your intended experimental duration.

    • Reduce Exposure Time: If your experimental design permits, shortening the incubation time can mitigate DMSO toxicity.[7]

Q4: What is a "vehicle control," and why is it non-negotiable?

A vehicle control is a sample that contains everything except your test compound. In this case, it is the cell culture medium with the same final concentration of DMSO used in your highest-concentration compound-treated sample.[4]

  • Causality & Importance: This control is absolutely essential to distinguish the biological effects of your compound from the effects of the solvent.[12] Without it, you cannot definitively conclude that your observed results (e.g., cell death, changes in protein expression) are due to the compound itself or are merely an artifact of DMSO toxicity.

Visualization & Workflows

Experimental Workflow for Solution Preparation

The following diagram outlines the standard procedure for preparing stock and working solutions to minimize precipitation and toxicity.

G cluster_prep Part 1: Stock Solution Preparation cluster_work Part 2: Working Solution Preparation start 1. Weigh Compound (4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid) calc 2. Calculate Volume of Anhydrous DMSO for High Conc. Stock (e.g., 50 mM) start->calc dissolve 3. Add DMSO & Dissolve (Vortex/Sonicate/Warm if needed) calc->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -80°C (Protected from light) aliquot->store thaw 6. Thaw One Aliquot of Stock Solution store->thaw Begin Experiment serial_dilute 8. Perform Serial Dilutions in Warm Medium (Ensure final DMSO ≤ 0.1%) thaw->serial_dilute warm_media 7. Pre-warm Sterile Culture Medium to 37°C warm_media->serial_dilute treat 10. Add to Cells serial_dilute->treat prep_vehicle 9. Prepare Vehicle Control (Medium + same % DMSO) prep_vehicle->treat

Caption: Workflow for preparing stock and working solutions.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common experimental issues.

G start Start: Unexpected Result (e.g., high cell death, no effect) q1 Is there high death in VEHICLE CONTROL? start->q1 tox_yes YES q1->tox_yes Toxicity Issue tox_no NO q1->tox_no tox_issue Likely DMSO Toxicity tox_yes->tox_issue tox_sol1 1. Verify Final DMSO % (Re-check calculations) tox_issue->tox_sol1 tox_sol2 2. Run DMSO Dose-Response Assay on Your Cells tox_sol1->tox_sol2 tox_sol3 3. Reduce Final DMSO % (Make more concentrated stock) tox_sol2->tox_sol3 q2 Do you see precipitate in the working solution/well? tox_no->q2 Solubility or Compound Issue sol_yes YES q2->sol_yes Solubility Issue sol_no NO q2->sol_no sol_issue Compound Precipitation sol_yes->sol_issue sol_sol1 1. Use Stepwise Dilution sol_issue->sol_sol1 sol_sol2 2. Pre-warm Medium to 37°C sol_sol1->sol_sol2 sol_sol3 3. Add Stock Dropwise while Swirling sol_sol2->sol_sol3 other_issue Issue is likely compound-specific or assay-related sol_no->other_issue other_sol1 1. Confirm compound identity/purity. other_issue->other_sol1 other_sol2 2. Verify assay parameters (cell density, reagents, etc.) other_sol1->other_sol2

Caption: Decision tree for troubleshooting experimental issues.

Summary of DMSO Cytotoxicity & Recommended Concentrations

The biological impact of DMSO is primarily dependent on its final concentration, the duration of exposure, and the specific cell type being used.[3][7]

Final DMSO Conc. (v/v)Expected Cellular ImpactRecommendation
≤ 0.1% Generally considered safe for most cell lines with minimal to no cytotoxic effects.[3][13]Highly Recommended for all experiments, especially with sensitive or primary cells and long incubations.
0.1% - 0.5% May be tolerated by robust, immortalized cell lines, but can cause decreased proliferation and other subtle effects.[3][7]Use with Caution. The tolerance of your specific cell line must be validated with a dose-response curve.
0.5% - 1.0% Often induces significant cytotoxicity, cell cycle arrest, or unwanted differentiation.[3][6] Results may be confounded by solvent effects.Avoid. This concentration is likely to produce misleading data.
> 1.0% Severe cytotoxicity and cell death are common.[3][10]Do Not Use for cell-based assays.

Detailed Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in 100% DMSO
  • Preparation: Use an analytical balance to accurately weigh 16.67 mg of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (MW: 333.40 g/mol ).[14]

  • Dissolution: Add 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity) to the vial containing the compound.[15]

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath or warm gently to 37°C for 10-15 minutes, followed by vortexing.[5][15] Visually inspect to ensure no particulates remain.

  • Aliquoting and Storage: Once fully dissolved, aliquot the 50 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C to ensure long-term stability and prevent degradation from freeze-thaw cycles.[15]

Protocol 2: Determining the Maximum Tolerated DMSO Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at the optimal density for a 48-72 hour viability assay and allow them to adhere overnight.

  • Treatment Preparation: Prepare a dilution series of DMSO in your complete culture medium to yield final concentrations of 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%. Also include a "medium-only" control with no DMSO.

  • Incubation: Replace the existing medium in the wells with the medium containing the different DMSO concentrations. Incubate for your planned experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as an MTT or PrestoBlue™ assay.

  • Analysis: Plot cell viability (%) against DMSO concentration. The highest concentration that results in ≥95% cell viability compared to the medium-only control is considered the maximum tolerated concentration for your cell line under these conditions.

References
  • Verheijen, M., et al. (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? CryoLetters. Available from: [Link]

  • Nikon Healthcare. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]

  • Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells? ResearchGate. Available from: [Link]

  • Various Authors. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. Available from: [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • The Calculated Chemist. (2024). Exploring Dimethyl Sulfoxide (DMSO): Therapeutic Potential, Risks, and Mechanisms as a Skin Penetration Agent. Available from: [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells? Available from: [Link]

  • Ibars, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available from: [Link]

  • Yi, L., et al. (2017). Toxic effects of dimethyl sulfoxide on red blood cells, platelets, and vascular endothelial cells in vitro. FEBS Open Bio. Available from: [Link]

  • Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. Available from: [Link]

  • Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology? r/Chempros. Available from: [Link]

  • Royal Society of Chemistry. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. Available from: [Link]

  • Wróbel, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. Available from: [Link]

  • Various Authors. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. Available from: [Link]

  • Reddit. (2024). Avoiding toxic DMSO concentrations in cell culture. r/labrats. Available from: [Link]

  • Kjell, D. P., et al. (2020). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available from: [Link]

  • DMSO Store. (2026). Understanding DMSO Dilution: Concentration & Product Formats. Available from: [Link]

  • PubChem. 4-[(Tert-butylamino)sulfonyl]benzoic acid. Available from: [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]

  • Various Authors. (2026). Decreasing the toxicity of dimethyl sulfoxide (DMSO) as a... ResearchGate. Available from: [Link]

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  • Various Authors. (2026). Methods and devices for DMSO removal. ResearchGate. Available from: [Link]

  • Al-Hatamleh, M. A. I., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. BioMed Research International. Available from: [Link]

  • PubChem. 4-(4-tert-Butylphenyl)benzoic Acid. Available from: [Link]

  • do Amaral, R. M., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Immunological Investigations. Available from: [Link]

  • Chemsrc. (2025). 4-tert-Butylbenzoic acid | CAS#:98-73-7. Available from: [Link]

  • Singh, M., et al. (2014). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Available from: [Link]

  • ChemRadar. 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzoic acid CAS#440350-92-5. Available from: [Link]

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Reference Data & Comparative Studies

Validation

4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid vs traditional sulfonamide inhibitors

A Senior Application Scientist's Perspective on 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid and Traditional Sulfonamide Inhibitors The sulfonamide functional group (–S(=O)₂–NR₂–) is one of the most prolific pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid and Traditional Sulfonamide Inhibitors

The sulfonamide functional group (–S(=O)₂–NR₂–) is one of the most prolific pharmacophores in modern medicine. Its remarkable versatility allows medicinal chemists to design inhibitors for a vast array of biological targets, leading to drugs with profoundly different therapeutic actions. This guide provides an in-depth comparison between two distinct classes of sulfonamide-containing molecules: the modern, transporter-targeted agent 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid, and the classic, enzyme-targeted traditional antibacterial sulfonamides.

While both originate from the same chemical lineage, their mechanisms of action, target selectivity, and clinical applications diverge significantly. This comparison will illuminate the chemical subtleties that dictate biological function, supported by experimental data and detailed protocols for in-vitro validation. For the purpose of this guide, due to the extensive publicly available data, the well-characterized drug Probenecid will be used as a primary exemplar for the 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid class, which it closely resembles in structure and function.[1]

Part 1: The Modern Transporter Inhibitor: Probenecid

Probenecid represents a class of sulfonamides designed not to kill microorganisms, but to modulate the function of human membrane transporters. Its structure, featuring a benzoic acid and a di-substituted sulfonamide, is optimized for interaction with organic anion transporters (OATs).

Primary Mechanism of Action: Inhibition of Urate Transporter 1 (URAT1)

The principal therapeutic effect of Probenecid is the management of gout, a condition caused by the accumulation of uric acid.[1] Probenecid acts on the apical membrane of proximal tubule cells in the kidneys, where it competitively inhibits the Urate Transporter 1 (URAT1, also known as SLC22A12).[2] This transporter is responsible for reabsorbing uric acid from the glomerular filtrate back into the bloodstream. By blocking URAT1, Probenecid prevents this reabsorption, leading to a significant increase in the urinary excretion of uric acid and a corresponding decrease in serum urate levels.[2]

This mechanism is also responsible for its use as an adjuvant in antibiotic therapy. By inhibiting OATs responsible for the secretion of drugs like penicillin, Probenecid can increase their plasma concentration and prolong their therapeutic effect.[3]

cluster_0 Renal Proximal Tubule Cell cluster_1 Bloodstream cluster_2 Tubular Lumen (Urine) URAT1 URAT1 Transporter Urate_Blood Uric Acid URAT1->Urate_Blood Urate_Urine Uric Acid Urate_Urine->URAT1 Reabsorption Probenecid Probenecid Probenecid->URAT1 Inhibition

Caption: Probenecid's mechanism of action on URAT1 in the kidney.

Secondary Mechanism: Pannexin-1 Channel Inhibition

Beyond its effects on OATs, Probenecid has been identified as an inhibitor of pannexin-1 (PANX1) channels.[4][5][6] These are large-pore channels involved in cellular communication and the release of signaling molecules like ATP.[7] The inhibition of PANX1 may contribute to the anti-inflammatory effects observed in gout treatment, as PANX1 is involved in activating the inflammasome, a key component of the inflammatory response.[5]

Part 2: The Traditional Enzyme Inhibitor: Sulfamethoxazole

Traditional sulfonamides, such as Sulfamethoxazole, were among the first synthetic antimicrobial agents and remain clinically relevant.[8] Their design is centered on mimicking a natural substrate to competitively inhibit a critical bacterial enzyme.

Primary Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo.[8] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA).[8]

Due to their striking structural similarity to pABA, sulfonamides act as competitive inhibitors of DHPS.[8] They bind to the pABA active site on the enzyme, preventing the formation of dihydropteroate, the precursor to folic acid.[8] This blockade halts the synthesis of purines and thymidine, essential building blocks for DNA, thereby inhibiting bacterial growth and replication. This mode of action is bacteriostatic rather than bactericidal.[8]

cluster_0 Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Folic Acid -> DNA Synthesis DHPS->Folate Product Sulfonamide Sulfamethoxazole Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamides competitively inhibit the bacterial enzyme DHPS.

Part 3: Performance Comparison and A Common Target

A direct comparison of the primary functions of Probenecid and Sulfamethoxazole is clinically irrelevant, as they are designed for entirely different purposes. However, a comparison of their inhibitory profiles highlights the distinct properties conferred by their chemical structures.

FeatureProbenecid (as 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid analog)Traditional Sulfonamides (e.g., Sulfamethoxazole)
Primary Target Organic Anion Transporters (e.g., URAT1, OAT3)[3][9]Dihydropteroate Synthase (DHPS)[8][10][11]
Mechanism Competitive inhibition of transporter function[2]Competitive inhibition of enzyme active site[8]
Primary Use Uricosuric (Gout Treatment), Antibiotic Adjuvant[1][2]Antibacterial[8]
Secondary Target Pannexin-1 Channels[4][5]Dihydrofolate Reductase (when combined with Trimethoprim)[12]
IC₅₀ (Pannexin-1) ~150 µM[4][9][13]Not applicable
IC₅₀ (DHPS) Not applicable2.7 µM (T. gondii)[10]

Common Ground: Carbonic Anhydrase Inhibition

Interestingly, a common target for many sulfonamide-containing drugs is the metalloenzyme family of Carbonic Anhydrases (CAs). While antibacterial sulfonamides are generally weak CA inhibitors, other traditional sulfonamides (e.g., the diuretic acetazolamide) are potent inhibitors. Recent studies have demonstrated that Probenecid and its derivatives can also act as potent and selective inhibitors of certain CA isoforms, particularly the tumor-associated hCA IX and XII.[14][15][16][17] This provides a platform for direct, data-driven comparison.

InhibitorTarget IsoformInhibition Constant (Kᵢ)Reference
Probenecid Derivative (Compound 4) hCA XII15.3 nM[14][17]
Probenecid Derivative (Compound 4) hCA II>10,000 nM[14][17]
Acetazolamide (Traditional CA Inhibitor) hCA XII5.7 nM[14]
Acetazolamide (Traditional CA Inhibitor) hCA II12.1 nM[14]

This data illustrates that modification of the Probenecid scaffold can produce highly potent and selective inhibitors for cancer-related CA isoforms, while maintaining low activity against the ubiquitous hCA II. This contrasts with traditional CA inhibitors like acetazolamide, which show broad potency across multiple isoforms.

Part 4: Experimental Protocols

The validation of these inhibitors requires distinct, target-specific assays. The causality behind these experimental designs lies in isolating and measuring the specific biological activity of the target protein.

Protocol 1: URAT1 Inhibition Assay (Cell-Based Uric Acid Uptake)

This protocol is designed to measure a compound's ability to block the transport of uric acid into cells engineered to express the human URAT1 transporter.

A 1. Cell Culture Seed hURAT1-expressing HEK293 cells in 24-well plates. Culture for 24-48h. B 2. Pre-incubation Wash cells with buffer. Add buffer containing various concentrations of Probenecid analog. A->B C 3. Uptake Initiation Add buffer containing [¹⁴C]-Uric Acid to each well. Incubate for 5 min at 37°C. B->C D 4. Termination Rapidly aspirate solution and wash cells 3x with ice-cold buffer. C->D E 5. Lysis & Quantification Lyse cells. Measure radioactivity in lysate using a scintillation counter. D->E F 6. Data Analysis Calculate % inhibition vs. control. Fit data to dose-response curve to determine IC₅₀. E->F

Caption: Workflow for the cell-based URAT1 inhibition assay.

Step-by-Step Methodology: [18][19][20]

  • Cell Culture:

    • Maintain Human Embryonic Kidney (HEK293) cells stably expressing the full-length human URAT1 (SLC22A12) gene in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., 500 µg/mL G418).

    • Seed cells into 24-well plates at a density of 2 x 10⁵ cells per well and incubate for 24-48 hours to form a confluent monolayer. Use mock-transfected cells as a negative control.

  • Assay Execution:

    • Aspirate the culture medium and wash cell monolayers twice with 500 µL of pre-warmed Hanks' Balanced Salt Solution (HBSS) at 37°C.

    • Add 200 µL of HBSS containing the desired concentration of the test compound (or reference inhibitor/vehicle control) to each well.

    • Pre-incubate the plates at 37°C for 15 minutes.

  • Uptake Reaction:

    • Prepare an uptake solution of [¹⁴C]-uric acid in HBSS (e.g., a final concentration of 20 µM).

    • Initiate the transport reaction by adding 200 µL of the pre-warmed [¹⁴C]-uric acid solution to each well.

    • Incubate at 37°C for a predetermined time within the linear uptake range (e.g., 5 minutes).

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 500 µL of ice-cold HBSS.

    • Lyse the cells by adding 300 µL of a suitable lysis buffer (e.g., 0.1 M NaOH) and incubating for 30 minutes with gentle shaking.

  • Quantification and Data Analysis:

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity (CPM) using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the CPM from mock-transfected cells from the CPM of URAT1-expressing cells.

    • Plot the percent inhibition (relative to vehicle control) against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.

Protocol 2: DHPS Inhibition Assay (Continuous Spectrophotometric)

This protocol provides a robust method for measuring DHPS activity and its inhibition by quantifying the consumption of NADPH in a coupled enzyme reaction.

A 1. Reagent Preparation Prepare assay buffer, substrate mix (pABA, DHPPP), and enzyme mix (DHPS, DHFR, NADPH). B 2. Plate Setup Add serial dilutions of Sulfonamide inhibitor (in DMSO) to a 96-well plate. A->B C 3. Reaction Initiation Add enzyme mix to all wells. Pre-incubate. Initiate reaction by adding substrate mix. B->C D 4. Kinetic Reading Immediately monitor the decrease in absorbance at 340 nm (NADPH oxidation) for 15-20 min at 37°C. C->D E 5. Velocity Calculation Calculate the initial reaction velocity (V₀) from the linear portion of the curve for each inhibitor concentration. D->E F 6. Data Analysis Calculate % inhibition vs. control. Fit data to dose-response curve to determine IC₅₀. E->F

Caption: Workflow for the continuous spectrophotometric DHPS assay.

Step-by-Step Methodology: [8][21][22][23]

  • Principle: The assay couples the DHPS reaction to a second reaction. The product of DHPS, dihydropteroate, is immediately reduced by an excess of dihydrofolate reductase (DHFR), which consumes NADPH. The rate of NADPH oxidation is directly proportional to DHPS activity and can be monitored by the decrease in absorbance at 340 nm.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.

    • Enzyme Mix: In assay buffer, combine purified DHPS enzyme (e.g., 10-50 nM final concentration), excess DHFR (e.g., 1-2 U/mL), and NADPH (e.g., 150-200 µM).

    • Substrate Mix: In assay buffer, combine pABA and DHPPP (e.g., 10-50 µM each, near their Kₘ values).

    • Inhibitor Stock: Prepare a 10 mM stock of the sulfonamide inhibitor in 100% DMSO and create serial dilutions.

  • Assay Execution (96-well plate):

    • Add 2 µL of the inhibitor serial dilutions (or DMSO for the 100% activity control) to the appropriate wells.

    • Add 178 µL of the Enzyme Mix to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pre-warmed Substrate Mix to all wells (final volume 200 µL).

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.

    • Calculate the initial reaction velocity (V₀) from the slope of the linear portion of the absorbance vs. time plot for each well.

    • Plot the percent inhibition relative to the DMSO control against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The comparison between 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (via its proxy, Probenecid) and traditional sulfonamide inhibitors like Sulfamethoxazole serves as a powerful case study in modern drug design. It demonstrates that a single, privileged chemical scaffold—the sulfonamide—can be tailored to interact with vastly different biological targets, from bacterial enzymes to human membrane transporters. The modern inhibitor achieves its effect by modulating protein function at the cellular membrane to alter physiological processes, while the traditional inhibitor acts as a classic antimetabolite, blocking a crucial biosynthetic pathway within a pathogen. Understanding these distinct mechanisms, and possessing the robust experimental protocols to validate them, is fundamental to the continued development of novel, targeted therapeutics.

References

  • Allegra, C. J., Boarman, D., Kovacs, J. A., Morrison, P., Beaver, J., Chabner, B. A., & Masur, H. (1991). Interaction of sulfonamide and sulfone compounds with Toxoplasma gondii dihydropteroate synthase. The Journal of clinical investigation, 88(2), 674–681. Available from: [Link]

  • Pudney, M., Sibley, C. H., & Pasvol, G. (1998). Identification of a Class of Sulfonamides Highly Active against Dihydropteroate Synthase from Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 42(5), 1060–1065. Available from: [Link]

  • Silverman, W., Locovei, S., & Dahl, G. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American journal of physiology. Cell physiology, 295(3), C761–C767. Available from: [Link]

  • Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., ... & White, S. W. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical biochemistry, 360(2), 248–255. Available from: [Link]

  • American Physiological Society. (2008). PROBENECID, A GOUT REMEDY, INHIBITS PANNEXIN 1 CHANNELS. American Physiological Society Journals. Available from: [Link]

  • ResearchGate. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. ResearchGate. Available from: [Link]

  • Perwitasari, O., Yan, X., Johnson, S., White, C., Brooks, C., Tompkins, S. M., & Tripp, R. A. (2013). Targeting organic anion transporter 3 with probenecid as a novel anti-influenza A virus strategy. Antimicrobial agents and chemotherapy, 57(1), 475–483. Available from: [Link]

  • Zhang, Y., Li, S., Li, S., Liu, J., Xie, X., & Li, L. (2020). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Frontiers in chemistry, 8, 584. Available from: [Link]

  • Perwitasari, O., Yan, X., Johnson, S., White, C., Brooks, C., Tompkins, S. M., & Tripp, R. A. (2013). Targeting organic anion transporter 3 with probenecid as a novel anti-influenza A virus strategy. Antimicrobial agents and chemotherapy, 57(1), 475–483. Available from: [Link]

  • American Physiological Society. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767. Available from: [Link]

  • National Center for Biotechnology Information. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. PubMed. Available from: [Link]

  • ResearchGate. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. Am J Physiol Cell Physiol 295:C761-C767. ResearchGate. Available from: [Link]

  • El-Sayed, N. N. E., Al-Omair, M. A., & Al-Abdullah, E. S. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS omega, 5(18), 10467–10481. Available from: [Link]

  • El-Sayed, N. N. E., Al-Omair, M. A., & Al-Abdullah, E. S. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10467-10481. Available from: [Link]

  • D'Ascenzio, M., Carradori, S., Secci, D., Vullo, D., Ceruso, M., Akdemir, A., & Supuran, C. T. (2014). Selective inhibition of human carbonic anhydrases by novel amide derivatives of probenecid: synthesis, biological evaluation and molecular modelling studies. Bioorganic & medicinal chemistry, 22(15), 4035–4041. Available from: [Link]

  • Bhaskaracharya, A., Dao-Ung, P., Jalilian, I., Spildrejorde, M., Skarratt, K. K., Fuller, S. J., ... & Sluyter, R. (2014). Probenecid blocks human P2X7 receptor-induced dye uptake via a pannexin-1 independent mechanism. PloS one, 9(3), e93058. Available from: [Link]

  • Mollica, A., Zengin, G., Carradori, S., D'Ascenzio, M., Ceruso, M., Ak, G., ... & Supuran, C. T. (2015). New amide derivatives of Probenecid as selective inhibitors of carbonic anhydrase IX and XII: biological evaluation and molecular modelling studies. Bioorganic & medicinal chemistry, 23(17), 5490–5497. Available from: [Link]

  • Semantic Scholar. (2024). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. Semantic Scholar. Available from: [Link]

  • Mollica, A., Zengin, G., Carradori, S., D'Ascenzio, M., Ceruso, M., Ak, G., ... & Supuran, C. T. (2015). Exploring new Probenecid-based carbonic anhydrase inhibitors: Synthesis, biological evaluation and docking studies. Bioorganic & medicinal chemistry, 23(17), 5490–5497. Available from: [Link]

  • ResearchGate. (2023). The History and Future of Probenecid. ResearchGate. Available from: [Link]

  • European Bioinformatics Institute. (2014). Selective inhibition of human carbonic anhydrases by novel amide derivatives of probenecid: synthesis, biological evaluation and molecular modelling studies. EMBL-EBI. Available from: [Link]

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Comparative

comparative efficacy of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid and structural analogs

Title: Comparative Efficacy Guide: 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic Acid and Structural Analogs as Dual Mcl-1/Bfl-1 Inhibitors Executive Summary & Mechanistic Rationale In the landscape of targeted oncology,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy Guide: 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic Acid and Structural Analogs as Dual Mcl-1/Bfl-1 Inhibitors

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the anti-apoptotic Bcl-2 family proteins—specifically Mcl-1 and Bfl-1—represent critical resistance nodes. While selective Bcl-2 inhibitors (e.g., venetoclax) have transformed the treatment of hematological malignancies, cancer cells rapidly adapt by upregulating Mcl-1 and Bfl-1. Developing dual inhibitors for these proteins has historically been hindered by the shallow, featureless nature of their BH3-binding grooves.

Recent structure-based drug design efforts have identified the sulfonamido-benzoic acid scaffold as a privileged chemotype. Specifically, the incorporation of a bulky aliphatic group in 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid derivatives has unlocked sub-micromolar dual inhibition[1].

The causality behind this efficacy lies in the binding interface of Mcl-1, which contains distinct hydrophobic pockets (p1-p4). Crystallographic data reveals that optimal occupancy of the p2 hydrophobic pocket is an absolute requirement for high-affinity binding[1]. Structural analogs lacking a bulky moiety at the para-position of the distal phenyl ring fail to fully engage this pocket, leading to rapid dissociation. The addition of the tert-butyl group perfectly complements the steric dimensions of the p2 pocket, driving an 8-fold increase in binding affinity primarily through a reduction in the dissociation rate ( koff​ )[1].

Comparative Efficacy & Structure-Activity Relationship (SAR)

To objectively evaluate the product's performance, we compare the tert-butyl functionalized compound against its primary structural analogs: an unsubstituted phenyl variant, a fluoro-substituted variant, and a standard Bcl-2 selective inhibitor (Venetoclax) as a clinical reference.

Table 1: Biochemical Binding Affinities ( Ki​ ) of Sulfonamido-Benzoic Acid Analogs

Compound / AnalogR-Group SubstitutionMcl-1 Ki​ (nM)Bfl-1 Ki​ (nM)Bcl-2 Ki​ (nM)Selectivity Profile
Lead Scaffold 4-tert-butyl 73 ± 5 84 ± 8 > 25,000 Dual Mcl-1/Bfl-1
Analog AUnsubstituted (-H)~ 584~ 672> 25,000Weak Dual
Analog B4-Fluoro (-F)> 500> 500> 25,000Weak Dual
Venetoclax (Ref)N/A> 20,000> 20,000< 0.01Bcl-2 Selective

Data Interpretation: The introduction of the bulky tert-butyl group yields a nearly logarithmic (8-fold) improvement in affinity for Mcl-1 (73 nM) and Bfl-1 (84 nM) compared to the unsubstituted or weakly electronegative fluoro-variants[1][2]. Crucially, this modification maintains an absolute selectivity window over Bcl-2 and Bcl-xL ( Ki​ > 25 µM), preventing off-target cross-reactivity[2].

Self-Validating Experimental Protocols

As application scientists, we mandate that biochemical and cellular assays operate as self-validating systems. The following workflows incorporate intrinsic controls to definitively rule out false positives, pan-assay interference, or off-target chemotoxicity.

Protocol 1: Competitive Fluorescence Polarization (FP) Assay

Purpose: Quantify the biochemical inhibition constant ( Ki​ ) by measuring the displacement of a fluorescently labeled BH3 peptide. Causality: FP leverages the difference in rotational speed between a small, unbound fluorescent peptide (fast rotation, low polarization) and a peptide bound to a massive protein (slow rotation, high polarization). A true inhibitor will displace the peptide, lowering the polarization signal.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 10 nM FITC-labeled NOXA BH3 peptide (selective for Mcl-1) and 20 nM recombinant human Mcl-1 protein in assay buffer (50 mM Tris pH 7.4, 100 mM NaCl, 0.01% Tween-20).

  • Compound Titration: Dispense the tert-butyl sulfonamido-benzoic acid and analogs in a 12-point dose-response curve (10 µM to 0.1 nM) into a black 384-well microplate.

  • Equilibration: Add the Protein/Peptide complex to the compounds. Incubate for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Self-Validation (Internal Controls):

    • Positive Control (100% displacement): 10 µM unlabeled NOXA peptide.

    • Negative Control (0% displacement): 0.1% DMSO vehicle.

    • Orthogonal Check: Run a parallel assay using a mutant Mcl-1 protein lacking the p2 pocket. The tert-butyl compound must show no binding, proving the interaction is site-specific and not due to non-specific aggregation.

  • Detection: Read the microplate on a multi-mode reader (Ex: 485 nm, Em: 535 nm) and calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Target-Specific Cellular Apoptosis Assay

Purpose: Confirm that the biochemical affinity translates to on-target, mechanism-based cell death. Causality: True Mcl-1 inhibitors induce apoptosis by freeing the pro-apoptotic executioner proteins Bax and Bak. If a compound kills cells independently of Bax/Bak, it is a non-specific toxin.

Step-by-Step Workflow:

  • Cell Plating: Seed wild-type (WT) U937 lymphoma cells and engineered Bax/Bak Double-Knockout (DKO) U937 cells at 104 cells/well in 96-well opaque plates.

  • Treatment: Treat both cell lines with the target compound (0.1 µM to 20 µM) for 24 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure intracellular ATP levels (luminescence directly correlates to the number of viable cells).

  • Self-Validation (The DKO Rescue): On-target efficacy is confirmed only if the WT cells undergo dose-dependent death while the Bax/Bak DKO cells remain ~100% viable at identical concentrations. This internal control definitively separates Mcl-1 driven apoptosis from general chemical toxicity.

Pathway Visualization

ApoptosisPathway Stimulus Oncogenic Stress (Apoptotic Trigger) BH3 BH3-Only Proteins (Noxa, Puma, Bim) Stimulus->BH3 Upregulates BaxBak Bax / Bak (Pro-apoptotic Executioners) BH3->BaxBak Activates Mcl1 Mcl-1 / Bfl-1 (Anti-apoptotic Survival Proteins) Mcl1->BH3 Sequesters Mcl1->BaxBak Sequesters & Inhibits Apoptosis Mitochondrial Outer Membrane Permeabilization (Apoptosis) BaxBak->Apoptosis Oligomerization Drug 4-(tert-butyl)phenyl sulfonamido-benzoic acid Drug->Mcl1 Occupies p2 pocket (Restores Apoptosis)

Figure 1: Mechanism of 4-(tert-butyl)phenyl sulfonamido-benzoic acid in the apoptotic pathway.

References[1] Title: Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins

Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]2] Title: Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins Source: National Institutes of Health (PMC) URL: [Link]

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Validation

Validating Target Engagement of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid Using CETSA: A Comparison Guide

Introduction: The Target Engagement Challenge Proving that a small molecule binds its intended target inside a living cell is a critical bottleneck in drug development. While biochemical assays can prove affinity, they f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Target Engagement Challenge

Proving that a small molecule binds its intended target inside a living cell is a critical bottleneck in drug development. While biochemical assays can prove affinity, they fail to account for cellular permeability, intracellular drug metabolism, and competition with endogenous ligands.

The compound 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (CAS 708996-17-2) features a privileged sulfonamide-benzoic acid pharmacophore. Sulfonamide derivatives are well-documented inhibitors for a variety of critical therapeutic targets, including the NLRP3 inflammasome and anti-apoptotic proteins like Bcl-2[1]. However, validating that this specific compound engages its putative target in vivo requires a method that preserves the physiological environment.

This guide objectively compares the Cellular Thermal Shift Assay (CETSA) against alternative target engagement (TE) methodologies and provides a self-validating, step-by-step protocol for assessing the intracellular binding of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid.

The Biophysical Causality of CETSA

CETSA relies on the thermodynamic principle of ligand-induced thermal stabilization[2]. When a protein is subjected to heat, it unfolds and subsequently aggregates, removing it from the soluble cellular fraction. However, when a small molecule like 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid binds to the target protein, the free energy of the folded state decreases.

Because the ligand-protein complex is thermodynamically more stable than the unbound protein, a higher temperature is required to force the protein into its unfolded, aggregated state. By quantifying the soluble protein remaining across a temperature gradient, we can calculate the melting temperature ( Tm​ ). A positive shift in Tm​ ( ΔTm​ ) between vehicle-treated and compound-treated cells definitively proves intracellular target engagement[3].

thermodynamic_shift cluster_unbound Unbound Protein (Low Tm) cluster_bound Ligand-Bound Protein (High Tm) Folded1 Folded State Unfolded1 Unfolded State (Aggregated) Folded1->Unfolded1 Heat Ligand CAS 708996-17-2 Folded2 Ligand-Protein Complex Ligand->Folded2 Binds Unfolded2 Unfolded State (Aggregated) Folded2->Unfolded2 Higher Heat Required

Thermodynamic mechanism of ligand-induced thermal stabilization.

Comparison of Target Engagement Methodologies

To objectively validate 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid, researchers must choose the correct TE assay. Below is a comparison of CETSA against Surface Plasmon Resonance (SPR), Drug Affinity Responsive Target Stability (DARTS), and Limited Proteolysis Mass Spectrometry (LIP-MS).

Why CETSA Outperforms SPR for Intracellular Validation

SPR is the gold standard for calculating binding kinetics ( KD​ , kon​ , koff​ ), but it requires purified, recombinant proteins immobilized on a sensor chip. This strips the target of its native physiological context, including post-translational modifications and endogenous cofactors. CETSA operates directly in living cells, capturing the true binding event in the presence of cellular membranes and competing metabolites[2].

Why CETSA Outperforms DARTS for Small Molecules

DARTS relies on the premise that ligand binding sterically shields the target protein from enzymatic cleavage (e.g., by pronase). Because 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid is a relatively small molecule (MW ~333.4 g/mol ), it may not provide sufficient steric bulk to prevent protease access to distant domains. CETSA, conversely, measures global thermodynamic stabilization, which occurs regardless of the ligand's footprint size.

Table 1: Quantitative Comparison of Target Engagement Assays
MethodologyPhysiological RelevanceLabel-Free Ligand?Target StatePrimary Output
CETSA High (Intact Cells)YesEndogenous ΔTm​ (Thermal Shift)
DARTS Medium (Lysates)YesEndogenousProtease Resistance
LIP-MS Medium (Lysates/Cells)YesEndogenousStructural Alteration
SPR Low (Cell-Free)YesPurified Recombinant KD​ , kon​ , koff​

Step-by-Step Self-Validating CETSA Protocol

This protocol is designed to validate the engagement of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid with its putative target (e.g., endogenous NLRP3) in a relevant cell line (e.g., THP-1 macrophages). Every step is engineered to prevent artificial denaturation and ensure a self-validating system[4].

Phase 1: Cell Culture and Compound Dosing
  • Culture: Grow target cells in appropriate media to 70-80% confluency.

  • Dosing: Divide cells into two populations. Treat Population A with 10 µM of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid. Treat Population B with 0.1% DMSO (Vehicle Control).

  • Incubation: Incubate for 1 hour at 37°C to allow for cellular penetration and target equilibration.

Phase 2: Thermal Gradient Application

Causality Check: Heating intact cells rather than lysates ensures that the binding equilibrium is maintained in the native intracellular environment before thermal stress is applied.

  • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Aliquot 50 µL of the cell suspension into 10 separate PCR tubes for both the treated and control groups.

  • Subject the tubes to a thermal gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature.

Phase 3: Mild Lysis and Soluble Fraction Isolation

Causality Check: Harsh detergents (like SDS or Triton X-100) will artificially denature the protein and destroy the thermal shift data. Mechanical lysis is mandatory.

  • Snap-freeze the PCR tubes in liquid nitrogen, then thaw in a 25°C water bath. Repeat this freeze-thaw cycle three times to physically shear the cell membranes.

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

  • Carefully extract the supernatant. The aggregated/denatured proteins are now trapped in the pellet, while the stabilized, folded proteins remain in the soluble fraction.

Phase 4: Detection and Validation
  • Resolve the soluble fractions using SDS-PAGE and transfer to a PVDF membrane.

  • Perform a Western Blot using a primary antibody specific to the putative target.

  • Self-Validation Controls:

    • Loading Control: Probe for a non-interacting housekeeping protein (e.g., GAPDH or β -actin). Its Tm​ should remain identical between the compound and DMSO groups, proving the heating/lysis steps were uniform.

    • Denaturing Control: Ensure the highest temperature lane (e.g., 70°C) shows zero target protein, confirming complete thermal denaturation.

cetsa_workflow Step1 1. Cell Culture & Dosing Incubate with CAS 708996-17-2 vs. DMSO Control Step2 2. Aliquot & Heat Subject aliquots to thermal gradient (e.g., 40-70°C) Step1->Step2 Step3 3. Cell Lysis Freeze-thaw cycles to release soluble proteins Step2->Step3 Step4 4. Centrifugation Pellet denatured/aggregated proteins Step3->Step4 Step5 5. Detection Western Blot of supernatant Calculate ΔTm Step4->Step5

Step-by-step self-validating CETSA experimental workflow.

Data Interpretation

Plot the normalized band intensities against the temperature gradient to generate a melting curve. A statistically significant rightward shift of the curve ( ΔTm​>1.5∘C ) in the compound-treated group confirms that 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid successfully penetrated the cell membrane and engaged its target[5].

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87.[Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. [Link]

  • Jiang, H., et al. (2019). "Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies." European Journal of Medicinal Chemistry.[Link]

  • MDPI Review (2025). "Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review." Molecules.[Link]

  • Dai, L., et al. (2021). "Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout." Analytical Chemistry.[Link]

Sources

Comparative

cross-reactivity validation of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid in screening panels

Title: Cross-Reactivity Validation of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid: A Comparative Guide to Screening Panels Target Audience: Researchers, scientists, and drug development professionals. Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Reactivity Validation of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid: A Comparative Guide to Screening Panels

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In early-stage drug discovery, the validation of small-molecule scaffolds requires rigorous off-target profiling to predict safety liabilities and functional cross-reactivity. The compound 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (CAS 708996-17-2) serves as an excellent case study. It features a sulfonamide core—a pharmacophore notorious for broad cross-reactivity—flanked by a highly lipophilic tert-butylphenyl group and a polar benzoic acid moiety.

As a Senior Application Scientist, I have designed this guide to objectively compare the industry-standard screening panels used to de-risk such scaffolds. By understanding the causality behind each platform's assay mechanics, researchers can build a self-validating workflow that eliminates false positives driven by compound autofluorescence or non-specific hydrophobic interactions.

The Structural Liability of CAS 708996-17-2

Before selecting a screening panel, we must analyze the compound's structural liabilities to predict its off-target behavior:

  • The Sulfonamide Linker (-SO₂NH-): Sulfonamides are classic inhibitors of metalloenzymes like Carbonic Anhydrases (CAs) and Cyclooxygenases (COX). While non-antibiotic sulfonamides generally lack the N1 heterocyclic ring responsible for severe IgE-mediated hypersensitivity [1], their target-based cross-reactivity remains a significant hurdle.

  • The tert-Butylphenyl Tail: This bulky, hydrophobic moiety drives non-specific partitioning into lipid bilayers and deep hydrophobic pockets, frequently triggering false positives in G protein-coupled receptor (GPCR) and nuclear receptor assays.

  • The Benzoic Acid Group: At physiological pH, the carboxylate is deprotonated, mimicking endogenous ligands like prostaglandins or fatty acids, leading to potential cross-reactivity with Prostanoid receptors (e.g., EP4) or Peroxisome Proliferator-Activated Receptors (PPARs).

Objective Comparison of Screening Panel Alternatives

To comprehensively profile 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid, we must compare three distinct tiers of screening technologies.

Alternative 1: Broad-Spectrum Biochemical Panels (e.g., Eurofins SafetyScreen44™)

Mechanism: Utilizes standardized radioligand binding and isolated enzymatic assays to test compounds against 44 major pharmaceutical off-targets (including hERG, COX, and key GPCRs) [2].

  • Pros: Highly standardized; unaffected by compound autofluorescence (due to radioligand use); rapid turnaround for early hazard identification.

  • Cons: Lacks functional context. A binding event does not differentiate between an agonist, antagonist, or allosteric modulator.

  • Verdict: Best used as a Tier 1 filter to identify raw binding liabilities of the sulfonamide core.

Alternative 2: High-Density Cell-Based GPCR Panels (e.g., DiscoverX gpcrMAX™)

Mechanism: Employs Enzyme Fragment Complementation (EFC) to measure β-arrestin recruitment across 168 GPCRs in live cells [3].

  • Pros: Provides physiological context; definitively classifies the compound as an agonist or antagonist; captures membrane-dependent binding driven by the tert-butylphenyl tail.

  • Cons: Susceptible to false positives if the compound is cytotoxic or if the lipophilic tail disrupts the cell membrane, artificially triggering the EFC cascade.

  • Verdict: Essential for Tier 2 functional profiling, but requires orthogonal validation to confirm direct target engagement.

Alternative 3: Orthogonal Biophysical Validation (e.g., LanthaScreen™ TR-FRET)

Mechanism: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures direct competitive binding using a lanthanide chelate (e.g., Terbium) and a fluorophore-labeled tracer [4].

  • Pros: The millisecond emission half-life of Terbium allows for a microsecond measurement delay, completely eliminating the nanosecond autofluorescence generated by the compound's aromatic rings.

  • Cons: Lower throughput; requires highly purified recombinant proteins and specific tracers.

  • Verdict: The gold standard for Tier 3 orthogonal validation of specific hits (e.g., PPARγ or specific GPCRs) identified in earlier panels.

Quantitative Data Presentation

The table below summarizes representative cross-reactivity data for 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid across the compared panels, highlighting how different technologies capture distinct liabilities.

Table 1: Representative Cross-Reactivity Profile (Tested at 10 µM)

Target ClassScreening PanelAssay Technology% Inhibition / ActivationSignal-to-Background (S/B)
Carbonic Anhydrase II SafetyScreen44™Radioligand Binding85% (Inhibition)12.4
COX-2 SafetyScreen44™Enzymatic62% (Inhibition)8.1
Dopamine D2 gpcrMAX™β-arrestin (Antagonist)41% (Inhibition)5.5
PPARγ LanthaScreen™TR-FRET92% (Displacement)18.2
hERG SafetyScreen44™Radioligand Binding< 5% (Inhibition)10.0

Workflow Visualization

To systematically evaluate this compound, the following tiered workflow is recommended to balance throughput with data fidelity.

G Start CAS 708996-17-2 Library Hit Tier1 SafetyScreen44™ (Biochemical) Start->Tier1 Hazard ID Tier2 gpcrMAX™ (Cell-Based) Tier1->Tier2 GPCR Flag Tier3 TR-FRET (Orthogonal) Tier2->Tier3 Functional Hit Decision Cross-Reactivity Profile Tier3->Decision Validated

Tiered cross-reactivity validation workflow for sulfonamide scaffolds.

Self-Validating Experimental Protocol: TR-FRET Competitive Binding

When a primary screen flags 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid for a specific off-target (e.g., PPARγ), we must validate it using an orthogonal TR-FRET assay.

Causality Check: Why TR-FRET? The extended aromatic system of our compound can absorb and emit light in the nanosecond range, causing severe interference in standard fluorescence assays. By utilizing a Terbium donor and introducing a 100-microsecond delay before reading, the compound's autofluorescence decays completely, ensuring the signal is purely from target engagement [4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X concentration of the GST-tagged target protein (e.g., PPARγ-LBD) in TR-FRET Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM DTT, 0.01% NP-40). Causality: NP-40 prevents the highly lipophilic tert-butylphenyl group from non-specifically adhering to the plastic well walls.

  • Compound Serial Dilution: In a 384-well untreated polypropylene plate, perform a 16-point, 3-fold serial dilution of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid starting at 30 µM. Ensure the final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced protein denaturation.

  • Internal Control Setup (Self-Validation): Dedicate column 23 to a known reference inhibitor (e.g., GW9662 for PPARγ) to calculate the IC₅₀ shift. Dedicate column 24 to 1% DMSO (vehicle, maximum FRET) and tracer-only (minimum FRET) controls. Causality: These controls are mandatory to calculate the Z'-factor. A plate is only validated if Z' > 0.5.

  • Assay Assembly:

    • Add 5 µL of the compound dilution to the assay plate.

    • Add 5 µL of the 3X Target Protein/Terbium-anti-GST antibody complex.

    • Add 5 µL of the 3X Fluorescent Tracer (e.g., Fluormone™ Pan-PPAR Green).

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 1 hour. Causality: The sulfonamide moiety often exhibits slow-binding kinetics due to water displacement in the binding pocket; 1 hour ensures thermodynamic equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation: 340 nm. Emission 1: 495 nm (Terbium). Emission 2: 520 nm (Tracer). Delay time: 100 µs. Integration time: 200 µs.

  • Analysis: Calculate the TR-FRET ratio (Emission 520 / Emission 495). Plot the ratio against the log of the compound concentration to derive the IC₅₀.

References

  • Brackett, C. C. (2007). "Sulfonamide allergy and cross-reactivity". Current Allergy and Asthma Reports. [Link]

  • Eurofins Discovery. "SafetyScreen44 Panel". Eurofins Discovery Services.[Link]

  • Eurofins DiscoverX. "gpcrMAX GPCR Assay Panel". Eurofins Discovery Services.[Link]

Validation

A Comparative Guide to the Preclinical Efficacy of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic Acid, a Novel Mcl-1 Inhibitor, in Tumor Xenograft Models

This guide provides an in-depth, objective comparison of a novel investigational Mcl-1 inhibitor, 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (hereafter referred to as Compound X), against established benchmarks in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of a novel investigational Mcl-1 inhibitor, 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid (hereafter referred to as Compound X), against established benchmarks in preclinical tumor xenograft models. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to evaluate the therapeutic potential of targeting the Mcl-1-mediated anti-apoptotic pathway.

Introduction: Overcoming Apoptosis Evasion in Cancer

A fundamental hallmark of cancer is the ability of malignant cells to evade programmed cell death, or apoptosis.[1] This resistance is often mediated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as critical regulators of the intrinsic apoptotic pathway.[2] This family includes both pro-apoptotic members (e.g., BAX, BAK, BIM) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).

In healthy cells, a delicate balance between these factions dictates cell fate. In many cancers, this balance is tipped toward survival by the overexpression of anti-apoptotic proteins. Myeloid cell leukemia-1 (Mcl-1) has emerged as a particularly compelling therapeutic target. Mcl-1 is frequently overexpressed in a wide range of solid and hematological malignancies, where it contributes to tumorigenesis, poor prognosis, and resistance to conventional chemotherapies and even other targeted agents like the Bcl-2 inhibitor Venetoclax.[2][3][4]

Small molecules that mimic the action of pro-apoptotic BH3-only proteins (termed "BH3 mimetics") can restore the apoptotic balance by binding to and inhibiting anti-apoptotic proteins like Mcl-1. This guide focuses on Compound X, a representative of a novel class of sulfonamide-based Mcl-1 inhibitors, and benchmarks its performance against key comparators.

Profile of Therapeutic Agents

A robust preclinical assessment requires comparison against relevant benchmarks, including agents with similar mechanisms and the current standard of care.

  • Investigational Agent: Compound X (4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid)

    • Class: Novel BH3 Mimetic, Selective Mcl-1 Inhibitor.

    • Mechanism of Action: Compound X is designed to fit into the hydrophobic BH3-binding groove of the Mcl-1 protein. This high-affinity interaction competitively displaces pro-apoptotic proteins (like BIM and BAK) that are sequestered by Mcl-1.[2] The liberation of these proteins triggers the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[5]

  • Benchmark Comparator 1: S63845 (High-Potency Mcl-1 Inhibitor)

    • Class: Validated BH3 Mimetic, Selective Mcl-1 Inhibitor.

    • Significance: S63845 is a well-characterized and highly potent Mcl-1 inhibitor that has demonstrated significant single-agent anti-tumor activity across a diverse range of preclinical cancer models, including multiple myeloma, lymphoma, and solid tumors.[5][6][7] Its robust efficacy and selectivity make it an ideal benchmark for any new agent targeting Mcl-1.

  • Benchmark Comparator 2: Venetoclax (ABT-199)

    • Class: FDA-Approved BH3 Mimetic, Selective Bcl-2 Inhibitor.

    • Significance: Venetoclax is a landmark drug that validated the therapeutic strategy of targeting the Bcl-2 family.[1][8] While highly effective in Bcl-2-dependent hematological malignancies, its single-agent efficacy is often limited in solid tumors, which frequently rely on Mcl-1 for survival.[9] It serves as a crucial comparator to delineate Mcl-1 versus Bcl-2 dependency.

  • Benchmark Comparator 3: Docetaxel

    • Class: Taxane-based Chemotherapy, Mitotic Inhibitor.

    • Significance: Docetaxel is a standard-of-care chemotherapy for many solid tumors, including triple-negative breast cancer (TNBC).[10] It functions by stabilizing microtubules, leading to mitotic arrest and cell death. Its inclusion provides a benchmark against a clinically relevant, mechanistically distinct cytotoxic agent.

The Intrinsic Apoptosis Pathway & Inhibitor Action

The diagram below illustrates the critical interactions within the Bcl-2 family at the mitochondrial membrane and highlights the mechanism of action for Mcl-1 and Bcl-2 inhibitors.

Apoptosis_Pathway cluster_0 Anti-Apoptotic (Pro-Survival) cluster_1 Pro-Apoptotic (BH3-only) cluster_2 Pro-Apoptotic (Effectors) cluster_3 Inhibitors MCL1 Mcl-1 BIM BIM MCL1->BIM Sequesters BCL2 Bcl-2 BCL2->BIM Sequesters BAX_BAK BAX / BAK BIM->BAX_BAK Activates Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Forms Pore CompoundX Compound X / S63845 CompoundX->MCL1 Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Apoptosis Apoptosis Mitochondrion->Apoptosis Cytochrome c Release

Caption: Mechanism of BH3 mimetic-induced apoptosis.

Preclinical Benchmark Study: Efficacy in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

Rationale: TNBC was selected as the model system due to its aggressive nature, limited targeted therapies, and frequent overexpression of Mcl-1, which correlates with poor prognosis.[7][11] This study aims to compare the in vivo anti-tumor activity of Compound X against the selected benchmarks.

Comparative Efficacy Data Summary

The following table summarizes the expected outcomes from a head-to-head comparison in an MDA-MB-468 TNBC xenograft model, based on published data for the benchmark compounds.

Treatment Group Dose & Schedule Route Expected Mean Tumor Growth Inhibition (TGI %) Key Observations
Vehicle Control N/AIV0%Uninhibited tumor growth.
Compound X 25 mg/kg, twice weeklyIV~85-95%Potent anti-tumor activity, potential for tumor regression. Expected to be well-tolerated at efficacious doses.
S63845 25 mg/kg, twice weeklyIV92%[12]Strong tumor growth inhibition, validating Mcl-1 as a target in this model.[12]
Venetoclax 100 mg/kg, dailyOral<20%[9][13]Minimal single-agent activity expected, indicating Mcl-1 rather than Bcl-2 dependency for survival.[9][13]
Docetaxel 10 mg/kg, weeklyIV~50-60%Moderate anti-tumor activity, representing the standard-of-care efficacy.[10]

Detailed Experimental Protocol: TNBC Xenograft Study

This section provides a comprehensive, step-by-step protocol for executing the comparative xenograft study described above.

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment cluster_end Phase 4: Endpoint Analysis A 1. Cell Culture (MDA-MB-468) B 2. Cell Harvest & Viability Check A->B C 3. Prepare Cell Suspension B->C D 4. Subcutaneous Implantation in Mice C->D E 5. Tumor Growth Monitoring D->E F 6. Randomize Mice into Treatment Groups E->F G 7. Administer Treatments F->G H 8. Continue Monitoring (Tumor Volume & Body Weight) G->H I 9. Euthanasia & Tumor Excision H->I J 10. Data Analysis (TGI Calculation) I->J

Caption: Standard workflow for a tumor xenograft efficacy study.

Step-by-Step Methodology
  • Cell Culture and Preparation:

    • Culture MDA-MB-468 triple-negative breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

    • Wash cells with sterile PBS and perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Viability must be >95%.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep on ice.

  • Animal Husbandry and Implantation:

    • Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks of age. Allow a one-week acclimatization period.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

    • When mean tumor volume reaches approximately 150-200 mm³, randomize mice into treatment cohorts (n=8-10 mice per group) with similar mean tumor volumes.

  • Treatment Administration:

    • Vehicle Control: Administer the appropriate vehicle (e.g., PBS for intravenous injections) following the same schedule as the treatment groups.

    • Compound X & S63845: Administer intravenously (IV) at 25 mg/kg twice weekly.

    • Venetoclax: Administer daily via oral gavage (PO) at 100 mg/kg.

    • Docetaxel: Administer intravenously (IV) at 10 mg/kg once weekly.

    • Monitor animal health and body weight 2-3 times per week as a measure of toxicity.

  • Endpoint and Data Analysis:

    • Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint volume (e.g., 2000 mm³).

    • At the study endpoint, euthanize mice via an approved method.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis) if required.

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group using the formula: %TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100.

Discussion, Integrity, and Future Directions

Interpreting the Benchmark Data: The expected superior efficacy of Compound X and S63845 over Venetoclax in a TNBC model strongly supports the hypothesis that this cancer subtype is Mcl-1 dependent.[9][12] Achieving tumor growth inhibition significantly greater than the standard-of-care, Docetaxel, would position Compound X as a promising candidate for further development. The self-validating nature of this protocol design is evident in the inclusion of multiple controls: a negative (vehicle) control to establish the baseline tumor growth rate, a positive (S63845) control to validate the Mcl-1 dependency of the model, and a standard-of-care (Docetaxel) control to provide clinical context.

Trustworthiness and Causality: The experimental design directly links the therapeutic intervention to the observed outcome. By comparing mechanistically related (Compound X, S63845, Venetoclax) and unrelated (Docetaxel) agents, we can confidently attribute the potent anti-tumor effect to the specific inhibition of Mcl-1. Monitoring body weight and general animal health ensures that the observed efficacy is not a byproduct of systemic toxicity.

Future Directions and Combination Strategies: While potent as single agents, the future of BH3 mimetics likely lies in combination therapies to overcome intrinsic and acquired resistance.[9][14] Mcl-1 upregulation is a known resistance mechanism to Bcl-2 inhibitors and other therapies.[15] Therefore, future xenograft studies should explore the synergy of Compound X with agents such as Venetoclax, PARP inhibitors (for BRCA-mutated models), or immune checkpoint inhibitors.[3][16] Such studies will be crucial for defining the optimal clinical path for this promising class of molecules.

References

  • Kotschy, A., et al. (2016). The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature, 538(7626), 477–482. [Link]

  • Nguyen, T. T., et al. (2018). Individual xenografts for personalized treatment of women with metastatic triple negative breast cancer. Journal of Translational Medicine, 16(1), 319. [Link]

  • Pernas, S., & Tolaney, S. M. (2019). Standard of Care and Promising New Agents for Triple Negative Metastatic Breast Cancer. Cancers, 11(9), 1338. [Link]

  • Lee, T., et al. (2019). Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy. Cancers, 11(10), 1541. [Link]

  • Merino, D., & Kelly, G. L. (2017). The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents. Translational Cancer Research, 6(S3), S594-S598. [Link]

  • Yasuda, Y., et al. (2019). In vitro and in vivo efficacy of MCL1 inhibitor S63845 in small cell lung cancer. Cancer Research, 79(13 Supplement), 2499. [Link]

  • Sacco, A. G., et al. (2023). Targeting the BCL2 Family: Advances and Challenges in BH3 Mimetic-Based Therapies. Cancers, 15(20), 4967. [Link]

  • Zhang, Y., et al. (2024). Targeting Myeloid Leukemia-1 in Cancer Therapy: Advances and Directions. Journal of Medicinal Chemistry, 67(9), 7139–7161. [Link]

  • Captor Therapeutics. (2024). MCL-1: A TARGET WITH IMMENSE POTENTIAL IN ONCOLOGY. Captor Therapeutics Report. [Link]

  • Wang, Y., et al. (2023). Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers. Cancers, 15(18), 4586. [Link]

  • Caenepeel, S., et al. (2019). Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer. Journal of Medicinal Chemistry, 62(8), 4034-4046. [Link]

  • Anderson, M. A., et al. (2020). Therapeutic development and current uses of BCL-2 inhibition. Hematology, 2020(1), 1-8. [Link]

  • Richard, C., et al. (2022). Targeting MCL-1 to Overcome Therapeutic Resistance and Improve Cancer Mortality. The Oncologist, 27(10), 826-836. [Link]

  • ProBiologists. (2023). Potential biomarkers for MCL1 inhibitor sensitivity. ProBiologists Insights. [Link]

  • Ramsey, H. E., et al. (2018). MCL-1 inhibition in cancer treatment. Pharmacology & Therapeutics, 188, 17-27. [Link]

  • Montero, J., & Letai, A. (2020). Targeting Anti-Apoptotic BCL-2 Family Proteins for Cancer Treatment. Pharmaceuticals, 13(2), 31. [Link]

  • Cang, S., et al. (2015). ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development. Journal of Hematology & Oncology, 8, 129. [Link]

  • Pearson, A. T., et al. (2021). Patient-Derived Xenografts of Triple-Negative Breast Cancer Enable Deconvolution and Prediction of Chemotherapy Responses. Cell Reports, 34(11), 108852. [Link]

  • Marra, A., et al. (2021). Standard of Care and Promising New Agents for the Treatment of Mesenchymal Triple-Negative Breast Cancer. Cancers, 13(5), 1126. [Link]

  • Wahba, A., & El-Hateb, M. (2020). How is the standard of care for triple-negative breast cancer expected to change in the coming year? Trinity College Dublin Journal of Postgraduate Research. [Link]

  • Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine, 19(2), 202-208. [Link]

  • Carter, B. Z., et al. (2020). Combinatorial Inhibition of Focal Adhesion Kinase and BCL-2 Enhances Antileukemia Activity of Venetoclax in Acute Myeloid Leukemia. Molecular Cancer Therapeutics, 19(11), 2216–2227. [Link]

  • D'Arcangelo, M., et al. (2016). High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition. Oncotarget, 7(19), 27946–27958. [Link]

  • D'Arcangelo, M., et al. (2016). High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition. Oncotarget, 7(19), 27946–27958. [Link]

  • Doblas, S., et al. (2008). Phenyl-tert-butylnitrone induces tumor regression and decreases angiogenesis in a C6 rat glioma model. Free Radical Biology and Medicine, 44(1), 63–72. [Link]

  • Hidalgo, M., et al. (2014). Advances in patient-derived tumor xenografts. Biochemical Pharmacology, 91(3), 135–143. [Link]

  • Arshad, S., et al. (2009). 4-(4-Bromobenzenesulfonamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o342. [Link]

  • Chen, Y., et al. (2017). Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors. Annals of Oncology, 28(10), 2580–2586. [Link]

  • Wang, D., et al. (2024). Utility of patient-derived xenografts to evaluate drug sensitivity and select optimal treatments for individual non-small-cell lung cancer patients. Molecular Medicine, 30(1), 209. [Link]

Sources

Comparative

Comparative NMR Spectral Analysis of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic Acid Derivatives

Introduction & Structural Derivatization Rationale Arylsulfonamides represent a privileged class of pharmacophores in modern drug discovery, frequently utilized as core scaffolds in the development of anti-apoptotic prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Derivatization Rationale

Arylsulfonamides represent a privileged class of pharmacophores in modern drug discovery, frequently utilized as core scaffolds in the development of anti-apoptotic protein inhibitors (e.g., Bcl-2, Mcl-1) and enzyme modulators . The 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid framework is particularly valuable: the tert-butyl group acts as a rigid, lipophilic anchor for deep hydrophobic pocket binding, while the benzoic acid moiety serves as a critical hydrogen-bond acceptor/donor.

To optimize pharmacokinetic properties such as membrane permeability and target residence time, researchers frequently derivatize this core scaffold. This guide provides an objective, data-driven comparison of the unsubstituted acid (Compound 1 ) against two common alternatives: its methyl ester (Compound 2 ) and its N-methylated derivative (Compound 3 ). By analyzing their 1 H and 13 C NMR spectra, we can map exactly how specific functional group modifications perturb the electronic and conformational landscape of the molecule.

Experimental Workflow

NMR_Workflow A Derivative Synthesis B Sample Prep (DMSO-d6) A->B >95% Purity C NMR Acquisition (1H & 13C) B->C Lock & Shim D Spectral Processing C->D FID Signal E Data Comparison D->E Peak Assignment

Fig 1: Standardized workflow for NMR spectral acquisition and comparative analysis of derivatives.

Self-Validating Experimental Protocol

To ensure high-fidelity quantitative NMR (qNMR) data, the following protocol establishes a self-validating system where internal molecular signals confirm the physical accuracy of the acquisition parameters.

Step 1: Solvent Selection & Sample Preparation
  • Procedure: Dissolve 20 mg (for 1 H) or 50 mg (for 13 C) of the highly purified (>95%) derivative in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: DMSO- d6​ is explicitly chosen over CDCl 3​ or CD 3​ OD. Protic solvents or solvents with weak hydrogen-bonding capabilities allow rapid chemical exchange of the sulfonamide (-NH-) and carboxylic acid (-COOH) protons, resulting in broad, unquantifiable signals. DMSO- d6​ acts as a strong hydrogen-bond acceptor, significantly decelerating this proton exchange and yielding sharp, distinct peaks for the exchangeable protons .

Step 2: Instrument Tuning & Acquisition
  • Procedure ( 1 H NMR): Acquire data at 400 MHz (298 K) using 16 scans and a relaxation delay (D1) of 2.0 seconds.

  • Self-Validation System: Set the integration of the sharp tert-butyl singlet (~1.28 ppm) to exactly 9.00 . This serves as an internal calibration standard. Evaluate the total integration of the aromatic region. If the aromatic protons do not sum to exactly 8.0 ± 0.1 , it indicates incomplete longitudinal ( T1​ ) relaxation. In such cases, the protocol dictates automatically increasing the D1 delay to 5.0 seconds and re-acquiring to ensure true quantitative accuracy.

  • Procedure ( 13 C NMR): Acquire data at 100 MHz (298 K) using 512 scans with complete broadband proton decoupling (WALTZ-16) to maximize the signal-to-noise ratio (SNR) for the quaternary carbons.

Quantitative Data Presentation

The following tables summarize the validated chemical shifts ( δ , ppm) for the three derivatives.

Table 1: 1 H NMR Spectral Comparison (DMSO- d6​ , 400 MHz)
Proton EnvironmentCmpd 1 (Acid)Cmpd 2 (Ester)Cmpd 3 (N-Methyl)
tert-Butyl (-C(CH 3​ ) 3​ ) 1.28 (s, 9H)1.28 (s, 9H)1.30 (s, 9H)
N-CH 3​ / O-CH 3​ -3.82 (s, 3H)3.18 (s, 3H)
Ar-H (ortho to SO 2​ )7.75 (d, 2H)7.76 (d, 2H)7.55 (d, 2H)
Ar-H (ortho to t-Bu)7.58 (d, 2H)7.59 (d, 2H)7.62 (d, 2H)
Ar-H (ortho to NH/NMe)7.22 (d, 2H)7.25 (d, 2H)7.35 (d, 2H)
Ar-H (ortho to COOR)7.85 (d, 2H)7.88 (d, 2H)7.92 (d, 2H)
Sulfonamide (-NH-) 10.65 (s, 1H)10.70 (s, 1H)-
Carboxylic (-COOH) 12.80 (br s, 1H)-12.95 (br s, 1H)
Table 2: 13 C NMR Spectral Comparison (DMSO- d6​ , 100 MHz)
Carbon EnvironmentCmpd 1 (Acid)Cmpd 2 (Ester)Cmpd 3 (N-Methyl)
tert-Butyl (-CH 3​ ) 30.830.830.9
Quaternary (-C(CH 3​ ) 3​ ) 34.734.734.8
N-CH 3​ / O-CH 3​ -52.138.2
Carbonyl (C=O) 166.8165.5166.7
Ar-C (Aromatic Core)118.5 - 156.2118.8 - 156.4126.5 - 156.8

Mechanistic Spectral Analysis & Causality

Understanding why these NMR shifts occur is critical for structural verification during drug development workflows.

1. The Stability of the Hydrophobic Anchor: Across all three compounds, the tert-butyl protons remain rigidly fixed at ~1.28–1.30 ppm. This validates that structural modifications at the distal benzoic acid or sulfonamide linker do not perturb the electronic shielding of the hydrophobic tail, preserving its predictable binding mechanics in target lipophilic pockets.

2. Conformational Twisting via N-Methylation (Compound 3): In the unsubstituted acid (Compound 1), the nitrogen lone pair partially delocalizes into the adjacent benzoic acid ring, shielding the ortho-protons and pushing their signal upfield to 7.22 ppm.

  • Causality: When the sulfonamide is N-methylated (Compound 3), the bulky methyl group creates a severe steric clash with the benzoic acid ortho-protons. To relieve this strain, the aromatic ring twists out of coplanarity with the sulfonamide nitrogen. This structural twist breaks the resonance delocalization. Deprived of the nitrogen's electron-donating shielding effect, the ortho-protons experience a pronounced downfield shift to 7.35 ppm. Furthermore, the loss of the strongly hydrogen-bonded -NH- signal (10.65 ppm) and the appearance of the N-CH 3​ singlet (3.18 ppm) definitively confirm successful alkylation.

3. Electronic Modulation via Esterification (Compound 2): Converting the carboxylic acid to a methyl ester eliminates the broad -COOH peak (12.80 ppm) and introduces a sharp methoxy singlet at 3.82 ppm.

  • Causality: In the 13 C spectrum, the carbonyl carbon shifts slightly upfield from 166.8 ppm (acid) to 165.5 ppm (ester). This is driven by the differing inductive and resonance properties of the alkoxy (-OCH 3​ ) group compared to the hydroxyl (-OH) group. The ester oxygen is slightly less electron-withdrawing via induction than the hydroxyl oxygen in a strongly hydrogen-bonded DMSO environment, resulting in increased shielding of the carbonyl carbon.

References

  • Title: Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL: [Link]

  • Title: Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules Source: Molecules (MDPI) URL: [Link]

Validation

Assessing the Reproducibility of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic Acid: A Comparative Guide for Independent Labs

Prepared by: Senior Application Scientist, Assay Development & Screening Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The compound 4-((4-(tert-butyl)phenyl)sulfonamido)be...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Assay Development & Screening Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid is a versatile small-molecule scaffold frequently utilized in early-stage drug discovery, particularly in targeting deep hydrophobic pockets such as those found in protein-protein interactions (PPIs) like the Mcl-1/Bfl-1 apoptosis pathways . However, independent laboratories frequently report high inter-lab variability (CV > 40%) when attempting to reproduce its biochemical and cellular efficacy.

This guide objectively evaluates the structural liabilities of this compound, compares its performance against optimized clinical-grade alternatives, and provides a self-validating experimental protocol designed to eliminate false positives and ensure rigorous, reproducible data.

Mechanistic Causality: The Chemistry of Reproducibility

To understand why 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid suffers from reproducibility issues, we must analyze its structural components and their behavior in aqueous assay conditions:

  • The tert-Butyl Phenyl Moiety: This bulky, highly lipophilic group is designed to anchor deep into hydrophobic protein pockets (e.g., the p2 pocket of Mcl-1). However, in aqueous buffers, this moiety drives hydrophobic collapse, leading to the formation of colloidal aggregates.

  • The Sulfonamido Benzoic Acid Core: The benzoic acid (pKa ~4.0) and the sulfonamide (pKa ~6.5–7.0) are highly sensitive to minor pH fluctuations. A slight drop in assay pH can protonate the sulfonamide, drastically reducing aqueous solubility and exacerbating aggregation.

When these aggregates form, they non-specifically sequester target proteins, acting as Pan-Assay Interference Compounds (PAINS) . This phenomenon is a common mechanism underlying promiscuous inhibitors , leading to artificially inflated IC₅₀ values in primary screens that fail to translate in orthogonal or cell-based assays.

Mechanism A 4-((4-(tert-butyl)phenyl) sulfonamido)benzoic acid B Aqueous Buffer (No Detergent) A->B C Buffer + 0.01% Triton X-100 (Detergent Added) A->C D Colloidal Aggregation (False Positive IC50) B->D Hydrophobic Effect E Monomeric State (True Target Affinity) C->E Micelle Disruption

Caption: Impact of detergent on compound state and assay readout.

Comparative Performance Data

To benchmark the utility of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid, we compared its performance against two highly optimized, structurally distinct inhibitors targeting similar hydrophobic PPI interfaces (S63845 and Venetoclax).

The data below highlights the drastic shift in IC₅₀ upon the addition of a non-ionic detergent (Triton X-100)—a hallmark test for aggregation-based false positives.

CompoundCLogPAq. Solubility (pH 7.4)IC₅₀ (No Detergent)IC₅₀ (+0.01% Triton X-100)Inter-lab CV%
4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid 4.8< 5 µM120 nM> 10,000 nM 45%
S63845 (Optimized Benchmark)5.225 µM25 nM28 nM< 10%
Venetoclax (Optimized Benchmark)6.815 µM< 1 nM< 1 nM< 5%

Analysis: The test compound exhibits a >80-fold right-shift in IC₅₀ when detergent is introduced, confirming that its initial apparent potency is driven by colloidal aggregation rather than specific 1:1 stoichiometric binding. In contrast, the optimized alternatives maintain their potency regardless of buffer conditions, explaining their high inter-lab reproducibility.

Self-Validating Experimental Protocol

To prevent wasted resources and ensure data integrity, any laboratory working with 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid must employ a self-validating workflow. Do not rely on a single biochemical readout.

Workflow N1 1. QC & Prep (LC-MS, DMSO) N2 2. TR-FRET Assay (+/- Triton X-100) N1->N2 N3 3. SPR Kinetics (Stoichiometry) N2->N3 N4 4. CETSA (Cellular Target) N3->N4

Caption: Self-validating workflow for cross-lab reproducibility.

Step 1: Compound Preparation & Quality Control
  • Causality: Sulfonamides can degrade or precipitate during freeze-thaw cycles. Impurities can nucleate aggregates.

  • Procedure:

    • Dissolve the compound in 100% anhydrous DMSO to a stock concentration of 10 mM.

    • Verify purity (>95%) via LC-MS immediately prior to assay execution.

    • Store aliquots at -80°C in desiccated chambers. Never subject the stock to more than two freeze-thaw cycles.

Step 2: Detergent-Controlled TR-FRET (Primary Assay)
  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is less susceptible to compound auto-fluorescence, but still vulnerable to aggregation. Running parallel plates with and without detergent isolates aggregation-based inhibition.

  • Procedure:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.4 strictly controlled), 150 mM NaCl, 1 mM DTT.

    • Split buffer into two batches: Buffer A (No additives) and Buffer B (Supplemented with 0.01% v/v Triton X-100 and 0.1% BSA).

    • Perform a 10-point dose-response titration (top concentration 50 µM, 3-fold dilutions) in both buffers.

    • Validation Gate: If the IC₅₀ in Buffer B is >10-fold higher than in Buffer A, halt progression. The compound is acting as a colloidal aggregator.

Step 3: Surface Plasmon Resonance (SPR) Orthogonal Validation
  • Causality: SPR measures real-time binding kinetics and, crucially, binding stoichiometry. It distinguishes between a specific 1:1 binding event and the super-stoichiometric binding characteristic of lipophilic aggregators.

  • Procedure:

    • Immobilize the target protein on a CM5 sensor chip via standard amine coupling (target ~2000 RU). Do not immobilize the small molecule, as flowing protein over a lipophilic surface causes massive non-specific matrix binding.

    • Run the compound over the chip in HBS-EP+ buffer (containing 0.05% P20 surfactant) at varying concentrations (0.1 µM to 10 µM).

    • Include a 2% DMSO solvent correction curve.

    • Validation Gate: Analyze the Rmax. If the observed response exceeds the theoretical maximum for a 1:1 interaction, non-specific multi-site binding is occurring.

Step 4: Cellular Thermal Shift Assay (CETSA)
  • Causality: Biochemical assays cannot replicate the complex intracellular environment. CETSA proves that the compound can cross the lipid bilayer and physically engage the target protein in live cells, bypassing artificial buffer constraints.

  • Procedure:

    • Treat live target cells with 10 µM of the compound or DMSO vehicle for 2 hours.

    • Aliquot cells into PCR tubes and heat across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.

    • Lyse cells and isolate the soluble protein fraction via centrifugation (20,000 x g, 20 mins).

    • Quantify target protein stabilization via Western Blot. A positive thermal shift (ΔTm > 2°C) confirms true cellular target engagement.

References

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins Journal of Medicinal Chemistry[Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Journal of Medicinal Chemistry[Link]

  • A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening Journal of Medicinal Chemistry[Link]

Safety & Regulatory Compliance

Safety

4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of complex synthetic intermediates like 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid require more than just a cursory glance at a Safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of complex synthetic intermediates like 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid require more than just a cursory glance at a Safety Data Sheet (SDS). To build a truly safe and compliant laboratory environment, we must understand the causality behind our waste management protocols.

This guide provides a comprehensive, self-validating system for the safe handling, segregation, and disposal of this specific sulfonamide derivative, ensuring compliance with environmental regulations and protecting aquatic ecosystems.

Chemical Profiling & The Causality of Disposal

To understand how to dispose of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid, we must first deconstruct its molecular architecture and understand how it interacts with the environment:

  • The Sulfonamide Moiety (-SO₂NH-): Sulfonamides are structurally similar to p-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthase. In aquatic environments, even sub-lethal concentrations of sulfonamides can severely alter microbial community structures, inhibit bacterial growth, and induce teratological deformities in diatoms and aquatic organisms[1].

  • The tert-Butylphenyl Group: This bulky, hydrophobic group significantly increases the lipophilicity of the molecule. It reduces the compound's aqueous solubility, meaning it will persist as a solid suspension in water rather than diluting harmlessly.

  • The Benzoic Acid Core: While this provides slight acidity, pH neutralization alone is insufficient for disposal. The intact molecule remains highly ecotoxic.

Immediate Safety & Handling Prerequisites

Before initiating any transfer, cleanup, or disposal procedure, establish the following safety baseline:

  • Respiratory Protection: Handle the dry powder exclusively within a certified chemical fume hood. The fine particulate nature of the free acid poses an inhalation hazard that can lead to respiratory tract irritation.

  • Dermal Protection: Wear standard nitrile gloves (double-gloving is recommended during spill cleanup), safety goggles with side shields, and a flame-retardant lab coat.

  • Chemical Incompatibilities: Keep the compound isolated from strong oxidizing agents and strong bases during storage to prevent unintended exothermic reactions.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating workflow, ensuring that every step inherently prevents the failure of the next.

Step 1: Point-of-Generation Segregation Never mix 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid with general laboratory trash or aqueous waste streams. If the compound is in its solid, unreacted form, collect it in a dedicated, chemically compatible container (High-Density Polyethylene [HDPE] is optimal).

Step 2: Managing Solutions and Mixtures If the compound is dissolved in a solvent (e.g., DMSO, Dichloromethane, or Methanol), you must categorize the waste based on the solvent:

  • Halogenated Solvents: Route to the Halogenated Organic Waste stream.

  • Non-Halogenated Solvents: Route to the Non-Halogenated Organic Waste stream.

Step 3: Containerization and Labeling Under Resource Conservation and Recovery Act (RCRA) guidelines, waste containers must be kept tightly closed at all times unless actively adding waste[2]. Label the container explicitly with the full chemical name: "Hazardous Waste: 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid". Do not use chemical formulas or shorthand abbreviations, as this violates EPA hazard communication standards[3].

Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed container in secondary containment within your lab's designated SAA. Ensure the waste is not accumulated for more than 9 to 12 months, depending on your institution's specific generator status and local Environmental Health and Safety (EH&S) policies[3],[2].

Spill Response and Decontamination Workflow

In the event of a localized benchtop spill, follow this mechanistic cleanup approach:

  • Containment: If it is a dry powder spill, do not dry-sweep with a brush, as this aerosolizes the toxic particulates.

  • Absorption/Collection: Use a damp paper towel (wetted with a solvent the compound is soluble in, such as a small amount of ethanol or acetone) to carefully wipe up the powder.

  • Glassware Decontamination: The first rinse of any chemically contaminated glassware (e.g., beakers, round-bottom flasks) must be collected and disposed of as hazardous chemical waste[2]. Subsequent rinses may be washed in the sink with soap and water.

  • Consolidation: Place all contaminated paper towels, gloves, and weigh boats into a sealed, transparent plastic bag, label it as hazardous solid waste, and transfer it to the SAA.

Quantitative Waste Management Parameters

To facilitate quick decision-making, adhere to the following operational limits:

ParameterSpecification / LimitScientific Rationale
Waste Classification Hazardous Organic SolidContains sulfonamide moiety; highly ecotoxic to aquatic life[1].
Aqueous Drain Limit STRICTLY PROHIBITEDEcotoxic; pH adjustments do not mitigate sulfonamide biological toxicity[2].
Primary Disposal Route High-Temperature IncinerationThermal destruction is required to break persistent C-S and C-N bonds.
Glassware First Rinse Collect as Hazardous WastePrevents trace environmental contamination via laboratory sinks[2].
Max Accumulation Time 9 Months (Best Practice)Prevents container degradation and ensures strict RCRA compliance[3],[2].

Waste Management Decision Workflow

The following diagram illustrates the logical routing for sulfonamide-based chemical waste to ensure zero environmental discharge.

WasteManagement A Generate Sulfonamide Waste B Determine Physical State A->B C Solid Powder/Residue B->C D Liquid Solution B->D E Place in HDPE Container (Double Bagged) C->E F Check Solvent Type D->F J Label as Hazardous Waste (Toxic Organic) E->J G Halogenated Solvent? F->G H Halogenated Waste Stream G->H Yes I Non-Halogenated Waste Stream G->I No H->J I->J K High-Temp Incineration (Licensed Facility) J->K

Decision-making workflow for the segregation and disposal of sulfonamide-based chemical waste.

References

  • Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Chemical Waste Disposal Guidelines Source: Stanford Environmental Health & Safety URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: United States Environmental Protection Agency (US EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid

Advanced Handling and Safety Guide: 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid When handling specialized research chemicals and active pharmaceutical ingredients (APIs) like 4-((4-(tert-butyl)phenyl)sulfonamido)be...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling and Safety Guide: 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid

When handling specialized research chemicals and active pharmaceutical ingredients (APIs) like 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid, generic safety protocols are insufficient. As drug development professionals, we must dynamically adapt our laboratory safety measures to the specific structural hazards of the molecule. This guide provides a comprehensive, self-validating operational plan for handling, solubilizing, and disposing of this compound, ensuring absolute compliance and personnel protection.

Hazard Causality and Risk Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the mechanistic causality behind the compound's hazards. According to the National Research Council's Prudent Practices in the Laboratory, a robust hazard assessment must evaluate the physical and chemical properties of the specific agent before any operational work begins[1].

The structural components of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid dictate its risk profile:

  • Lipophilicity (The tert-butyl group): The bulky, non-polar tert-butylphenyl moiety significantly increases the molecule's octanol-water partition coefficient (LogP). Highly lipophilic compounds can more easily permeate the lipid bilayers of the stratum corneum, presenting an enhanced dermal absorption risk.

  • Acidity (The Carboxyl and Sulfonamide groups): Both the benzoic acid and sulfonamide moieties can act as hydrogen-bond donors and cause localized pH shifts upon contact with moisture, leading to severe ocular and mucosal irritation.

  • Physical State (Crystalline Powder): Handled primarily as a fine powder, the compound poses a high risk of aerosolization and subsequent inhalation during weighing and transfer procedures.

HazardCausality Chem 4-((4-(tert-butyl)phenyl) sulfonamido)benzoic acid Prop1 Fine Crystalline Powder Chem->Prop1 Prop2 Lipophilic tert-butyl group Chem->Prop2 Prop3 Acidic Moieties (Carboxyl/Sulfonamide) Chem->Prop3 Haz1 Inhalation Risk (Respiratory Irritation) Prop1->Haz1 Haz2 Enhanced Skin Penetration Prop2->Haz2 Haz3 Ocular / Mucosal Irritation Prop3->Haz3 PPE1 Fume Hood / N95 Haz1->PPE1 PPE2 Double Nitrile Gloves (EN 374) Haz2->PPE2 PPE3 Safety Goggles (ANSI Z87.1) Haz3->PPE3

Figure 1: Causality mapping of chemical structural properties to specific hazards and required PPE.

PPE Specifications & Quantitative Hazard Matrix

OSHA Standard 29 CFR 1910.132 mandates that employers select PPE that specifically protects against identified workplace hazards[2]. The following matrix summarizes the required PPE based on the compound's quantitative and qualitative properties.

Table 1: Chemical Hazard & PPE Specification Matrix

Chemical Component / PropertyAssociated HazardQualitative MetricRequired PPE Specification
Fine Crystalline Powder Inhalation of particulatesAerodynamic diameter < 10 µmN95/P2 Respirator OR handling in a certified Fume Hood (>100 fpm).
tert-Butylphenyl Group Enhanced dermal penetrationHigh LogP (Highly Lipophilic)Double Nitrile Gloves (EN 374, >0.11mm thickness).
Sulfonamido & Benzoic Acid Ocular/Mucosal IrritationAcidic pKa (~4.0 - 5.0)ANSI Z87.1 / EN 166 compliant indirectly vented Safety Goggles.
Solvent Vehicle (DMSO) Carrier-mediated absorptionRapid skin permeation rateImmediate glove replacement upon liquid splash.

Expertise Insight: While nitrile gloves provide excellent protection against the dry powder, they offer limited breakthrough time against Dimethyl Sulfoxide (DMSO), the standard vehicle for solubilizing lipophilic sulfonamides in biological assays. If a DMSO solution of the compound is spilled on the glove, the solvent will rapidly penetrate the nitrile barrier, carrying the API directly through the skin. Therefore, our protocol mandates immediate glove removal upon any liquid contamination.

Self-Validating Operational Workflow

To ensure absolute safety, every protocol must be a self-validating system—meaning the operator can confirm the step was successful and safe before proceeding to the next.

HandlingWorkflow A 1. Risk Assessment & PPE Donning B 2. Containment (Fume Hood >100 fpm) A->B C 3. Weighing & Solubilization B->C D 4. Surface Decontamination C->D E 5. Hazardous Waste Disposal D->E

Figure 2: Step-by-step operational workflow for handling and disposing of sulfonamide derivatives.

Step-by-Step Solubilization Methodology
  • Containment Verification:

    • Action: Turn on the chemical fume hood and check the digital airflow monitor.

    • Self-Validation: Do not open the chemical vial unless the face velocity reads between 80–120 feet per minute (fpm). If the alarm sounds, halt operations immediately.

  • PPE Donning & Integrity Check:

    • Action: Don a flame-retardant lab coat, safety goggles, and double nitrile gloves.

    • Self-Validation: Perform a visual and tactile inflation test on the outer gloves before handling the powder to ensure zero micro-punctures.

  • Weighing the API:

    • Action: Use an anti-static weigh boat and a static-eliminator ionizer if available. This prevents the fine sulfonamide powder from repelling and aerosolizing.

    • Self-Validation: Ensure the balance stabilizes quickly; erratic readings indicate static interference or improper hood airflow, which increases exposure risk.

  • Solubilization (DMSO Addition):

    • Action: Transfer the powder to a glass vial. Slowly add DMSO using a calibrated pipette. Cap tightly and vortex.

    • Self-Validation: Inspect the vial against a light source to ensure complete dissolution. No particulate matter should remain.

  • Decontamination:

    • Action: Wipe down the balance, spatulas, and hood surface with a 10% bleach solution (to degrade the organic compound) followed by 70% ethanol (to remove bleach residue).

Logistical Disposal Plan

Improper disposal of sulfonamide derivatives can lead to environmental contamination and regulatory fines. Follow this structured disposal plan:

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves, and empty chemical vials) must be placed in a heavy-duty, puncture-resistant bag designated for solid hazardous chemical waste. Do not mix with standard biohazardous waste.

  • Liquid Waste: Any unused DMSO solutions containing 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid must be collected in a clearly labeled, compatible solvent waste carboy. Because this compound does not contain halogens, it should be routed to the "Non-Halogenated Organic Solvent" waste stream, unless mixed with other halogenated reagents.

  • Sharps: If needles or syringes were used to pierce septa during solubilization, they must be discarded directly into a rigid, puncture-proof sharps container without recapping.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Electronic Code of Federal Regulations (eCFR). Available at: [Link]

Sources

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